molecular formula C14H9Cl5 B1677443 O,P'-Ddt CAS No. 789-02-6

O,P'-Ddt

Cat. No.: B1677443
CAS No.: 789-02-6
M. Wt: 354.5 g/mol
InChI Key: CVUGPAFCQJIYDT-UHFFFAOYSA-N
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Description

o,p'-DDT can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to The National Institute for Occupational Safety and Health (NIOSH) and The Environmental Protection Agency (EPA).
1,1,1-Trichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane is a diarylmethane.
DDT, O,P'- is an isomer of dichlorodiphenyltrichloroethane, an organochlorine insecticide. It is the major component of commercial mixtures of DDT. DDT was once a widely used pesticide, but today its agricultural use has been banned worldwide due to its toxicity and tendency to bioaccumulate. However, it still has limited use in disease vector control. (L84)
RN given refers to cpd without isomeric designation.

Properties

IUPAC Name

1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUGPAFCQJIYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6022345
Record name o,p'-DDT
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Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

789-02-6
Record name o,p′-DDT
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Record name o,p'-DDT
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Record name O,P'-DDT
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Record name 2,2,2,o,p'-pentachloroethylidenebisbenzene
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Record name O,P'-DDT
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Foundational & Exploratory

The Insidious Mimic: A Technical Guide to the Molecular Mechanisms of o,p'-DDT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho,para-Dichlorodiphenyltrichloroethane (o,p'-DDT), a minor isomer in technical grade DDT, is a persistent environmental contaminant with significant endocrine-disrupting properties.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on biological systems. It consolidates current research on its interaction with nuclear receptors, modulation of signaling pathways, and impact on gene expression. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental insights and a structured overview of the toxicological actions of this compound.

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide once lauded for its efficacy in controlling insect-borne diseases.[2][4] However, its persistence in the environment and tendency to bioaccumulate have raised significant health concerns. Technical grade DDT is a mixture of isomers, with p,p'-DDT being the major component and this compound comprising approximately 15-20%. It is the this compound isomer that exhibits the most potent estrogenic activity. This guide focuses on the multifaceted mechanisms of action of this compound, moving beyond its classical endocrine-disrupting profile to explore the intricate signaling cascades it perturbs.

Endocrine Disruption: The Core Mechanism

The primary and most well-characterized mechanism of this compound is its ability to mimic the action of endogenous hormones, thereby disrupting normal endocrine function. This is primarily achieved through its interaction with estrogen and androgen receptors.

Estrogenic Activity: An Estrogen Receptor Agonist

This compound is a well-established xenoestrogen, a foreign compound that mimics the effects of estrogen. Its estrogenic properties are primarily mediated through its binding to estrogen receptors (ERs), specifically ERα and ERβ.

Binding Affinity: Competitive binding assays have demonstrated that this compound can bind to the human estrogen receptor (hER) with an affinity approximately 1000-fold weaker than that of estradiol. Despite this lower affinity, its persistence and bioaccumulation can lead to physiologically relevant concentrations in tissues.

Receptor Activation and Downstream Effects: Upon binding to ERs, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated receptor complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes. This can lead to a range of estrogenic effects, including the induction of vitellogenesis and alterations in the expression of genes like choriogenins and vitellogenins. Studies in MCF-7 breast cancer cells have shown that this compound can induce the progesterone receptor, a classic estrogenic response.

Anti-Androgenic Activity

In addition to its estrogenic effects, this compound and its metabolites can act as androgen receptor (AR) antagonists. This anti-androgenic activity contributes to its disruptive effects on the male reproductive system.

Mechanism of Action: this compound can inhibit the binding of androgens, such as dihydrotestosterone, to the AR. This prevents the receptor from carrying out its normal function of regulating androgen-responsive gene expression. In vitro reporter gene assays have shown that this compound can antagonize AR-dependent transcriptional activity at concentrations above 10⁻⁶ M.

Estrogen Receptor-Independent Mechanisms

Emerging evidence indicates that this compound can exert significant biological effects through pathways that are independent of classical estrogen receptor signaling. These mechanisms involve the modulation of various intracellular signaling cascades.

Protein Kinase A (PKA) Pathway Inhibition

Studies in rat ovarian granulosa cells have revealed a novel mechanism where low concentrations of this compound (10⁻¹² to 10⁻⁸ M) suppress the expression of ovarian genes and the production of prostaglandin E2 (PGE2). This inhibitory effect is independent of both classical ERs and the G protein-coupled receptor 30 (GPR30). Instead, this compound directly interferes with the catalytic subunit of protein kinase A (PKA), leading to the inhibition of its activation.

PI3K/Akt and MAPK Signaling Pathway Activation

In murine macrophages, this compound has been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and carcinogenesis. This induction is mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways. This compound activates the transcription factors activator protein 1 (AP-1) and cyclic AMP response element (CRE), which in turn drive COX-2 expression. The activation of these pathways provides a mechanistic link between this compound exposure and its potential carcinogenic effects.

Furthermore, in MCF-7 breast cancer cells, this compound can up-regulate the expression of vascular endothelial growth factor A (VEGFA) in an ER-independent manner. This effect is dependent on the p38 MAPK pathway and involves the coactivator CBP (CREB-binding protein).

Effects on Gene Expression and Steroidogenesis

This compound exposure leads to widespread changes in gene expression and can disrupt the synthesis of steroid hormones.

Altered Gene Expression

Microarray and quantitative PCR analyses have revealed that this compound alters the expression of a multitude of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and hormone metabolism. In mouse livers, a mixture of DDT isomers was shown to activate both the constitutive androstane receptor (CAR) and ERα, leading to the transcriptional increase of genes such as Cyp2b10, cMyc, and Ccnd1.

Disruption of Steroidogenesis

This compound can interfere with the production of steroid hormones in the ovaries and testes. In porcine ovarian follicles, this compound has been shown to inhibit progesterone secretion while stimulating estradiol release. This is thought to occur through interference with key steroidogenic enzymes and by affecting the expression of estrogen receptor beta (ERβ).

Neurotoxicity

While the endocrine-disrupting effects of this compound are well-documented, it also exhibits neurotoxic properties. The primary mechanism of DDT's neurotoxicity involves the disruption of ion transport across neuronal membranes. It can inhibit the inactivation of sodium channels, leading to a state of hyperexcitability, tremors, and convulsions. Additionally, DDT can inhibit neuronal ATPases, such as Na+/K+-ATPase and Ca2+-ATPase, which are crucial for neuronal repolarization.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Receptor Binding and Activity of this compound

ParameterReceptorSpeciesValueReference
Binding Affinity (vs. Estradiol)Estrogen ReceptorHuman~1000-fold weaker
Antagonist ConcentrationAndrogen ReceptorHuman> 10⁻⁶ M
Inhibitory Concentration (Gene Expression)-Rat10⁻¹² - 10⁻⁸ M

Table 2: Effects of this compound on Gene and Protein Expression

TargetCell/Tissue TypeEffectConcentration/DoseReference
Progesterone ReceptorMCF-7 cellsInduction-
COX-2Murine MacrophagesIncreased protein and mRNADose-dependent
VEGFAMCF-7 cellsUpregulation-
Ovarian Genes (e.g., PR, SULT1E1)Rat OvaryDecreased mRNA0.5 - 1 mg/kg
Choriogenins, VitellogeninsJapanese Medaka (liver)Upregulation1 ppb, 100 ppb

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action of this compound.

Competitive Binding Assays

Objective: To determine the ability of this compound to bind to a specific receptor and to quantify its binding affinity relative to the natural ligand.

General Protocol:

  • Receptor Preparation: A source of the target receptor is prepared, typically from cell lysates (e.g., MCF-7 cells for ER) or purified recombinant receptor protein.

  • Radioligand Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]estradiol for ER).

  • Competitor Addition: Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The relative binding affinity (RBA) is then calculated.

Reporter Gene Assays

Objective: To assess the ability of this compound to activate or inhibit receptor-mediated gene transcription.

General Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HepG2 or Ishikawa cells) is cultured. The cells are then transiently transfected with two plasmids:

    • An expression vector containing the cDNA for the receptor of interest (e.g., human AR).

    • A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with hormone response elements (e.g., an androgen-responsive promoter).

  • Treatment: The transfected cells are treated with various concentrations of this compound, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

  • Cell Lysis and Assay: After a specific incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) and expressed as a fold-change relative to the vehicle control.

Western Blot Analysis

Objective: To detect and quantify changes in the expression levels of specific proteins in response to this compound treatment.

General Protocol:

  • Cell/Tissue Lysis: Cells or tissues are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., Bradford or BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for investigating its effects.

G cluster_er_dependent ER-Dependent Pathway cluster_er_independent ER-Independent Pathways cluster_pka PKA Inhibition cluster_pi3k_mapk PI3K/Akt & MAPK Activation opDDT This compound ER Estrogen Receptor (ERα/ERβ) opDDT->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates to nucleus and binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Estrogenic_Effects Estrogenic Effects Gene_Transcription->Estrogenic_Effects Leads to opDDT_pka This compound PKA Protein Kinase A (PKA) opDDT_pka->PKA Inhibits Gene_Suppression Gene Expression Suppression PKA->Gene_Suppression Normally promotes opDDT_mapk This compound PI3K_Akt PI3K/Akt opDDT_mapk->PI3K_Akt MAPK MAPK (ERK, JNK, p38) opDDT_mapk->MAPK AP1_CRE AP-1 / CRE PI3K_Akt->AP1_CRE Activates MAPK->AP1_CRE Activates COX2_Expression COX-2 Gene Expression AP1_CRE->COX2_Expression Induces

Figure 1: Signaling pathways modulated by this compound.

G start Hypothesis: This compound affects gene expression cell_culture Cell Culture (e.g., MCF-7) start->cell_culture treatment Treatment with This compound cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction qpcr Quantitative PCR rna_extraction->qpcr data_analysis Data Analysis qpcr->data_analysis western_blot Western Blot protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion on Gene and Protein Expression data_analysis->conclusion

Figure 2: A typical experimental workflow.

Conclusion

The mechanism of action of this compound in biological systems is complex and multifaceted. While its estrogenic and anti-androgenic activities are well-established, a growing body of research highlights the importance of ER-independent pathways involving key signaling molecules such as PKA, PI3K/Akt, and MAPKs. These diverse mechanisms contribute to its wide-ranging effects on gene expression, steroidogenesis, and cellular function, ultimately underpinning its toxicity and potential carcinogenicity. A thorough understanding of these intricate molecular interactions is crucial for assessing the risks associated with this compound exposure and for the development of strategies to mitigate its adverse health effects. This guide provides a foundational resource for professionals engaged in these critical areas of research and development.

References

environmental fate and transport of o,p'-DDT

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate and Transport of o,p'-DDT

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used globally for agriculture and vector control after World War II.[1][2] Technical-grade DDT is a mixture of several isomers, with p,p'-DDT being the most abundant and active ingredient (65–80%).[3][4] The this compound isomer is a significant component, typically comprising 15–21% of the technical mixture.[3] Although its use has been banned or restricted in many countries since the 1970s due to its persistence, bioaccumulation, and adverse ecological effects, DDT and its metabolites remain ubiquitous environmental contaminants. This guide provides a detailed examination of the , focusing on its physicochemical properties, partitioning behavior, degradation pathways, and bioaccumulation potential.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. It is characterized by low aqueous solubility, high lipophilicity, and semi-volatility, which together contribute to its persistence and long-range transport potential.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₄H₉Cl₅
Molecular Weight 354.49 g/mol
Melting Point 74-76 °C
Water Solubility 85 µg/L at 25 °C
Vapor Pressure 1.35 x 10⁻⁶ mmHg at 25 °C
Henry's Law Constant 8.3 x 10⁻⁶ atm-m³/mol at 25°C
Log Octanol-Water Partition Coefficient (Log Kow) 6.79

Environmental Fate and Transport Processes

The journey of this compound through the environment is a complex interplay of partitioning, transport, and transformation processes.

Partitioning and Transport

Soil and Sediment Sorption Due to its hydrophobic nature and high octanol-water partition coefficient (Log Kow), this compound strongly adsorbs to soil organic matter and sediments. This strong sorption limits its mobility in soil and reduces the likelihood of leaching into groundwater. Consequently, soils and sediments act as major environmental sinks and long-term reservoirs for DDT residues. The organic carbon partition coefficient (Koc) is a key parameter indicating this strong adsorption.

Volatilization and Atmospheric Transport Despite its low vapor pressure, this compound can volatilize from soil and water surfaces. This process is influenced by factors such as temperature, soil moisture, and air currents. Once in the atmosphere, DDT can be transported over long distances, a phenomenon known as "global distillation," leading to its deposition in remote regions like the Arctic, far from its original sources. In the atmosphere, DDT exists in both the gas phase and adsorbed to particulate matter, which influences its transport and deposition (wet and dry).

Degradation Processes

The transformation of this compound in the environment is generally slow, contributing to its persistence. Degradation occurs primarily through microbial and photochemical pathways.

Biodegradation Microbial action is a significant pathway for DDT degradation. The primary metabolites are o,p'-DDD (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane) and o,p'-DDE (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene).

  • Anaerobic Conditions: In anaerobic environments, such as flooded soils and sediments, reductive dechlorination is the dominant process, converting this compound to o,p'-DDD.

  • Aerobic Conditions: Under aerobic conditions, dehydrochlorination occurs, leading to the formation of o,p'-DDE. While many microorganisms can co-metabolize DDT, none are known to use it as a sole carbon and energy source. Complete mineralization to carbon dioxide and water is an extremely slow process.

Photodegradation Photodegradation of DDT can occur on soil surfaces and in the upper layers of water bodies when exposed to sunlight. However, direct photolysis in aquatic systems is very slow, with estimated half-lives exceeding 150 years. The effectiveness of this process is limited by the penetration of UV radiation into the water column and soil matrix.

Hydrolysis Hydrolysis is not considered a significant degradation pathway for DDT and its metabolites under typical environmental pH conditions.

Bioaccumulation and Biomagnification

The high lipophilicity of this compound (indicated by its high Log Kow) causes it to readily accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. As DDT moves up the food chain, its concentration increases at each successive trophic level, a phenomenon called biomagnification. This leads to particularly high concentrations in apex predators, such as predatory birds and marine mammals, where it can cause toxic effects, including reproductive impairment.

Quantitative Data Summary

Table 2: Partitioning Coefficients for DDT Isomers and Metabolites

CompoundLog KowLog KocReference
This compound 6.79~5.38 (estimated)
p,p'-DDT 6.915.18 - 5.38
p,p'-DDE 6.514.70
p,p'-DDD 6.025.18

Note: Koc for this compound is estimated based on its structural similarity to p,p'-DDT. A specific measured value was not found in the provided search results.

Table 3: Environmental Half-Life of DDT

MediumHalf-Life RangeConditionsReference
Soil (Temperate) 837 to 6,087 days (2.3 to 16.7 years)Field studies
Soil (Tropical) 22 to 327 daysField studies
Aquatic Environment ~150 yearsEstimated
Sediment 2 to 25 yearsVaries with conditions

Note: Data primarily refers to total DDT or p,p'-DDT, as isomer-specific field studies are less common. However, the persistence of this compound is expected to be within a similar range.

Experimental Protocols

Soil Sorption (Batch Equilibrium) Protocol

This method is used to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of this compound.

  • Soil Preparation: Select and characterize multiple soil types with varying organic carbon content, pH, and texture. Air-dry and sieve the soils (e.g., <2 mm).

  • Solution Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol). Create a series of aqueous solutions of known concentrations by spiking a background electrolyte solution (e.g., 0.01 M CaCl₂) with the stock solution. The solvent concentration should be kept low (<0.1%) to avoid co-solvent effects.

  • Equilibration: Add a known mass of soil to vials containing the this compound solutions at a specific soil-to-solution ratio (e.g., 1:5). Include control samples without soil (to check for sorption to vial walls) and without this compound (blanks).

  • Agitation: Shake the vials on a mechanical shaker at a constant temperature (e.g., 25 °C) for a predetermined equilibration time (e.g., 24-48 hours), which should be established in preliminary kinetic experiments.

  • Phase Separation: Centrifuge the samples at high speed to separate the solid (soil) and liquid (aqueous) phases.

  • Analysis: Carefully collect an aliquot of the supernatant. Extract both the aqueous and soil phases with an appropriate organic solvent (e.g., hexane/acetone). Analyze the extracts for this compound concentration using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation:

    • Calculate the amount of this compound sorbed to the soil by subtracting the aqueous phase concentration at equilibrium from the initial concentration.

    • The soil sorption coefficient (Kd) is calculated as the ratio of the concentration in soil (Cs) to the concentration in water (Cw) at equilibrium.

    • The organic carbon partition coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon (foc) in the soil (Koc = Kd / foc).

Anaerobic Biodegradation Protocol

This protocol is designed to assess the transformation of this compound to o,p'-DDD in an anoxic environment.

  • Microcosm Setup: Collect sediment and water from an uncontaminated site. In an anaerobic glovebox, place a known amount of sediment and site water into replicate serum bottles to create a slurry.

  • Spiking: Spike the microcosms with a known concentration of this compound dissolved in a minimal amount of a carrier solvent. Include sterile (autoclaved or chemically treated) controls to distinguish between biotic and abiotic degradation, and unspiked controls to monitor background levels.

  • Incubation: Seal the bottles and purge the headspace with an inert gas (e.g., N₂/CO₂ mixture) to ensure anaerobic conditions. Incubate the microcosms in the dark at a constant temperature.

  • Sampling: At specified time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice replicate bottles from both active and sterile sets.

  • Extraction: Extract the entire content (slurry) of each bottle using a suitable solvent system (e.g., via Soxhlet or pressurized liquid extraction). The extract may require a cleanup step (e.g., using silica gel or Florisil) to remove interfering compounds.

  • Analysis: Analyze the extracts by GC-ECD or GC-MS to quantify the concentrations of the parent compound (this compound) and its expected transformation product (o,p'-DDD).

  • Data Interpretation: Plot the concentration of this compound over time. Calculate the degradation rate and half-life by fitting the data to an appropriate kinetic model (e.g., first-order). The appearance of o,p'-DDD in the active microcosms, with minimal formation in the sterile controls, confirms anaerobic biodegradation.

Visualizations

Environmental_Fate_of_op_DDT Environmental Fate and Transport of this compound cluster_air Atmosphere cluster_water Water cluster_soil Soil / Sediment cluster_biota Biota Air This compound (Gas & Particulate Phase) Water This compound (Dissolved & Sorbed) Air->Water Deposition Soil This compound (Sorbed) Air->Soil Wet & Dry Deposition Water->Air Volatilization Water->Soil Sedimentation Biota Bioaccumulation Water->Biota Uptake Soil->Air Volatilization Soil->Water Runoff & Erosion Degradation_Soil Degradation (o,p'-DDD, o,p'-DDE) Soil->Degradation_Soil Biodegradation Biomag Biomagnification Biota->Biomag Food Chain Transfer

Caption: Environmental pathways of this compound, including transport and fate processes.

Soil_Sorption_Workflow Experimental Workflow: Soil Sorption Study A 1. Prepare Soil Samples (Dry, Sieve, Characterize) C 3. Combine Soil & Solution (Batch Reactors) A->C B 2. Prepare Aqueous This compound Solutions B->C D 4. Equilibrate (Constant Temp. Shaking) C->D E 5. Separate Phases (Centrifugation) D->E F 6. Extract Aqueous & Soil Phases E->F G 7. Analyze Extracts (GC-MS / GC-ECD) F->G H 8. Calculate Kd & Koc G->H

Caption: Workflow for a batch equilibrium soil sorption experiment.

Degradation_Pathways Primary Degradation Pathways of this compound DDT This compound DDD o,p'-DDD DDT->DDD Reductive Dechlorination (Anaerobic Conditions) DDE o,p'-DDE DDT->DDE Dehydrochlorination (Aerobic Conditions) Further Further Slow Degradation DDD->Further DDE->Further

References

An In-depth Technical Guide to the Toxicology and Ecotoxicology of o,p'-DDT

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used globally for agriculture and public health, particularly for malaria control, from the 1940s until its ban in many countries in the 1970s due to its significant environmental and health impacts.[1] Technical-grade DDT is a mixture of several isomers, with p,p'-DDT being the primary active ingredient (65–80%).[2] A significant component of this mixture is o,p'-DDT (15–21%), which, although less insecticidal, contributes significantly to the overall toxicological profile of DDT exposure.[2] This guide provides a comprehensive overview of the toxicology and ecotoxicology of this compound, focusing on its mechanisms of action, environmental fate, and adverse effects on a range of organisms.

Mammalian Toxicology of this compound

This compound is recognized as an endocrine-disrupting chemical and is suspected of having carcinogenic effects.[3][4] Its primary route of exposure in humans is through the intake of contaminated food, particularly meat, fish, and dairy products. While its use is now restricted, its persistence in the environment means that human and wildlife exposure continues.

Acute and Chronic Toxicity

Acute exposure to high levels of DDT can lead to neurological symptoms such as tremors, hyperexcitability, and convulsions. Chronic exposure has been linked to effects on the nervous system, liver, kidneys, and immune system in animal studies.

Table 1: Mammalian Acute Toxicity of DDT Isomers

Isomer/MetaboliteSpeciesRouteLD50Reference
Technical DDTRatOral113 - 800 mg/kg
Technical DDTMouseOral150 - 300 mg/kg
Technical DDTGuinea PigOral300 mg/kg
Technical DDTRabbitOral400 mg/kg
This compoundMouseIntraperitoneal1577 mg/kg
Endocrine Disruption

A primary concern with this compound is its activity as an endocrine disruptor. It exhibits weak estrogenic activity, meaning it can mimic the effects of estrogen in the body. This can lead to a variety of reproductive and developmental issues.

Table 2: Endocrine-Disrupting Effects of this compound

EffectSpeciesDetailsReference
Increased Uterine WeightRatImmature females showed clear estrogenic effects.
Altered Mammary Gland DevelopmentRatEnhanced differentiation and increased epithelial cell proliferation in pubertal females.
Increased Oviduct Weight and GlycogenChicken, Japanese QuailDemonstrates estrogenic activity in avian species.
Reduced FertilityMouseAssociated with a decline in sperm quality and quantity.
Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies DDT as "possibly carcinogenic to humans" (Group 2B). Animal studies have shown that DDT can induce liver, lung, and adrenal tumors. While epidemiological studies in humans have produced mixed results, some have suggested links between DDT exposure and cancers of the liver, pancreas, and breast, as well as non-Hodgkin's lymphoma.

Mechanisms of Action

This compound exerts its toxic effects through multiple mechanisms, including endocrine disruption and the induction of inflammatory pathways.

Endocrine Disruption Pathway

This compound's estrogenic activity is a key mechanism of its toxicity. It can bind to estrogen receptors (ERs), particularly ERα, leading to downstream effects that disrupt normal hormonal signaling. This can interfere with reproductive processes and development.

endocrine_disruption op_DDT This compound ER Estrogen Receptor (ERα) op_DDT->ER Binds to Hormone_Response Altered Gene Expression ER->Hormone_Response Activates Reproductive_Toxicity Reproductive & Developmental Toxicity Hormone_Response->Reproductive_Toxicity Leads to

Caption: Estrogenic activity of this compound leading to reproductive toxicity.

Inflammatory Signaling Pathway

Recent research has shown that this compound can induce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis. This induction is mediated through the activation of several signaling pathways.

inflammatory_pathway op_DDT This compound PI3K_Akt PI3K/Akt Pathway op_DDT->PI3K_Akt MAPK MAPK Pathways (ERK, JNK, p38) op_DDT->MAPK AP1_CRE AP-1 & CRE Activation PI3K_Akt->AP1_CRE MAPK->AP1_CRE COX2 COX-2 Gene Expression AP1_CRE->COX2 Inflammation Inflammation & Tumor Promotion COX2->Inflammation

Caption: this compound induced COX-2 expression via PI3K/Akt/MAPK pathways.

Ecotoxicology of this compound

DDT and its metabolites are persistent organic pollutants (POPs) that bioaccumulate in food chains. This compound is very toxic to aquatic life with long-lasting effects.

Environmental Fate

This compound has low aqueous solubility and is readily adsorbed to soils and sediments, which act as long-term reservoirs. Its half-life in soil can range from 22 days to 30 years, depending on environmental conditions. In aquatic environments, its half-life can be as long as 150 years.

Table 3: Environmental Persistence of DDT

MediumHalf-lifeReference
Soil (Temperate)2 - 15 years
Soil (Tropical)22 - 327 days
Lake Water56 days
River Water~28 days
Aquatic Ecotoxicity

DDT is highly toxic to a wide range of aquatic organisms, including fish, crustaceans, and insects. The p,p'-isomer is generally more toxic to invertebrates than the o,p'-isomer.

Table 4: Aquatic Ecotoxicity of DDT Isomers

IsomerSpeciesEndpointConcentrationReference
This compoundAnopheles quadrimaculatus (mosquito larvae)Mortality0.005 - 0.03 ppm
This compoundAedes aegypti (mosquito larvae)Mortality0.025 - 5 ppm
This compoundCarassius auratus (goldfish)100% Mortality4 ppm
Technical DDTFreshwater Fish (30 spp)96-hr LC500.45 - 123 µg/L
Technical DDTPimephales promelas (fathead minnow)266-day NOEC (mortality)0.35 µg/L
Avian Ecotoxicity

One of the most well-documented ecotoxicological effects of DDT is eggshell thinning in birds, primarily caused by its metabolite DDE. This led to significant population declines in many bird of prey species. DDT is considered slightly to moderately toxic to birds on an acute basis.

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating toxicological studies. Below are generalized protocols for key experiments.

In Vivo Rodent Carcinogenicity Bioassay
  • Objective: To assess the carcinogenic potential of this compound following long-term dietary exposure.

  • Test Organism: F344 rats or B6C3F1 mice are commonly used strains.

  • Methodology:

    • Animals are randomly assigned to control and treatment groups (e.g., 50 animals/sex/group).

    • This compound is mixed into the standard rodent diet at various concentrations (e.g., 0, 5, 50, 500 ppm).

    • Animals are exposed to the treated diet for a significant portion of their lifespan (e.g., 2 years).

    • Throughout the study, animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded.

    • At the end of the study, a complete necropsy is performed, and organs (especially liver, lung, and adrenal glands) are examined for gross and microscopic tumors.

  • Endpoints: Incidence, multiplicity, and latency of tumor formation.

Aquatic Toxicity Test (Fish Early-Life Stage)
  • Objective: To determine the chronic toxicity of this compound to the early life stages of fish.

  • Test Organism: Fathead minnow (Pimephales promelas) or rainbow trout (Oncorhynchus mykiss).

  • Methodology:

    • Fertilized fish eggs are placed in exposure chambers.

    • A flow-through system delivers a continuous supply of water containing various concentrations of this compound and a control.

    • Exposure continues through hatching and for a specified period of larval development (e.g., 28-32 days post-hatch).

    • Mortality, hatching success, and larval growth (length and weight) are monitored.

  • Endpoints: No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for survival and growth.

Logical Relationships in this compound's Impact

The properties of this compound dictate its environmental behavior, which in turn leads to its toxicological and ecotoxicological effects.

logical_relationship Properties Chemical Properties (Lipophilic, Persistent) Fate Environmental Fate (Bioaccumulation, Long-Range Transport) Properties->Fate Exposure Exposure (Dietary, Environmental) Fate->Exposure Effects Toxicological & Ecotoxicological Effects (Endocrine Disruption, Carcinogenicity, Eggshell Thinning) Exposure->Effects

Caption: Relationship between this compound's properties and its adverse effects.

Conclusion

This compound, a significant component of technical-grade DDT, is a persistent environmental contaminant with well-documented toxicological and ecotoxicological effects. Its endocrine-disrupting properties, particularly its estrogenic activity, pose a significant risk to reproductive and developmental health in both wildlife and potentially humans. Furthermore, its potential carcinogenicity and ability to bioaccumulate in food webs underscore the long-term hazards associated with this compound. Understanding the mechanisms of action and the environmental fate of this compound is crucial for assessing the ongoing risks from historical contamination and for informing regulatory decisions regarding persistent organic pollutants.

References

o,p'-DDT as an Endocrine Disrupting Chemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

o,p'-Dichlorodiphenyltrichloroethane (o,p'-DDT), a minor component of technical grade DDT, is a well-documented endocrine-disrupting chemical (EDC) with significant implications for human and wildlife health. Its persistence in the environment and lipophilic nature lead to bioaccumulation, posing ongoing risks despite restrictions on DDT use. This technical guide provides a comprehensive overview of the mechanisms through which this compound disrupts endocrine function, with a focus on its interactions with nuclear receptors and interference with steroidogenesis. Detailed experimental protocols and quantitative data from key studies are presented to support further research and inform drug development professionals about the potential endocrine-disrupting liabilities of xenobiotics.

Introduction

Dichlorodiphenyltrichloroethane (DDT) is an organochlorine insecticide that was widely used globally until its ban in many countries due to its environmental persistence and adverse health effects. Technical grade DDT is a mixture of isomers, with p,p'-DDT being the major component and this compound comprising approximately 15-21%.[1] While p,p'-DDT and its primary metabolite p,p'-DDE are known for their antiandrogenic properties, this compound is recognized for its estrogenic activity.[2][3] This guide focuses on the endocrine-disrupting properties of this compound, detailing its molecular mechanisms of action, effects on hormonal signaling, and the experimental methodologies used to elucidate these effects.

Mechanisms of Endocrine Disruption

The primary endocrine-disrupting mechanisms of this compound involve its interaction with steroid hormone receptors, particularly the estrogen and androgen receptors, and its interference with steroid hormone synthesis and metabolism.

Interaction with Estrogen Receptors

This compound is a xenoestrogen that can bind to estrogen receptors (ERs), ERα and ERβ, mimicking the effects of the endogenous hormone 17β-estradiol (E2). This binding can initiate a cascade of molecular events, leading to altered gene expression and cellular responses.

Receptor Binding Affinity:

This compound exhibits a lower binding affinity for ERα compared to estradiol.[4] However, at environmentally relevant concentrations, it can still exert significant estrogenic effects.

// Nodes op_DDT [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Estrogen Receptor\n(ERα/ERβ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSP [label="Heat Shock Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ERE [label="Estrogen Response\nElement (ERE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mRNA [label="mRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteins [label="Estrogenic Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response\n(e.g., proliferation, differentiation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges op_DDT -> ER [label="Binds to"]; ER -> HSP [label="Dissociates from", style=dashed, dir=back]; ER -> Dimerization [label="Undergoes"]; Dimerization -> Nucleus [label="Translocates to"]; Nucleus -> ERE [label="Binds to"]; ERE -> Transcription [label="Initiates"]; Transcription -> mRNA; mRNA -> Proteins [label="Translation"]; Proteins -> CellularResponse [label="Induces"]; } caption: this compound Estrogen Receptor Signaling Pathway

Interaction with Androgen Receptors

This compound and its metabolites can act as antagonists to the androgen receptor (AR), inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[5] This antiandrogenic activity can disrupt male reproductive development and function.

// Nodes op_DDT [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Androgen [label="Androgens\n(Testosterone, DHT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor\n(AR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ARE [label="Androgen Response\nElement (ARE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AndrogenicResponse [label="Androgenic\nCellular Response", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges op_DDT -> AR [label="Inhibits binding", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Androgen -> AR [label="Binds to"]; AR -> Nucleus [label="Translocates to"]; Nucleus -> ARE [label="Binds to"]; ARE -> Transcription [label="Initiates"]; Transcription -> AndrogenicResponse [label="Leads to"]; } caption: this compound Androgen Receptor Antagonism

Interference with Steroidogenesis

This compound can disrupt the synthesis of steroid hormones by altering the activity of key enzymes involved in steroidogenesis. For instance, it has been shown to inhibit aromatase, the enzyme responsible for converting androgens to estrogens.

Quantitative Data on this compound's Endocrine Disrupting Effects

The following tables summarize quantitative data from various studies on the endocrine-disrupting effects of this compound.

Table 1: Receptor Binding Affinities of this compound

ReceptorLigandAssay SystemIC50 / KiRelative Binding Affinity (RBA) % (E2=100)Reference
Estrogen Receptor α (human)This compoundCompetitive binding assayIC50: 4 µM0.02
Estrogen Receptor α (alligator)This compoundCompetitive binding assayIC50: 4 µM-
Androgen Receptor (human)This compoundReporter gene assay (HepG2 cells)Antagonistic at >10⁻⁶ M-

Table 2: In Vivo Effects of this compound on Steroid Hormone Levels in Rats

SpeciesSexDoseDurationHormoneEffectReference
Wistar RatMaleLow-dose (prenatal & postnatal)-Testosterone↓ Lower production after maturation
Wistar RatMaleLow-dose (prenatal & postnatal)-Estradiol↑ Increased serum levels after maturation
Wistar RatMaleLow-dose (postnatal only)-Testosterone↑ Higher production in pubertal period
Wistar RatMaleLow-dose (postnatal only)-Progesterone↓ Lower level in pubertal period
Wistar RatFemale10 mgSingle doseProgesterone Receptor↑ Increased binding capacity in uterine cytosol
Wistar RatMale50 and 100 mg/kg/day10 daysTestosterone↓ Decreased production
Wistar RatMale50 and 100 mg/kg/day10 daysLH↑ Increased serum levels
Wistar RatMale50 and 100 mg/kg/day10 daysFSH↑ Increased serum levels

Non-Receptor-Mediated Signaling Pathways

Recent studies have revealed that this compound can also exert its effects through non-receptor-mediated signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

// Nodes op_DDT [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1_CRE [label="AP-1/CRE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GeneExpression [label="Gene Expression\n(e.g., COX-2, VEGFA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularEffects [label="Cellular Effects\n(Inflammation, Carcinogenesis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges op_DDT -> PI3K [label="Activates"]; op_DDT -> MAPK [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> AP1_CRE [label="Activates"]; MAPK -> AP1_CRE [label="Activates"]; AP1_CRE -> GeneExpression [label="Regulates"]; GeneExpression -> CellularEffects [label="Leads to"]; } caption: this compound and Non-Receptor Signaling

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the endocrine-disrupting effects of this compound.

Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)

This assay determines the relative binding affinity of a test chemical to the estrogen receptor compared to 17β-estradiol.

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from ovariectomized Sprague-Dawley rats (85-100 days old).

    • The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • The homogenate is centrifuged at 2,500 x g to remove the nuclear fraction.

    • The supernatant is then ultracentrifuged at 105,000 x g to obtain the cytosol containing the estrogen receptors.

  • Binding Assay:

    • A constant concentration of radiolabeled [³H]-estradiol is incubated with the uterine cytosol and increasing concentrations of the test chemical (this compound).

    • After incubation, bound and free radioligand are separated using a hydroxylapatite slurry.

    • The amount of bound radioactivity is measured by liquid scintillation counting.

    • The IC50 value (the concentration of the test chemical that inhibits 50% of the specific binding of [³H]-estradiol) is determined to calculate the relative binding affinity.

ER_Binding_Assay_Workflow cluster_prep Cytosol Preparation cluster_assay Binding Assay Uteri Ovariectomized Rat Uteri Homogenize Homogenize in TEDG Buffer Uteri->Homogenize Centrifuge1 Centrifuge (2,500 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Ultracentrifuge Ultracentrifuge (105,000 x g) Supernatant1->Ultracentrifuge Cytosol Uterine Cytosol (contains ER) Ultracentrifuge->Cytosol Incubate Incubate: - Cytosol - [³H]-Estradiol - this compound (varying conc.) Cytosol->Incubate Separate Separate Bound/Free Ligand (Hydroxylapatite) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Calculate IC50 and RBA Measure->Analyze

Androgen Receptor Reporter Gene Assay (HepG2 Cells)

This assay is used to determine the agonistic or antagonistic activity of a chemical on the androgen receptor.

  • Cell Culture and Transfection:

    • HepG2 human hepatoma cells are cultured in appropriate media.

    • Cells are transiently transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter. Transfection reagents such as FuGene 6 or Lipofectamine 3000 are commonly used.

  • Assay Procedure:

    • Transfected cells are exposed to the test chemical (this compound) in the absence (for agonist testing) or presence (for antagonist testing) of a known androgen like dihydrotestosterone.

    • After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • A decrease in luciferase activity in the presence of an androgen indicates antagonistic activity.

AR_Reporter_Assay_Workflow Culture Culture HepG2 Cells Transfect Transfect with: - Androgen Receptor Plasmid - Luciferase Reporter Plasmid Culture->Transfect Treat Treat cells with: - this compound - +/- Dihydrotestosterone Transfect->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze for Agonist/Antagonist Activity Measure->Analyze

Western Blot Analysis for PI3K/Akt and MAPK Pathway Activation

This technique is used to detect and quantify the phosphorylation (activation) of key proteins in signaling pathways.

  • Cell Treatment and Lysis:

    • Cells (e.g., MCF-7) are treated with this compound for a specified time.

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Cell lysates are centrifuged to remove debris, and the protein concentration of the supernatant is determined.

  • Electrophoresis and Blotting:

    • Protein samples are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a PVDF membrane.

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Akt (Ser473), phospho-ERK1/2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the protein bands.

Conclusion

This compound is a potent endocrine-disrupting chemical that exerts its effects through multiple mechanisms. Its ability to interact with estrogen and androgen receptors, interfere with steroidogenesis, and activate non-receptor-mediated signaling pathways highlights the complexity of its toxicological profile. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. A thorough understanding of the endocrine-disrupting potential of chemicals like this compound is crucial for assessing environmental health risks and for designing safer chemicals and pharmaceuticals. Further research is warranted to fully elucidate the long-term consequences of exposure to this compound and other EDCs, particularly at low, environmentally relevant concentrations.

References

Technical Grade DDT: A Guide to Isomeric Composition and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isomeric composition of technical grade Dichlorodiphenyltrichloroethane (DDT), details the analytical methodologies for its characterization, and explores the signaling pathways affected by its various isomers.

Isomeric Composition of Technical Grade DDT

Technical grade DDT is not a single chemical entity but a complex mixture of several isomers and related compounds. The manufacturing process, which involves the condensation of chloral with chlorobenzene, results in a product with varying proportions of these components. The primary active ingredient, responsible for its insecticidal properties, is p,p'-DDT.

The composition of technical grade DDT can vary between manufacturers and production batches. However, a generally accepted typical composition is summarized in the table below.

ComponentChemical NameTypical Percentage Range (%)Role
p,p'-DDT 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane65 - 85Primary active insecticide
o,p'-DDT 1,1,1-trichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane15 - 21Isomeric impurity with weak estrogenic activity[1][2]
p,p'-DDD 1,1-dichloro-2,2-bis(p-chlorophenyl)ethaneup to 4Impurity and metabolite[3]
p,p'-DDE 1,1-dichloro-2,2-bis(p-chlorophenyl)ethyleneup to 4Impurity and persistent metabolite[4]
o,o'-DDT 1,1,1-trichloro-2,2-bis(o-chlorophenyl)ethaneTracesIsomeric impurity
Other Compounds Unidentified compounds and byproducts3.5 - 10.6Impurities

Note: Percentages are approximate and can vary. DDE and DDD are also major environmental breakdown products of DDT.

Experimental Protocols for Isomeric Analysis

The accurate determination of the isomeric composition of technical grade DDT is crucial for quality control, environmental monitoring, and toxicological studies. Gas chromatography (GC) is the most widely employed technique for the separation and quantification of DDT isomers and their metabolites.

Sample Preparation

A robust sample preparation procedure is essential to remove interfering substances from the sample matrix and to concentrate the analytes of interest.

2.1.1. Extraction

  • Liquid-Liquid Extraction (LLE): This is a common method for extracting DDT from aqueous samples. A water-immiscible organic solvent, such as a mixture of petroleum ether and diethyl ether, is used to partition the DDT isomers from the aqueous phase. The organic layer is then collected and concentrated.

  • Solid-Phase Extraction (SPE): SPE is a versatile technique for both extraction and cleanup. For aqueous samples, a C18 cartridge can be used to retain the DDT isomers, which are then eluted with an organic solvent. For solid samples like soil, an extraction with a solvent such as methanol is performed, followed by cleanup.

2.1.2. Cleanup

After extraction, the sample extract often contains co-extracted interfering compounds that can affect the accuracy of the GC analysis. Cleanup steps are necessary to remove these interferences.

  • Adsorption Chromatography: This is a widely used cleanup technique. A column packed with an adsorbent material like Florisil (magnesium silicate) or silica gel is used. The sample extract is passed through the column, and different solvent mixtures (eluents) are used to selectively elute the DDT isomers while retaining the interferences. For example, a common elution scheme involves using hexane followed by a mixture of diethyl ether and hexane.

Instrumental Analysis: Gas Chromatography (GC)

2.2.1. GC System and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column is used for separation.

  • Column: A non-polar or semi-polar capillary column, such as an HP-5MS (30m x 0.25mm i.d., 0.25µm film thickness), is suitable for separating DDT isomers.

  • Injector: A splitless or on-column injection is typically used to introduce the sample onto the column. The injector temperature is usually set around 250°C.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature program is employed to achieve optimal separation of the isomers. A typical program might start at a low temperature (e.g., 55°C), ramp up to an intermediate temperature (e.g., 150°C), and then ramp up to a final temperature (e.g., 280°C) and hold for a few minutes.

  • Detector:

    • Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds like DDT, making it a common choice for trace analysis.

    • Mass Spectrometer (MS): GC-MS provides both high sensitivity and selectivity, allowing for the definitive identification and quantification of the isomers based on their mass spectra.

2.2.2. Quality Control

To ensure the accuracy and reliability of the results, several quality control measures should be implemented:

  • Internal Standards: An internal standard, such as 2,2'-dinitrobiphenyl, is added to all samples and standards to correct for variations in injection volume and instrument response.

  • Calibration: A multi-point calibration curve is generated using certified reference standards of the DDT isomers.

  • Blanks and Spikes: Method blanks are analyzed to check for contamination, and matrix spikes are used to assess the recovery of the analytes from the sample matrix.

Signaling Pathways and Toxicological Implications

The isomers of DDT, particularly this compound, are known endocrine-disrupting chemicals that can interfere with normal hormonal signaling pathways.[1]

Endocrine Disruption

3.1.1. Estrogen Receptor Signaling

Several DDT isomers and their metabolites can bind to and activate the human estrogen receptor (ER). This compound, in particular, exhibits weak estrogenic activity. This interaction can lead to the transcriptional activation of estrogen-responsive genes, potentially contributing to adverse effects on reproductive health. The binding affinity of these compounds to the ER is generally much lower than that of the natural ligand, estradiol.

3.1.2. Androgen Receptor Signaling

DDT isomers and their metabolites can also act as antagonists of the androgen receptor (AR). The metabolite p,p'-DDE is a potent AR antagonist. This anti-androgenic activity can inhibit the normal function of androgens like testosterone and dihydrotestosterone, which are crucial for male reproductive development and function.

Estrogen Receptor-Independent Signaling

Recent studies have shown that DDT and its metabolites can also exert their effects through signaling pathways that are independent of the estrogen receptor.

3.2.1. AP-1 and MAPK Signaling

DDT and its congeners can activate the activator protein-1 (AP-1) transcription factor. This activation can occur in both estrogen-responsive and estrogen-unresponsive cells, indicating an ER-independent mechanism. This process may involve the activation of mitogen-activated protein kinase (MAPK) signaling cascades.

Neurotoxicity

DDT is also known for its neurotoxic effects. The primary mechanism of its insecticidal action is the disruption of nerve impulse transmission by interfering with sodium channels.

3.3.1. Sodium Channel Modulation

DDT modifies the gating kinetics of voltage-gated sodium channels in neurons, causing them to remain open for an extended period. This leads to repetitive firing of the neuron, resulting in paralysis and death in insects. This mechanism is also a source of its neurotoxicity in non-target organisms.

3.3.2. Dopamine Transport Disruption

Some studies suggest that DDT and its metabolites can interfere with the dopamine transport system, although the in vivo neurotoxicological outcomes of this disruption are still under investigation.

Visualizations

Isomeric_Composition_of_Technical_DDT cluster_components Typical Composition Technical Grade DDT Technical Grade DDT p,p'-DDT p,p'-DDT Technical Grade DDT->p,p'-DDT ~65-85% This compound This compound Technical Grade DDT->this compound ~15-21% p,p'-DDD p,p'-DDD Technical Grade DDT->p,p'-DDD <4% p,p'-DDE p,p'-DDE Technical Grade DDT->p,p'-DDE <4% Other Compounds Other Compounds Technical Grade DDT->Other Compounds ~3.5-10.6% Experimental_Workflow_for_DDT_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Extraction Extraction Sample->Extraction LLE or SPE Cleanup Cleanup Extraction->Cleanup Florisil or Silica Gel GC_Separation Gas Chromatography (Capillary Column) Cleanup->GC_Separation Concentrated Extract Detection Detection (ECD or MS) GC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis DDT_Signaling_Pathways cluster_endocrine Endocrine Disruption cluster_er_independent ER-Independent Signaling cluster_neuro Neurotoxicity DDT_Isomers DDT Isomers (e.g., this compound, p,p'-DDE) ER Estrogen Receptor (ER) DDT_Isomers->ER Agonism AR Androgen Receptor (AR) DDT_Isomers->AR Antagonism Gene_Expression_E Altered Estrogen-Responsive Gene Expression ER->Gene_Expression_E Gene_Expression_A Inhibition of Androgen-Responsive Gene Expression AR->Gene_Expression_A DDT_Metabolites DDT & Metabolites MAPK MAPK Pathway DDT_Metabolites->MAPK AP1 AP-1 Activation MAPK->AP1 Gene_Expression_AP1 Altered Gene Expression AP1->Gene_Expression_AP1 DDT DDT Na_Channel Voltage-Gated Sodium Channels DDT->Na_Channel Prolonged Opening Neuron_Firing Repetitive Neuronal Firing Na_Channel->Neuron_Firing

References

An In-depth Technical Guide on the Estrogenic Activity and Receptor Binding of o,p'-DDT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) has long been recognized for its endocrine-disrupting properties. The technical mixture of DDT contains several isomers, with o,p'-DDT (1,1,1-trichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane) being a significant component known for its estrogenic activity.[1] This document provides a comprehensive technical overview of the estrogenic activity of this compound, focusing on its interaction with estrogen receptors and the subsequent cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development who are investigating the mechanisms of endocrine disruption and xenoestrogen activity.

Estrogenic Activity of this compound: Receptor Binding and Transactivation

The estrogenic effects of this compound are primarily mediated through its interaction with the classical estrogen receptor (ER) system.[2] The binding of this compound to estrogen receptors, although weaker than that of the endogenous ligand 17β-estradiol, is a critical initiating event in its endocrine-disrupting activity.

Binding to Estrogen Receptors

This compound has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3][4] Competitive binding assays have demonstrated that this compound can displace radiolabeled estradiol from the human estrogen receptor, albeit with a significantly lower affinity.[5] Studies have reported that the binding affinity of this compound for the human estrogen receptor is approximately 1000-fold weaker than that of estradiol. Interestingly, there appears to be a species-specific difference in binding, with this compound binding to the rat estrogen receptor, while p,p'-DDT does not. The levo enantiomer of this compound has been specifically identified as an inhibitor of 17β-estradiol binding to the estrogen receptor.

Quantitative Data on Receptor Binding

The following table summarizes the available quantitative data on the binding affinity of this compound and its related compounds to the estrogen receptor.

CompoundReceptorAssay TypeMetricValueReference
This compoundHuman ERCompetitive BindingRelative Affinity~1000-fold weaker than Estradiol
o,p'-DDDHuman ERCompetitive BindingRelative Affinity~1000-fold weaker than Estradiol
o,p'-DDEHuman ERCompetitive BindingRelative Affinity~1000-fold weaker than Estradiol
p,p'-DDTHuman ERCompetitive BindingRelative Affinity~1000-fold weaker than Estradiol
This compoundRat ERCompetitive BindingBindingYes
p,p'-DDTRat ERCompetitive BindingBindingNo
Receptor Transactivation

Upon binding to the estrogen receptor, this compound can induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Yeast-based reporter gene assays have demonstrated that this compound and some of its metabolites can transcriptionally activate the human estrogen receptor. In these systems, an this compound metabolite was shown to transactivate the hER with a potency only 140- to 300-fold weaker than that of estradiol. Furthermore, in estrogen-responsive MCF-7 human breast cancer cells, DDT isomers and metabolites that bind the hER have been shown to induce estrogenic responses, such as the induction of the progesterone receptor and the down-regulation of the hER itself.

Signaling Pathways

The estrogenic activity of this compound is not limited to the classical genomic pathway. Evidence suggests the involvement of non-genomic or ER-independent signaling pathways.

Classical Estrogen Receptor Signaling Pathway

The primary mechanism of this compound's estrogenic action follows the classical pathway of steroid hormone action.

classical_estrogen_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus opDDT This compound ER Estrogen Receptor (ERα / ERβ) opDDT->ER Binding Dimerized_ER Dimerized ER-DDT Complex ER->Dimerized_ER Dimerization HSP Heat Shock Proteins HSP->ER Chaperoning ERE Estrogen Response Element (ERE) on DNA Dimerized_ER->ERE Binding Dimerized_ER->ERE Transcription Transcription (mRNA synthesis) ERE->Transcription Initiation Translation Translation (Protein synthesis) Transcription->Translation Cellular_Response Estrogenic Cellular Response Translation->Cellular_Response

Caption: Classical estrogen receptor signaling pathway activated by this compound.

ER-Independent Signaling Pathways

Recent studies have revealed that this compound can also exert its effects through mechanisms that are independent of the classical estrogen receptors. For instance, low concentrations of this compound have been shown to inhibit gene expression and prostaglandin synthesis in rat ovarian cells through a mechanism that does not involve ERα, ERβ, or G protein-coupled receptor 30 (GPR30). Instead, these effects appear to be mediated by the inhibition of protein kinase A (PKA) activity. Furthermore, DDT and its metabolites have been demonstrated to activate the activator protein-1 (AP-1) transcription factor in an ER-independent manner in human uterine cells.

er_independent_pathway opDDT Low Concentration This compound PKA Protein Kinase A (PKA) opDDT->PKA Inhibition AP1 Activator Protein-1 (AP-1) opDDT->AP1 Activation Gene_Expression Altered Gene Expression PKA->Gene_Expression Modulation AP1_Activity Increased AP-1 Activity AP1->AP1_Activity

Caption: ER-independent signaling pathways modulated by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the estrogenic activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol.

Principle: The assay measures the ability of a test compound to compete with a fixed concentration of radiolabeled estradiol for binding to the estrogen receptor in a cytosolic preparation. The concentration of the test chemical that inhibits 50% of the maximum radiolabeled estradiol binding is the IC50.

Methodology Outline:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from ovariectomized female rats.

    • The tissue is homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • The homogenate is centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Assay:

    • A constant amount of uterine cytosol and a fixed concentration of [³H]-estradiol are incubated with increasing concentrations of the test compound (this compound).

    • After incubation, the receptor-bound and free radioligand are separated. This can be achieved using methods like hydroxylapatite (HAP) adsorption.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis:

    • A competitive binding curve is generated by plotting the percentage of total [³H]-estradiol binding against the log concentration of the competitor.

    • The IC50 value is determined from this curve.

binding_assay_workflow Start Start: Prepare Rat Uterine Cytosol Incubate Incubate Cytosol with [³H]-Estradiol and this compound (varying concentrations) Start->Incubate Separate Separate Bound and Free Radioligand (e.g., HAP assay) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: Plot binding curve, determine IC50 Quantify->Analyze End End: Determine Relative Binding Affinity Analyze->End

Caption: Workflow for an estrogen receptor competitive binding assay.

Reporter Gene Assay

Reporter gene assays are used to assess the ability of a compound to activate the estrogen receptor and induce the transcription of a target gene.

Principle: Cells that endogenously or exogenously express the estrogen receptor are transfected with a reporter plasmid. This plasmid contains an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase). If the test compound activates the ER, the receptor-ligand complex will bind to the ERE and drive the expression of the reporter gene, which can be measured.

Methodology Outline:

  • Cell Culture and Transfection:

    • An appropriate cell line is chosen, such as MCF-7 cells (which endogenously express ERα) or HeLa cells (which can be co-transfected with an ER expression vector).

    • Cells are stably or transiently transfected with an ERE-driven reporter gene construct.

  • Compound Treatment:

    • The transfected cells are treated with various concentrations of the test compound (this compound).

    • Appropriate controls, including a vehicle control and a positive control (e.g., 17β-estradiol), are included.

  • Reporter Gene Activity Measurement:

    • After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis:

    • The results are typically expressed as the fold induction of reporter gene activity compared to the vehicle control.

    • A dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response).

reporter_assay_workflow Start Start: Culture and Transfect Cells with ERE-Reporter Construct Treat Treat Cells with This compound (varying concentrations) Start->Treat Incubate Incubate for a Defined Period Treat->Incubate Lyse Lyse Cells and Measure Reporter Gene Activity (e.g., Luminescence) Incubate->Lyse Analyze Data Analysis: Plot dose-response curve, determine EC50 Lyse->Analyze End End: Determine Transcriptional Potency Analyze->End

Caption: Workflow for a reporter gene assay to assess estrogenic activity.

Conclusion

This compound is a well-established xenoestrogen that exerts its effects through both classical estrogen receptor-mediated and ER-independent pathways. While its binding affinity for estrogen receptors is significantly lower than that of endogenous estrogens, environmentally relevant concentrations have been shown to elicit estrogenic responses. The ability of this compound to activate AP-1 and inhibit PKA signaling highlights the complexity of its endocrine-disrupting mechanisms. A thorough understanding of these molecular interactions and signaling pathways is crucial for assessing the potential health risks associated with exposure to this compound and for the development of strategies to mitigate its adverse effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of the estrogenic properties of this compound and other potential endocrine-disrupting chemicals.

References

Methodological & Application

Application Note: Analysis of o,p'-DDT by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a persistent organic pollutant with various isomers, including o,p'-DDT. Due to its potential adverse health effects, monitoring this compound levels in environmental and biological samples is crucial. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective analytical technique widely used for the determination of this compound.[1][2] This application note provides a comprehensive protocol for the analysis of this compound in various matrices using GC-MS.

Principle

The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for this compound, allowing for its unambiguous identification and quantification.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Suitable for liquid samples like water or serum. The sample is mixed with an immiscible organic solvent (e.g., dichloromethane or hexane). The this compound partitions into the organic layer, which is then collected and concentrated.[1]

  • Solid-Phase Extraction (SPE): Used for both liquid and solid samples after initial extraction. The sample extract is passed through a cartridge containing a solid adsorbent (e.g., C18, Florisil).[3][4] Interferences are retained on the adsorbent while this compound is eluted with a suitable solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Primarily used for food and agricultural samples. The sample is first extracted with an organic solvent (e.g., acetonitrile) and then subjected to a cleanup step using a mixture of salts and sorbents to remove matrix components like fats and pigments.

Detailed Protocol for SPE of Water Samples:

  • Conditioning: Pass 5 mL of ethyl acetate followed by 5 mL of methanol and 5 mL of deionized water through a C18 SPE cartridge.

  • Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the trapped this compound with 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 110°C, hold for 5 minutes.

    • Ramp: 8°C/min to 320°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity.

    • Target Ions for this compound: m/z 235, 237, 165.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound by GC-MS.

ParameterValueReference
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.2 - 7 ng/g
Limit of Quantification (LOQ) 0.6 - 30 ng/g
Recovery 70 - 124%
Precision (RSD) < 13%

Visualizations

Experimental Workflow for this compound Analysis by GC-MS

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Biota) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Matrix-specific method Cleanup Cleanup (e.g., SPE, Florisil) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis.

Logical Relationship of Key GC-MS Parameters

GCMS_Parameters GC_Column GC Column (e.g., HP-5MS) Chromatogram Chromatogram GC_Column->Chromatogram Temp_Prog Temperature Program Temp_Prog->Chromatogram Carrier_Gas Carrier Gas (Helium) Carrier_Gas->Chromatogram Ionization Ionization (Electron Impact) Analyzer Mass Analyzer (Quadrupole) Ionization->Analyzer Detector Detector Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: Key parameters in GC-MS analysis.

References

Application Notes and Protocols for the Extraction of o,p'-DDT from Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of o,p'-DDT (2,4'-Dichlorodiphenyldichloroethane), a significant isomer of the persistent organic pollutant DDT, from water samples. The methodologies outlined are essential for environmental monitoring, toxicological studies, and water quality assessment. The two primary, validated methods covered are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using Gas Chromatography (GC).

Introduction

Dichlorodiphenyltrichloroethane (DDT) and its isomers are organochlorine pesticides known for their persistence in the environment and adverse health effects, including potential endocrine disruption.[1] Accurate and sensitive quantification of these compounds in water is crucial. This note details the extraction procedures necessary to isolate and concentrate this compound from aqueous matrices prior to instrumental analysis.

Methods of Extraction

The choice between Liquid-Liquid Extraction and Solid-Phase Extraction depends on factors such as sample volume, required detection limits, and available resources. While LLE is a traditional and robust method, SPE offers advantages in terms of reduced solvent consumption and potential for automation.[1]

Protocol 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent.[2]

Materials and Reagents:

  • Separatory funnel (1 L or 2 L)

  • Glassware (beakers, flasks, graduated cylinders)

  • Hexane or Dichloromethane (pesticide grade)

  • Sodium sulfate (anhydrous)

  • Concentrator apparatus (e.g., Kuderna-Danish or rotary evaporator)

  • Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

Procedure:

  • Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. If not extracted immediately, adjust the sample pH to < 2 with sulfuric acid to inhibit microbial degradation.

  • Extraction:

    • Transfer the 1 L water sample to a 2 L separatory funnel.

    • Add 60 mL of hexane (or dichloromethane).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer containing the extracted pesticides will be the upper layer if using hexane and the lower layer with dichloromethane.

    • Drain the organic layer into a collection flask.

    • Repeat the extraction twice more with fresh 60 mL portions of the organic solvent, combining all extracts.[3]

  • Drying the Extract: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish or rotary evaporator.

  • Analysis: The concentrated extract is now ready for analysis by GC-ECD or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to adsorb the analyte of interest from the liquid sample. The analyte is then eluted with a small volume of an organic solvent.[4]

Materials and Reagents:

  • SPE cartridges (e.g., C18, 1 g)

  • SPE vacuum manifold

  • Methanol (pesticide grade)

  • Dichloromethane or a mixture of acetone and n-hexane (pesticide grade)

  • Reagent water (organic-free)

  • Concentrator apparatus

  • GC-ECD or GC-MS

Procedure:

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 10 mL of dichloromethane through it, followed by 10 mL of methanol.

    • Equilibrate the cartridge by passing 10 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Rinsing and Drying:

    • After the entire sample has passed through, wash the cartridge with a small amount of reagent water to remove any interfering compounds.

    • Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of an appropriate solvent. A common choice is 10 mL of dichloromethane or a mixture of acetone and n-hexane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL.

  • Analysis: The concentrated extract is ready for GC analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the described extraction methods for this compound and related compounds.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference(s)
Recovery Rate > 90%84% - 91%,
Limit of Detection (LOD) 30 ng/L0.07 µg/L - 0.08 µg/L,
Relative Standard Deviation (RSD) 3.2% - 11.3%6.8% - 8.0%,
Typical Sample Volume 1 L1 L
Solvent Consumption High (~180 mL per sample)Low (~20-30 mL per sample)

Experimental Workflow Diagram

Extraction_Workflow cluster_sample Sample Preparation cluster_lle Method 1: Liquid-Liquid Extraction cluster_spe Method 2: Solid-Phase Extraction cluster_analysis Analysis Water_Sample 1 L Water Sample Acidification Acidify to pH < 2 (Optional Preservation) Water_Sample->Acidification LLE Extract 3x with Organic Solvent (e.g., Hexane) Acidification->LLE Conditioning Condition C18 Cartridge Acidification->Conditioning Drying Dry with Na2SO4 LLE->Drying Concentration_LLE Concentrate to 1 mL Drying->Concentration_LLE GC_Analysis GC-ECD or GC-MS Analysis Concentration_LLE->GC_Analysis Loading Load Sample Conditioning->Loading Drying_SPE Dry Cartridge Loading->Drying_SPE Elution Elute with Organic Solvent Drying_SPE->Elution Concentration_SPE Concentrate to 1 mL Elution->Concentration_SPE Concentration_SPE->GC_Analysis

Caption: Workflow for this compound extraction and analysis.

Final Analysis: Gas Chromatography

Both LLE and SPE extracts are analyzed using a Gas Chromatograph.

  • GC with Electron Capture Detection (GC-ECD): This is a highly sensitive detector for halogenated organic compounds like this compound.

  • GC with Mass Spectrometry (GC-MS): This provides higher selectivity and structural confirmation of the analyte, which is crucial for unambiguous identification. For complex matrices, GC-MS/MS may offer superior performance by reducing interferences.

The choice of detector will depend on the required sensitivity and the complexity of the water sample matrix.

Conclusion

Both Liquid-Liquid Extraction and Solid-Phase Extraction are effective methods for the extraction of this compound from water samples. LLE is a classic, robust technique, while SPE offers the benefits of lower solvent usage and the potential for automation, making it a more environmentally friendly and often faster option. The selection of the most appropriate method will be guided by the specific analytical requirements, laboratory capabilities, and sample throughput needs. Subsequent analysis by GC-ECD or GC-MS provides the necessary sensitivity and selectivity for the quantification of this compound at trace levels.

References

Application Note: Quantification of o,p'-DDT in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a persistent organochlorine pesticide known for its bioaccumulation in the food chain and long half-life. Technical-grade DDT, the form widely used as an insecticide, is a mixture of several isomers and related compounds.[1] The primary active ingredient is p,p'-DDT, but it also contains about 15-21% of the o,p'-DDT isomer.[1][2] While less insecticidally potent than its p,p' counterpart, this compound is of significant toxicological interest due to its potential endocrine-disrupting activities.[3][4] Given its lipophilic nature, this compound accumulates in fatty tissues, making biological matrices such as adipose tissue, serum, and liver critical for assessing human and environmental exposure.

This application note provides detailed protocols for the quantification of this compound in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted analytical technique. It is intended for researchers, scientists, and professionals in toxicology and drug development.

Quantitative Data Summary

The following tables summarize representative concentrations of this compound reported in various human biological tissues. These values are typically expressed in milligrams per kilogram (mg/kg) or nanograms per gram (ng/g) on a lipid weight basis, which normalizes for the variation in fat content between samples.

Table 1: Concentration of this compound in Human Adipose Tissue

Population / RegionSample Size (n)Mean Concentration (mg/kg, fat basis)Analytical MethodReference
Veracruz, Mexico (Pregnant Women)690.011GC-ECD
Veracruz, Mexico (Controls)340.016GC-ECD
Puebla, Mexico (Females)750.025GC-ECD
India (Obese Diabetic Subjects)50Significantly higher than non-obeseGC-ECD
China (Guizhou Province)34Part of total DDT average of 5.7 mg/kgNot Specified

Table 2: Concentration of this compound in Human Serum/Blood

Population / RegionSample Size (n)Mean ConcentrationAnalytical MethodReference
Agricultural Workers (Spain)30Not reported (part of total DDT)GC-ECD
General Population (South China)Not SpecifiedPart of total DDT median of 21.8 ng/g in hairGC-MS
Men Exposed as Young Adults (Italy)107Below detection limitNot Specified

Experimental Protocols

The following protocols describe a validated methodology for the extraction, cleanup, and quantification of this compound in adipose and liver tissues using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Analysis of this compound in Adipose Tissue

This protocol is adapted from established methods for organochlorine pesticide analysis in fatty matrices.

1. Sample Preparation and Homogenization:

  • Weigh approximately 2-5 grams of homogenized adipose tissue into a glass centrifuge tube.

  • To dehydrate the sample, add anhydrous sodium sulfate at a 4:1 ratio (sulfate:tissue) and mix thoroughly with a glass rod until a free-flowing powder is obtained.

2. Extraction:

  • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the homogenized sample.

  • Shake the tube vigorously for 1 hour on a mechanical shaker.

  • Centrifuge the mixture at 2000 rpm for 10 minutes.

  • Carefully transfer the supernatant (the organic solvent layer) to a clean collection tube.

  • Repeat the extraction process twice more with fresh solvent, combining all supernatants.

3. Lipid Removal and Cleanup (Solid-Phase Extraction - SPE):

  • Concentrate the combined extract to approximately 2 mL under a gentle stream of nitrogen.

  • Prepare a Florisil SPE column by pre-rinsing it with 50 mL of hexane.

  • Load the concentrated extract onto the column.

  • Elute the column with a 70:30 mixture of hexane:dichloromethane to collect the fraction containing DDT and its metabolites. Other elution schemes can be used to separate different classes of pesticides.

  • Collect the eluate and concentrate it to a final volume of 1 mL for GC-MS analysis.

4. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 235, 237, 318).

Protocol 2: Analysis of this compound in Liver Tissue

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is efficient for complex matrices like liver.

1. Sample Homogenization and Hydration:

  • Weigh 1-2 grams of homogenized liver tissue into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 1 minute to create a slurry.

2. Extraction and Partitioning:

  • Add 10 mL of acetonitrile to the tube.

  • Add QuEChERS partitioning salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of primary-secondary amine (PSA) sorbent, C18, and MgSO₄. This step removes fatty acids, sterols, and other interferences.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant for GC-MS analysis.

4. GC-MS Analysis:

  • Follow the same GC-MS parameters as described in Protocol 1. Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be used for enhanced selectivity in complex liver extracts.

Quality Assurance and Quality Control (QA/QC)

To ensure data validity, the following QA/QC procedures should be implemented:

  • Method Blank: A blank sample (solvent only) is processed alongside each batch to check for contamination.

  • Matrix Spike: A pre-analyzed sample is spiked with a known concentration of this compound to assess method recovery. Acceptable recoveries typically range from 70-120%.

  • Calibration: A multi-point calibration curve is generated using certified reference standards to ensure linearity.

  • Internal Standards: An isotopically labeled standard (e.g., ¹³C-p,p'-DDE) can be added to all samples before extraction to correct for variations in extraction efficiency and instrument response.

Visualizations

The diagrams below illustrate the relationship between DDT isomers and the general analytical workflow.

DDT_Isomers cluster_0 Technical DDT Formulation [9, 13] Technical DDT Technical DDT p,p'-DDT (Major Isomer, ~77%) p,p'-DDT (Major Isomer, ~77%) Technical DDT->p,p'-DDT (Major Isomer, ~77%) Comprises This compound (Isomeric Impurity, ~15%) This compound (Isomeric Impurity, ~15%) Technical DDT->this compound (Isomeric Impurity, ~15%) Contains Other Compounds (DDE, DDD) Other Compounds (DDE, DDD) Technical DDT->Other Compounds (DDE, DDD) Contains

Caption: Composition of technical-grade DDT.

Analytical_Workflow General Workflow for this compound Quantification Sample 1. Sample Receipt (Adipose, Liver, Serum) Homogenize 2. Homogenization & Dehydration (if needed) Sample->Homogenize Extract 3. Solvent Extraction (e.g., Hexane/Acetone) Homogenize->Extract Cleanup 4. Extract Cleanup (SPE or d-SPE) Extract->Cleanup Concentrate 5. Concentration & Solvent Exchange Cleanup->Concentrate Analysis 6. GC-MS Analysis (SIM or MRM mode) Concentrate->Analysis Quantify 7. Data Processing & Quantification Analysis->Quantify Report 8. Final Report (ng/g lipid weight) Quantify->Report

Caption: Experimental workflow for this compound analysis.

References

Application Note: Preparation of o,p'-DDT Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, handling, and storage of o,p'-Dichlorodiphenyltrichloroethane (o,p'-DDT) stock solutions for use in various research applications. This compound is an isomer of the organochlorine pesticide DDT and is known for its estrogenic activity, making it a compound of interest in endocrinology and toxicology research.[1][2][3] Proper preparation of stock solutions is critical to ensure experimental reproducibility and accuracy. This note includes information on solubility, recommended solvents, safety precautions, and detailed protocols for preparing both stock and working solutions.

Introduction

This compound is a minor component of commercial DDT and is recognized as an endocrine-disrupting chemical (EDC).[4] It exerts weak estrogenic effects by binding to and activating the human estrogen receptor (hER), thereby mimicking the action of endogenous estrogens.[1] This activity can lead to the disruption of normal hormonal signaling pathways. Due to its persistence in the environment and potential health effects, this compound is a subject of toxicological and mechanistic studies. Accurate and consistent preparation of this compound solutions is the first step toward reliable experimental outcomes.

Safety Precautions

This compound is classified as a hazardous substance and a potential carcinogen. Users must adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound in solid or solution form.

  • Ventilation: Handle solid this compound and prepare concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of fine powders.

  • Waste Disposal: Dispose of all this compound waste (including contaminated tips, tubes, and solutions) according to your institution's hazardous waste disposal guidelines.

  • Handling: Avoid contact with skin and eyes. This compound is moisture-sensitive; store the solid compound in a desiccator.

Materials and Equipment

Materials:

  • This compound powder (CAS No: 789-02-6)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof, absolute), molecular biology grade

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile serological pipettes and pipette tips

Equipment:

  • Analytical balance (sensitive to 0.0001 g)

  • Chemical fume hood

  • Vortex mixer

  • Calibrated micropipettes

  • -20°C freezer

Data Presentation: Properties and Solubility

The physicochemical properties of this compound are summarized below. It is highly hydrophobic and practically insoluble in water but shows good solubility in most organic solvents.

PropertyValueReference
Molecular Formula C₁₄H₉Cl₅
Molecular Weight 354.49 g/mol
Physical State White crystalline solid
Melting Point ~76°C
Water Solubility 85 µg/L (at 25°C)
Solvents Ethanol, DMSO, Methanol, Chloroform, Ether
Storage (Solid) Approx. 4°C, moisture-sensitive

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays. DMSO or ethanol are recommended solvents. DMSO is often preferred for cell culture applications due to its high solvating power and compatibility with most assays when diluted to a low final concentration (typically <0.5%).

Calculation:

  • Molecular Weight (MW) of this compound: 354.49 g/mol

  • Desired Concentration: 10 mM = 0.010 mol/L

  • To prepare 1 mL (0.001 L) of 10 mM solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 354.49 g/mol = 0.00354 g = 3.54 mg

Procedure:

  • Inside a chemical fume hood, carefully weigh 3.54 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of cell culture-grade DMSO or absolute ethanol to the tube.

  • Cap the tube tightly and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C. When stored properly, the stock solution is stable for up to one year.

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium or appropriate assay buffer immediately before use.

Example: Preparing a 10 µM working solution from a 10 mM stock:

  • Calculate the required dilution factor:

    • (10 mM) / (10 µM) = (10,000 µM) / (10 µM) = 1000x

  • To prepare 1 mL of a 10 µM working solution, you will need:

    • Volume of Stock = (Final Volume) / (Dilution Factor) = 1000 µL / 1000 = 1 µL

  • In a sterile tube, add 999 µL of the desired cell culture medium or buffer.

  • Add 1 µL of the 10 mM this compound stock solution to the medium.

  • Mix thoroughly by gentle vortexing or pipetting up and down.

  • Use the working solution immediately in your experiment.

Note: The final concentration of the solvent (e.g., DMSO) in the working solution should be calculated to ensure it does not exceed the tolerance level for the experimental system (e.g., <0.5% for most cell lines).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock solutions.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_solvent 2. Add Solvent (DMSO/Ethanol) weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway

This compound acts as an environmental estrogen by activating the Estrogen Receptor (ER) signaling pathway.

G cluster_cell Estrogenic Signaling Pathway of this compound cluster_cyto Cytoplasm cluster_nuc Nucleus ddt This compound er Estrogen Receptor (ER) ddt->er Binds dimer ER Dimer er->dimer Dimerization dimer_nuc ER Dimer dimer->dimer_nuc Translocation ere Estrogen Response Element (ERE) transcription Gene Transcription ere->transcription response Cellular Response (e.g., Proliferation) transcription->response dimer_nuc->ere Binds to DNA

References

Application Notes and Protocols: o,p'-DDT as a Positive Control in Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a well-known organochlorine pesticide recognized for its persistence in the environment and its endocrine-disrupting properties. The technical mixture of DDT contains several isomers, with o,p'-DDT being a minor but significant component. Notably, this compound exhibits weak estrogenic activity, making it a valuable positive control in toxicological assays designed to screen for and characterize endocrine-disrupting chemicals (EDCs). Its ability to interact with estrogen receptors (ERs) and elicit downstream cellular responses provides a reliable benchmark for validating assay performance and interpreting the estrogenic potential of test compounds.

These application notes provide detailed protocols for the use of this compound as a positive control in common in vitro toxicology assays, including cell proliferation, gene expression analysis, and competitive estrogen receptor binding. The provided methodologies and data are primarily focused on the human breast cancer cell line MCF-7, a widely accepted model for studying estrogenic activity.

Mechanism of Action

The primary mechanism for the estrogenic activity of this compound is its ability to bind to estrogen receptors, primarily ERα.[1] This interaction, although weaker than that of the endogenous ligand 17β-estradiol, is sufficient to initiate a conformational change in the receptor. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. Once in the nucleus, the this compound-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This signaling cascade results in various cellular responses, including cell proliferation and the induction of estrogen-responsive genes such as the progesterone receptor (PR) and pS2 (trefoil factor 1).[1][2]

Furthermore, evidence suggests that this compound can also elicit cellular effects through ER-independent pathways. Studies have shown that this compound can activate mitogen-activated protein kinase (MAPK) signaling pathways, which can, in turn, influence gene expression and other cellular processes.[3]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound in MCF-7 cells. This data is crucial for establishing appropriate concentration ranges and expected outcomes when using this compound as a positive control.

Table 1: Proliferative Effects of this compound on MCF-7 Cells

AssayEndpointConcentrationResultReference
E-ScreenCell Proliferation1 x 10⁻⁶ MMaximum induction of cell proliferation
E-ScreenRelative Proliferative EffectNot SpecifiedRPE ratio of 89.4% (R-(-)-o,p'-DDT) and 27.9% (S-(+)-o,p'-DDT)
E-ScreenRelative Proliferative PotencyNot SpecifiedRPP ratio of 0.1% (R-(-)-o,p'-DDT) and 0.001% (S-(+)-o,p'-DDT)

Table 2: Effects of this compound on Gene Expression in MCF-7 Cells

GeneEndpointConcentrationResultReference
pS2mRNA Expression1 x 10⁻⁶ M2.31-fold increase (R-(-)-o,p'-DDT)
pS2mRNA Expression1 x 10⁻⁵ M1.65-fold increase (S-(+)-o,p'-DDT)
Progesterone Receptor (PR)mRNA ExpressionNot SpecifiedUpregulated

Table 3: Estrogen Receptor Binding Affinity of this compound

AssayReceptorEndpointValueReference
Competitive BindingHuman ERAffinity~1000-fold weaker than estradiol
Competitive BindingGPR30Displacement<50% displacement of [³H]-E2 at 10 µM

Mandatory Visualizations

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP ER-HSP Complex This compound->ER_HSP Binds ER Estrogen Receptor (ERα) ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds TargetGenes Target Genes (e.g., pS2, PR) ERE->TargetGenes Transcription Activation mRNA mRNA TargetGenes->mRNA CellProliferation Cell Proliferation mRNA->CellProliferation Translation & Downstream Effects

Caption: Estrogen Receptor (ER) Dependent Signaling Pathway of this compound.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Start Start: Culture MCF-7 cells HormoneDeprivation Hormone Deprivation (Phenol red-free medium with charcoal-stripped serum) Start->HormoneDeprivation Seeding Seed cells in multi-well plates HormoneDeprivation->Seeding Treatment Treat cells with: - Vehicle Control - Positive Control (this compound) - Test Compounds Seeding->Treatment Proliferation Cell Proliferation Assay (E-Screen via MTT) Treatment->Proliferation GeneExpression Gene Expression Analysis (RT-qPCR for pS2, PR) Treatment->GeneExpression BindingAssay Competitive ER Binding Assay Treatment->BindingAssay DataAnalysis Analyze Data: - Dose-response curves - Fold change in expression - IC50/EC50 values Proliferation->DataAnalysis GeneExpression->DataAnalysis BindingAssay->DataAnalysis Conclusion Conclusion: Assess estrogenic potential of test compounds DataAnalysis->Conclusion

Caption: General Experimental Workflow for Assessing Estrogenicity.

Experimental Protocols

MCF-7 Cell Proliferation (E-Screen) Assay

Objective: To determine the proliferative effect of a test compound in comparison to this compound as a positive control in MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

  • Fetal Bovine Serum (FBS), charcoal-dextran stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • This compound (in a suitable solvent, e.g., DMSO)

  • 17β-Estradiol (optional, as a strong positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Hormone Deprivation: Prior to the assay, switch the cells to a hormone-free medium (DMEM without phenol red, supplemented with 10% charcoal-dextran stripped FBS and 1% penicillin-streptomycin) for at least 3-4 days to reduce basal estrogenic activity.

  • Cell Seeding: Harvest the cells using Trypsin-EDTA and resuspend in the hormone-free medium. Seed the cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of medium. Allow the cells to attach for 24 hours.

  • Treatment: Prepare serial dilutions of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) and the test compounds in hormone-free medium. The final solvent concentration should not exceed 0.1%. Include a vehicle control (solvent only) and a strong positive control (e.g., 10⁻¹⁰ M 17β-estradiol). Replace the medium in each well with 100 µL of the appropriate treatment solution.

  • Incubation: Incubate the plate for 6 days.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot dose-response curves and determine the EC₅₀ values.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression of estrogen-responsive genes (pS2 and PR) in MCF-7 cells following treatment with a test compound, using this compound as a positive control.

Materials:

  • MCF-7 cells cultured and treated as described in the E-Screen assay (steps 1-4).

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for pS2, PR, and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Cell Treatment: Culture and treat MCF-7 cells in 6-well plates as described in the E-Screen protocol (steps 1-4), typically for 24 to 48 hours.

  • RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene (pS2 or PR) or the reference gene, and the cDNA template.

    • Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene. Express the results as fold change relative to the vehicle control.

Competitive Estrogen Receptor Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor, using this compound as a positive control.

Materials:

  • Rat uterine cytosol (as a source of ER) or purified human ERα

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Non-labeled 17β-estradiol (for standard curve)

  • This compound (positive control)

  • Test compounds

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of non-labeled 17β-estradiol, this compound, and the test compounds in the assay buffer.

  • Binding Reaction: In microcentrifuge tubes, combine the ER preparation, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the competitor (non-labeled estradiol, this compound, or test compound). Include a tube for total binding (no competitor) and a tube for non-specific binding (a high concentration of non-labeled estradiol).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold dextran-coated charcoal suspension to each tube (except the total counts tube) to adsorb the unbound [³H]-17β-estradiol. Incubate on ice for 10-15 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the tubes at high speed to pellet the charcoal.

  • Scintillation Counting: Transfer the supernatant (containing the bound [³H]-17β-estradiol) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each competitor concentration. Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity (RBA) can be calculated as: (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.

Conclusion

The use of this compound as a positive control is integral to the validation and interpretation of in vitro toxicology assays for estrogenicity. Its well-characterized, albeit weak, estrogenic activity provides a reliable reference point for assessing the potential of other chemicals to disrupt endocrine signaling. The protocols outlined in these application notes offer a robust framework for researchers to effectively utilize this compound in their studies, contributing to the accurate identification and characterization of endocrine-disrupting compounds.

References

Application Notes and Protocols for o,p'-DDT Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a persistent organochlorine pesticide. While its use is now restricted, concerns remain regarding its environmental persistence and potential neurotoxic effects. The o,p'-DDT isomer, a component of technical grade DDT, has been shown to elicit neurotoxic effects through various mechanisms, including the induction of oxidative stress and apoptosis in neuronal cells. These application notes provide a comprehensive guide for designing and conducting experiments to investigate the neurotoxicity of this compound, with a focus on in vitro models. Detailed protocols for key assays are provided to ensure robust and reproducible data generation.

In Vitro Model System: PC12 Cell Line

The rat pheochromocytoma (PC12) cell line is a widely used in vitro model for neurotoxicity studies. These cells, of neural crest origin, respond to nerve growth factor (NGF) by differentiating into cells with characteristics of sympathetic neurons, making them a suitable model to study neuronal processes.

Key Neurotoxic Endpoints and Assays

The primary mechanisms of this compound neurotoxicity that can be investigated using the PC12 cell model include cytotoxicity, induction of apoptosis, and oxidative stress. The following sections detail the experimental protocols for assessing these endpoints.

Section 1: Cytotoxicity Assessment

Application Note:

The initial step in assessing the neurotoxicity of a compound is to determine its effect on cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay helps to establish a dose-response relationship and to determine the appropriate concentration range for subsequent mechanistic studies.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxicity of this compound in PC12 cells.

Materials:

  • PC12 cells

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% in the final culture volume. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (vehicle-treated cells).

Section 2: Apoptosis Detection

Application Note:

Apoptosis, or programmed cell death, is a key mechanism of neurotoxicity. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in PC12 cells treated with this compound.

Materials:

  • PC12 cells treated with this compound (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 3: Oxidative Stress Assessment

Application Note:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense system, is a major contributor to this compound-induced neurotoxicity. Key indicators of oxidative stress include the levels of ROS, the activity of antioxidant enzymes like superoxide dismutase (SOD), and the extent of lipid peroxidation, often measured by malondialdehyde (MDA) levels.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the levels of intracellular ROS in PC12 cells exposed to this compound.

Materials:

  • PC12 cells treated with this compound

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • PBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Seed and treat PC12 cells with this compound in a 96-well plate as described in Protocol 1.

  • DCFH-DA Loading: After the desired treatment period, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Protocol 4: Superoxide Dismutase (SOD) Activity Assay

Objective: To determine the activity of SOD in PC12 cells treated with this compound.

Materials:

  • PC12 cells treated with this compound

  • Cell lysis buffer

  • Commercial SOD assay kit (e.g., based on the inhibition of a colorimetric reaction)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Lysate Preparation: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer on ice.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.

  • SOD Assay: Perform the SOD activity assay according to the manufacturer's instructions of the chosen commercial kit. Typically, this involves measuring the inhibition of a reaction that generates a colored product.

  • Data Analysis: Calculate the SOD activity and normalize it to the protein concentration. Express the results as units of SOD activity per milligram of protein.

Protocol 5: Malondialdehyde (MDA) Assay for Lipid Peroxidation

Objective: To measure the levels of MDA, an indicator of lipid peroxidation, in PC12 cells treated with this compound.

Materials:

  • PC12 cells treated with this compound

  • Cell lysis buffer

  • Commercial MDA assay kit (e.g., based on the reaction with thiobarbituric acid)

  • Protein assay kit

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates as described in Protocol 4.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • MDA Assay: Perform the MDA assay according to the manufacturer's instructions. This usually involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

  • Data Analysis: Measure the absorbance of the colored product and calculate the MDA concentration using a standard curve. Normalize the MDA levels to the protein concentration and express the results as nmol of MDA per milligram of protein.

Section 4: Western Blot Analysis of Apoptotic Pathway Proteins

Application Note:

To further elucidate the molecular mechanisms of this compound-induced apoptosis, Western blot analysis can be used to measure the expression levels of key proteins involved in apoptotic signaling pathways, such as the tumor suppressor protein p53 and the executioner caspase, caspase-3. An increase in the expression of p53 and the cleaved (active) form of caspase-3 are indicative of apoptosis induction.

Protocol 6: Western Blot for p53 and Cleaved Caspase-3

Objective: To analyze the expression of p53 and cleaved caspase-3 in PC12 cells treated with this compound.

Materials:

  • PC12 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on PC12 Cells (MTT Assay)

This compound Concentration (µM)Cell Viability (%) after 24h
0 (Control)100 ± 5.2
195.3 ± 4.8
1082.1 ± 6.1
2565.7 ± 5.5
5048.9 ± 4.9
10025.4 ± 3.7

Data are presented as mean ± SD from three independent experiments.

Table 2: Apoptosis Induction by this compound in PC12 Cells (Annexin V/PI Assay)

This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)3.1 ± 0.81.5 ± 0.4
2512.5 ± 1.94.2 ± 0.9
5025.8 ± 3.29.7 ± 1.5

Data are presented as mean ± SD from three independent experiments after 24h treatment.

Table 3: Oxidative Stress Markers in PC12 Cells Treated with this compound

This compound Concentration (µM)ROS Levels (Fold Change)SOD Activity (U/mg protein)MDA Levels (nmol/mg protein)
0 (Control)1.00 ± 0.1215.2 ± 1.82.1 ± 0.3
252.5 ± 0.39.8 ± 1.15.8 ± 0.7
504.2 ± 0.56.1 ± 0.99.3 ± 1.2

Data are presented as mean ± SD from three independent experiments after 24h treatment.

Table 4: Relative Protein Expression of Apoptotic Markers in PC12 Cells

This compound Concentration (µM)p53 (Fold Change)Cleaved Caspase-3 (Fold Change)
0 (Control)1.00 ± 0.151.00 ± 0.18
252.8 ± 0.43.5 ± 0.5
504.5 ± 0.66.2 ± 0.8

Data are presented as mean ± SD from three independent experiments after 24h treatment, normalized to β-actin.

Mandatory Visualization

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_apoptosis Apoptosis cluster_oxidative_stress Oxidative Stress cluster_western_blot Protein Expression PC12_culture PC12 Cell Culture seeding Cell Seeding (96-well plate) PC12_culture->seeding treatment This compound Treatment (Dose-Response) seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis1 Determine IC50 mtt_assay->data_analysis1 apoptosis_assay Annexin V/PI Staining data_analysis1->apoptosis_assay Select Sub-lethal Concentrations ros_assay ROS Measurement (DCFH-DA) data_analysis1->ros_assay Select Sub-lethal Concentrations sod_assay SOD Activity Assay data_analysis1->sod_assay Select Sub-lethal Concentrations mda_assay MDA Assay data_analysis1->mda_assay Select Sub-lethal Concentrations protein_extraction Protein Extraction data_analysis1->protein_extraction Select Sub-lethal Concentrations flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry western_blot Western Blot (p53, Cleaved Caspase-3) protein_extraction->western_blot

Caption: Experimental workflow for this compound neurotoxicity assessment.

signaling_pathway cluster_stress Cellular Stress cluster_apoptosis Apoptotic Pathway DDT This compound ROS ↑ Reactive Oxygen Species (ROS) DDT->ROS DNA_damage DNA Damage ROS->DNA_damage p53 ↑ p53 DNA_damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 ↑ Cleaved Caspase-9 Mitochondria->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Application Notes and Protocols for Assessing o,p'-DDT Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a persistent organochlorine pesticide. While its use is now restricted, its presence in the environment and potential health effects remain a concern. The technical-grade DDT is a mixture of isomers, with p,p'-DDT being the most abundant and o,p'-DDT comprising about 15-20%. This compound is known for its estrogenic activity and has been implicated in various cellular and systemic toxicities, including genotoxicity.[1][2] Assessing the genotoxic potential of this compound is crucial for understanding its carcinogenic risk and for regulatory purposes.

These application notes provide detailed protocols for three standard and widely accepted assays for evaluating genotoxicity: the Comet Assay for DNA strand breaks, the Micronucleus Assay for chromosomal damage, and the Ames Test for mutagenicity. Additionally, information on assessing oxidative stress, a key mechanism in this compound-induced genotoxicity, is included.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage, including single and double-strand breaks, in individual cells.[3][4]

Experimental Protocol

This protocol is adapted for the assessment of this compound genotoxicity in a human cell line (e.g., peripheral blood mononuclear cells (PBMC) or human lymphocytes).[5]

Materials:

  • Fully frosted microscope slides

  • Normal Melting Point (NMP) agarose

  • Low Melting Point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I or propidium iodide)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Micropipettes and tips

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Culture and Treatment:

    • Culture human lymphocytes or another suitable cell line to a sufficient density.

    • Expose the cells to various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 24 or 48 hours). A positive control (e.g., H2O2) should also be included.

  • Slide Preparation:

    • Coat clean microscope slides with a layer of 1% NMP agarose in PBS and let it solidify.

  • Cell Embedding:

    • Harvest the treated cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose (at 37°C).

    • Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides at 4°C for 10 minutes to solidify the agarose.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution.

    • Incubate at 4°C for at least 1 hour (or overnight for increased sensitivity).

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Let the DNA unwind for 20-40 minutes at 4°C.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • After electrophoresis, carefully remove the slides and wash them gently three times with neutralization buffer for 5 minutes each.

    • Stain the slides with a fluorescent DNA-binding dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per slide using image analysis software to quantify DNA damage. Key parameters include tail length, percent DNA in the tail, and tail moment.

Data Presentation
Compound Concentration Cell Type Exposure Time (h) Parameter Result Reference
p,p'-DDT0.025 mg/LHuman Lymphocytes1, 2, 24, 48Tail LengthStatistically significant increase
p,p'-DDT and metabolites40, 80, 100 µg/mLPBMC24, 48, 72DNA DamageSignificant increase
p,p'-DDE0.1, 2, 10 µg/LZebra Mussel Hemocytes168DNA DamageDose-dependent increase

Experimental Workflow

Comet_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_slide Slide Preparation cluster_analysis Analysis cell_culture Cell Culture treatment This compound Exposure cell_culture->treatment embedding Embed Cells in Agarose treatment->embedding lysis Cell Lysis embedding->lysis electrophoresis Electrophoresis lysis->electrophoresis staining DNA Staining electrophoresis->staining microscopy Fluorescence Microscopy staining->microscopy data_analysis Image Analysis microscopy->data_analysis

Workflow for the Comet Assay.

Micronucleus Assay

The Micronucleus Assay is a cytogenetic test that detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Experimental Protocol

This protocol is designed for in vitro assessment of this compound in a suitable mammalian cell line.

Materials:

  • Mammalian cell line (e.g., human lymphocytes, CHO, V79)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Cytochalasin B (for cytokinesis-block method)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa or acridine orange)

  • Microscope slides

  • Microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., mitomycin C).

    • For the cytokinesis-block method, add cytochalasin B at a concentration that inhibits cytokinesis without being cytotoxic.

  • Harvesting and Slide Preparation:

    • Harvest cells by trypsinization or, for lymphocytes, by centrifugation.

    • Treat cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells with a freshly prepared fixative.

    • Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining and Scoring:

    • Stain the slides with Giemsa or another suitable DNA stain.

    • Score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei.

    • The criteria for identifying micronuclei should be strictly followed (e.g., round or oval shape, same staining intensity as the main nucleus, less than one-third the diameter of the main nucleus).

Data Presentation
Compound Concentration Cell Type Result Reference
p,p'-DDT0.025 mg/LHuman LymphocytesStatistically significant increase in micronuclei
p,p'-DDE10-80 mMHuman LymphocytesSignificant increase in micronucleated cells at 80 mM
p,p'-DDE0.1, 2, 10 µg/LZebra Mussel HemocytesConfirmed genotoxicity potential

Experimental Workflow

Micronucleus_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_slide Slide Preparation cluster_analysis Analysis cell_culture Cell Culture treatment This compound & Cytochalasin B Exposure cell_culture->treatment harvesting Cell Harvesting treatment->harvesting hypotonic_fixation Hypotonic Treatment & Fixation harvesting->hypotonic_fixation slide_prep Slide Preparation hypotonic_fixation->slide_prep staining Staining slide_prep->staining scoring Microscopic Scoring staining->scoring Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain_prep Bacterial Strain Culture mixing Mix Bacteria, this compound, S9, Top Agar strain_prep->mixing reagent_prep Prepare this compound, S9 Mix, Controls reagent_prep->mixing plating Pour on Minimal Agar Plates mixing->plating incubation Incubate at 37°C plating->incubation scoring Count Revertant Colonies incubation->scoring MAPK_Pathway o_p_DDT This compound ROS Reactive Oxygen Species (ROS) o_p_DDT->ROS PI3K PI3-Kinase o_p_DDT->PI3K MAPKKK MAPK Kinase Kinase (e.g., MEKK, ASK1) ROS->MAPKKK DNA_Damage DNA Damage ROS->DNA_Damage Akt Akt PI3K->Akt Akt->MAPKKK p38 p38 MAPK MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK AP1 AP-1 p38->AP1 CRE CRE p38->CRE JNK->AP1 ERK->AP1 ERK->CRE Gene_Expression Gene Expression (e.g., COX-2) AP1->Gene_Expression CRE->Gene_Expression

References

Application Note: Preparation of Environmental and Food Samples for o,p'-DDT Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a persistent organochlorine pesticide that, despite being banned in many countries, is still detected in various environmental and biological matrices. Its isomers, including o,p'-DDT, require sensitive and accurate quantification for environmental monitoring and food safety assessment. High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of this compound. However, the complexity of sample matrices necessitates a thorough sample preparation protocol to extract the analyte, remove interfering substances, and concentrate the sample prior to chromatographic analysis. This application note details a comprehensive protocol for the preparation of this compound samples from various matrices for HPLC analysis, focusing on solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques.

Quantitative Performance of Various Sample Preparation Methods

The selection of a sample preparation method depends on the sample matrix, desired detection limits, and available resources. The following table summarizes the performance of different extraction and cleanup techniques for DDT and its metabolites from various studies.

MethodMatrixAnalyte(s) including this compoundRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Citation(s)
Solid-Phase Extraction (SPE) with C18WaterDDT and metabolites84 - 91Not SpecifiedNot Specified[1]
Liquid-Liquid Extraction (LLE) with LTPHoneyDDTNot Specified4.0 µg/kg8.0 µg/kg[2]
Dispersive Liquid-Liquid Microextraction (DLLME)WaterDDT and metabolites50.5 - 109.10.21 - 0.49 µg/LNot Specified[3]
Microwave-Assisted Headspace LPMEWaterDDT and metabolites93.5 - 101.330 ng/L for this compoundNot Specified[4]
Temp. Controlled Ionic Liquid DLMEWaterDDT and metabolitesNot Specified0.45 ng/mL for this compound1.0 ng/mL[5]
Extraction and Alumina Column CleanupBiological Tissuep,p'-DDT and metabolites98Not SpecifiedNot Specified

Experimental Protocols

This section provides detailed protocols for the extraction and cleanup of this compound from water and solid/semi-solid samples.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and concentration of this compound from aqueous matrices like groundwater or surface water.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Deionized water

  • Vacuum manifold for SPE

  • Glassware (beakers, graduated cylinders)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 200-500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes by passing 5-10 mL of acetonitrile through the cartridge. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the HPLC mobile phase (e.g., acetonitrile).

    • Vortex the sample to ensure complete dissolution and transfer it to an HPLC vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Solid and Semi-Solid Samples (e.g., Soil, Sediment, Food)

This protocol is adapted for matrices like soil, honey, or tissue where the analyte needs to be extracted into an organic solvent.

Materials:

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes

  • Extraction solvents (e.g., acetonitrile, hexane, acetone)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • Glassware (flasks, funnels)

Procedure:

  • Sample Homogenization:

    • Weigh 5-10 g of the homogenized sample into a centrifuge tube.

    • For solid samples like soil, mix with an equal amount of anhydrous sodium sulfate to remove moisture.

  • Extraction:

    • Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile for honey, or a hexane:acetone mixture for soil) to the sample tube.

    • Vortex or shake vigorously for 1-2 minutes. For more complex matrices, sonication for 15 minutes may be beneficial.

  • Phase Separation:

    • Centrifuge the sample at 4000-8000 rpm for 10-15 minutes to separate the solid material from the solvent extract.

  • Collection and Cleanup:

    • Carefully decant the supernatant (the solvent layer containing the analyte) into a clean flask.

    • Repeat the extraction step with a fresh portion of solvent for better recovery. Combine the supernatants.

    • For samples with high lipid content, a cleanup step such as gel permeation chromatography (GPC) or passage through a Florisil or alumina column may be necessary. For simpler extracts, a low-temperature purification step can be employed: freeze the extract at -20°C to precipitate lipids and waxes, then centrifuge or filter the cold solution.

  • Concentration and Reconstitution:

    • Evaporate the cleaned extract to dryness using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the described sample preparation protocols.

SPE_Workflow start Start: Water Sample conditioning SPE Cartridge Conditioning (Methanol, DI Water) start->conditioning loading Sample Loading (200-500 mL at 5 mL/min) conditioning->loading washing Washing (5 mL DI Water) loading->washing drying Drying (Vacuum, 10-15 min) washing->drying elution Elution (5-10 mL Acetonitrile) drying->elution concentration Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution (1 mL Mobile Phase) concentration->reconstitution analysis HPLC Analysis reconstitution->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

LLE_Workflow start Start: Solid/Semi-Solid Sample homogenization Sample Homogenization (5-10 g) start->homogenization extraction Solvent Extraction (e.g., Acetonitrile) homogenization->extraction centrifugation Centrifugation (4000-8000 rpm, 10-15 min) extraction->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant cleanup Cleanup Step (e.g., Low-Temp. Purification) collect_supernatant->cleanup concentration Concentration (Rotary/Nitrogen Evaporation) cleanup->concentration reconstitution Reconstitution & Filtration (1 mL Mobile Phase, 0.45 µm filter) concentration->reconstitution analysis HPLC Analysis reconstitution->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.

References

Application Note: Solid-Phase Extraction of o,p'-DDT from Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a persistent organochlorine pesticide that continues to be a significant environmental contaminant despite widespread bans. Its isomers, including o,p'-DDT, are of particular concern due to their potential endocrine-disrupting properties. Accurate monitoring of this compound in environmental matrices such as water, soil, and sediment is crucial for assessing environmental impact and human exposure risks. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the extraction and preconcentration of this compound from these complex sample types, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.

This application note provides detailed protocols for the solid-phase extraction of this compound from water, soil, and sediment samples, followed by analysis using gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the recovery, limit of detection (LOD), and limit of quantification (LOQ) for this compound and related compounds using solid-phase extraction from various environmental matrices.

AnalyteMatrixSPE SorbentRecovery (%)LODLOQReference
This compoundWaterC1847.3--[1]
p,p'-DDTWaterC1882.4--[1]
o,p'-DDEWaterC1850.8--[1]
p,p'-DDEWaterC1874.0--[1]
o,p'-DDDWaterC1889.7--[1]
p,p'-DDDWaterC1889.3--
DDTsWaterC1884 - 91--
DDTsAgricultural-field water1-octanol (LPME)95.5 - 101.330 ng/L-
DDTsSea water1-octanol (LPME)94 - 99.730 ng/L-
DDTsRiver water1-octanol (LPME)93.5 - 9830 ng/L-
DDTsSoil-72 - 120-0.0165 mg/kg
DDTsSediment-88 - 136--
Organochlorine PesticidesWater->800.001 - 0.005 µg/L0.002 - 0.016 µg/L
Organochlorine PesticidesSediment--0.001 - 0.005 µg/g0.003 - 0.017 µg/g

Experimental Protocols

Solid-Phase Extraction of this compound from Water Samples

This protocol is designed for the extraction of this compound from a 1-liter water sample.

Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • SPE Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 cartridge.

    • Follow with 10 mL of methanol.

    • Finally, equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the 1 L water sample through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with 10 mL of dichloromethane into a collection tube.

    • Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-ECD or GC-MS analysis.

Solid-Phase Extraction of this compound from Soil and Sediment Samples

This protocol involves an initial solvent extraction followed by SPE cleanup.

Materials:

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Dichloromethane (HPLC grade)

  • SPE Cartridges: Silica (1 g, 6 mL)

  • Sodium sulfate (anhydrous)

  • Ultrasonic bath or shaker

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation and Solvent Extraction:

    • Air-dry the soil or sediment sample and sieve to remove large debris.

    • Weigh 10 g of the homogenized sample into a beaker.

    • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.

    • Sonicate or shake for 20 minutes.

    • Centrifuge the sample and decant the supernatant.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the supernatants and concentrate to approximately 1 mL.

  • SPE Cleanup:

    • Cartridge Conditioning: Condition a silica SPE cartridge with 10 mL of hexane.

    • Loading: Load the concentrated extract onto the conditioned silica cartridge.

    • Washing: Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

    • Elution: Elute the this compound with 10 mL of a 70:30 (v/v) mixture of hexane and dichloromethane.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-ECD or GC-MS analysis.

Visualizations

SPE_Workflow cluster_water Water Sample Protocol cluster_soil Soil/Sediment Sample Protocol w_start 1 L Water Sample w_cond Condition C18 Cartridge (DCM, MeOH, H2O) w_load Load Sample (5-10 mL/min) w_cond->w_load w_wash Wash Cartridge (10 mL H2O) w_load->w_wash w_dry Dry Cartridge (Nitrogen/Vacuum) w_wash->w_dry w_elute Elute (10 mL DCM) w_dry->w_elute w_conc Concentrate to 1 mL (Nitrogen Evaporation) w_elute->w_conc w_end Analysis (GC-ECD/MS) w_conc->w_end s_start 10 g Soil/Sediment s_extract Solvent Extraction (Hexane:Acetone) s_start->s_extract s_conc1 Concentrate Extract s_extract->s_conc1 s_cond Condition Silica Cartridge (Hexane) s_load Load Extract s_cond->s_load s_wash Wash Cartridge (5 mL Hexane) s_load->s_wash s_elute Elute (Hexane:DCM 70:30) s_wash->s_elute s_conc2 Concentrate to 1 mL (Nitrogen Evaporation) s_elute->s_conc2 s_end Analysis (GC-ECD/MS) s_conc2->s_end

References

Application Notes and Protocols for o,p'-DDT Exposure Assessment in Human Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a persistent organic pollutant that was widely used as an insecticide. Although its use has been restricted in many countries, human exposure continues due to its persistence in the environment and bioaccumulation in the food chain.[1] The commercial or technical-grade DDT is a mixture of isomers, primarily the active ingredient p,p'-DDT and the by-product o,p'-DDT.[1] this compound is of particular interest due to its endocrine-disrupting properties, acting as an estrogen mimic.[2][3] This document provides detailed application notes and protocols for the assessment of this compound exposure in human populations, focusing on biomonitoring, analytical methodologies, and data interpretation.

Data Presentation: this compound Levels in Human Biological Matrices

The following tables summarize quantitative data on this compound concentrations reported in various human biological samples. These values can serve as a reference for researchers conducting exposure assessment studies. It is important to note that levels can vary significantly based on geographical location, age, diet, and occupational exposure.[4]

Table 1: this compound Concentrations in Human Blood and Serum

Population/Study CohortMatrixMean/Median ConcentrationRangeReference
U.S. General Population (2003-2004)SerumBelow level of detection-
Agricultural Workers (Exposed)Whole Blood0.9 µg/L (p,p'-DDT)-
Non-occupationally Exposed WorkersWhole Blood0.3 µg/L (p,p'-DDT)-
Women in Agricultural Areas (Almería, Spain)SerumDetectable levels-
Chinese Mothers (2013-2014)Maternal Serum408 ng/kg lipid (ΣDDT)-

Table 2: this compound Concentrations in Human Adipose Tissue

Population/Study CohortMean/Median ConcentrationRangeReference
U.S. General Population (NHATS 1986)Levels increased with age-
Human Autopsy CasesHighest concentrations found in adipose tissue-
Mothers Delivering by Caesarean SectionClose relationship with milk fat levelsr = 0.709

Table 3: this compound Concentrations in Human Breast Milk

Population/Study CohortMean/Median Concentration (lipid-basis)RangeReference
U.S. National Human Milk Study (1969-1970)0.19 ppm (p,p'-DDT)-
Mothers in Sweden14 µg/g (p,p'-DDT)-
Maternity Patients in Mexico City0.162 mg/kg (p,p'-DDT)-
Negro Women (U.S.)0.13 parts per million-

Experimental Protocols

Protocol 1: Determination of this compound in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a generalized procedure for the analysis of this compound in human serum, based on common methodologies.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of serum, add an internal standard solution.

    • Perform a double extraction with a mixture of petroleum ether and diethyl ether.

    • Vortex mix and centrifuge to separate the layers.

    • Collect the organic (upper) layer.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 or Florisil/silica-gel mixed cartridge with an appropriate solvent.

    • Load the extracted organic phase onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound and other organochlorine pesticides with a suitable solvent mixture.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Instrumentation:

    • Gas chromatograph (e.g., Agilent 7890A) coupled to a tandem mass spectrometer (e.g., Agilent Triple Quad 7000A).

  • Chromatographic Conditions:

    • Column: HP-5MS (30m x 0.25mm, 0.25µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 270 °C (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 1 min.

      • Ramp to 150°C at 12°C/min, hold for 1 min.

      • Ramp to 230°C at 2°C/min, hold for 3 min.

      • Ramp to 275°C at 10°C/min, hold for 25 min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Monitor at least two characteristic ions for this compound for confirmation.

3. Quality Control:

  • Analyze procedural blanks, spiked matrix samples, and certified reference materials in each batch.

  • Recovery rates should typically be within 70-120%.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for assessing this compound exposure in a human population study.

G cluster_0 Study Design & Sample Collection cluster_1 Sample Processing & Analysis cluster_2 Data Analysis & Interpretation A Population Selection & Consent B Biological Sample Collection (Blood, Adipose, etc.) A->B C Questionnaire Administration (Diet, Occupation, etc.) B->C D Sample Storage (-80°C) C->D E Extraction (LLE/SPE) D->E F Instrumental Analysis (GC-MS) E->F G Quantification of this compound F->G H Statistical Analysis G->H I Exposure Assessment & Risk Characterization H->I

Caption: Workflow for this compound exposure assessment.

Signaling Pathways Affected by this compound

This compound is known to disrupt cellular signaling pathways, primarily through its estrogenic activity. The diagram below conceptualizes some of the key pathways affected.

G This compound This compound Estrogen Receptor (ER) Estrogen Receptor (ER) This compound->Estrogen Receptor (ER) PI3K/AKT Pathway PI3K/AKT Pathway This compound->PI3K/AKT Pathway MAPK Pathway MAPK Pathway This compound->MAPK Pathway Oxidative Stress Oxidative Stress This compound->Oxidative Stress Altered Gene Expression Altered Gene Expression Estrogen Receptor (ER)->Altered Gene Expression Apoptosis Apoptosis PI3K/AKT Pathway->Apoptosis MAPK Pathway->Altered Gene Expression Oxidative Stress->Apoptosis Cell Proliferation Cell Proliferation Altered Gene Expression->Cell Proliferation

Caption: Signaling pathways disrupted by this compound.

Discussion and Interpretation

The presence of this compound in human populations, even decades after its widespread use was discontinued, highlights its persistence and the ongoing need for biomonitoring. Exposure is primarily through the diet, with meat, fish, and dairy products being significant sources. Due to its lipophilic nature, this compound accumulates in adipose tissue and is excreted in breast milk, leading to potential exposure of infants.

The endocrine-disrupting effects of this compound are a major health concern. It has been shown to bind to and activate estrogen receptors, leading to estrogen-like effects. Furthermore, studies have indicated that this compound can induce apoptosis in human endometrial stromal cells through oxidative stress and the PI3K/AKT and ERK pathways. Research has also linked DDT exposure to adverse reproductive outcomes and an increased risk of certain cancers.

When interpreting biomonitoring data, it is crucial to consider the long biological half-life of DDT and its metabolites. The ratio of this compound to p,p'-DDT can sometimes be used to distinguish between recent exposure to technical DDT or dicofol (which contains this compound as an impurity) and historical exposure. Biomonitoring equivalents (BEs) can be a useful tool for interpreting biomonitoring data in a risk assessment context, providing a link between the measured concentration in a biological medium and an established health-based exposure guideline.

References

Troubleshooting & Optimization

Technical Support Center: Improving o,p'-DDT Detection Limits in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection limits of o,p'-DDT using Gas Chromatography-Mass Spectrometry (GC-MS).

FAQs & Troubleshooting Guides

This section addresses common challenges encountered during the analysis of this compound, offering step-by-step solutions to improve method sensitivity and performance.

Q1: My this compound peak is tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing for active compounds like this compound is a frequent issue in GC analysis and often points to active sites within the system that cause undesirable secondary interactions. Here’s a systematic approach to troubleshoot this problem:

  • GC Inlet Liner: The inlet liner is the most common source of activity.

    • Solution: Replace the inlet liner with a new, high-quality deactivated liner. For complex matrices, more frequent replacement may be necessary. Consider using a liner with glass wool to help trap non-volatile residues, but be aware that the wool itself can be a source of activity if not properly deactivated.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the analytical column can create active sites.

    • Solution: Trim the first 10-20 cm of the analytical column to remove the contaminated section.[1]

  • Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is installed at the correct depth in both the injector and the detector according to the manufacturer's instructions.

  • System Leaks: Leaks in the system, particularly at the injector, can introduce oxygen and moisture, leading to column degradation and active sites.

    • Solution: Perform a leak check of the system. Pay close attention to the septum, ferrules, and all connections.

Q2: I am observing low or no recovery of this compound. What are the potential reasons and solutions?

A2: Low or no recovery of this compound can be attributed to several factors, from sample preparation to instrument conditions.

  • Analyte Degradation in the Injector: this compound is thermally labile and can degrade in a hot injector, especially in the presence of an active or contaminated liner.[2] The primary degradation products are o,p'-DDE and o,p'-DDD.

    • Solution:

      • Use a Deactivated Liner: Employ a high-quality, deactivated inlet liner to minimize active sites.

      • Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization of this compound.

      • Consider Cold Injection Techniques: Programmed Temperature Vaporization (PTV) injection, where the sample is injected into a cool liner that is then rapidly heated, can significantly reduce thermal degradation compared to hot splitless injection.[3]

  • Matrix Effects: Co-extracted matrix components can suppress the this compound signal in the MS source.

    • Solution:

      • Improve Sample Cleanup: Incorporate a more effective cleanup step in your sample preparation protocol. Techniques like Enhanced Matrix Removal—Lipid (EMR—Lipid) are highly effective for fatty matrices.[4]

      • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is representative of your samples to compensate for matrix effects.

  • Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix, leading to poor recovery of this compound.

    • Solution:

      • Optimize Extraction Solvent: Ensure the polarity of the extraction solvent is appropriate for both the matrix and this compound.

      • Modify Extraction Technique: For complex matrices like soil, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be necessary to achieve good recoveries.[5]

Q3: How can I improve the overall sensitivity of my GC-MS method for this compound?

A3: Improving sensitivity to achieve lower detection limits involves optimizing the entire analytical workflow, from sample preparation to data acquisition.

  • Sample Preparation:

    • Increase Sample Amount: If possible, start with a larger amount of sample to increase the final concentration of this compound in the extract.

    • Concentrate the Final Extract: Carefully evaporate the solvent from the final extract to a smaller volume.

  • GC-MS Parameters:

    • Injection Technique:

      • Splitless Injection: Use splitless injection for trace analysis to transfer the maximum amount of analyte to the column.

      • Programmed Temperature Vaporization (PTV): PTV in solvent vent mode allows for the injection of larger volumes (Large Volume Injection - LVI), which can significantly increase sensitivity.

    • GC Column:

      • Dimensions: Use a narrow-bore column (e.g., 0.18 or 0.25 mm I.D.) to improve peak efficiency and sensitivity.

      • Stationary Phase: A 5% phenyl-methylpolysiloxane stationary phase is commonly used and provides good selectivity for organochlorine pesticides.

    • Mass Spectrometer:

      • Acquisition Mode: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for significantly better sensitivity and selectivity compared to full scan mode.

      • MS Tune: Ensure the mass spectrometer is properly tuned to maximize signal intensity for the ions of interest for this compound.

      • Source and Quadrupole Temperatures: Optimizing the ion source and quadrupole temperatures can improve the transmission of ions and enhance sensitivity.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to help guide method development and optimization for this compound analysis.

Table 1: Comparison of Sample Preparation and Cleanup Methods for this compound Recovery

MatrixExtraction MethodCleanup MethodAnalyteRecovery (%)Reference
Whole MilkQuEChERSEMR—Lipid4,4'-DDT88
SoilQuEChERS (modified)dSPE (PSA, C18)p,p'-DDT65-116
TroutLLEAlumina columnThis compound73-112
Animal FeedQuEChERSEMR—LipidDDTs70-120

Table 2: Achieved Detection Limits for DDT and its Isomers in Various Matrices

MatrixAnalytical MethodAnalyteLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
ShellfishGC-MS/MSOCPsLOD: 0.10–0.80 ng/g, LOQ: 0.31–2.41 ng/g
CephalopodsGC-MS/MSOCPsLOD: 0.21–0.77 ng/g, LOQ: 0.63–2.33 ng/g
WaterGC-QMSOCPsMDL: 0.04–0.08 µg/mL, LOQ: 0.159–0.254 µg/mL
SoilGC-MS/MSp,p'-DDTLOQ: 0.005–0.01 mg/kg
TroutGC-MS/MSThis compoundLOD: 0.6-8.3 µg/kg, LOQ: 2-25 µg/kg

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Modified QuEChERS Extraction for this compound in Soil

This protocol is adapted from a modified QuEChERS method for the analysis of organochlorine pesticides in soil.

  • Sample Hydration: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. If the soil is dry, add 10 mL of deionized water and allow it to hydrate.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

  • Salting Out: Add 5 g of ammonium formate to induce phase separation.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing anhydrous magnesium sulfate, primary-secondary amine (PSA), and C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract: The supernatant is ready for GC-MS analysis.

Protocol 2: EMR—Lipid Cleanup for Fatty Matrices

This protocol describes a general procedure for using Enhanced Matrix Removal—Lipid (EMR—Lipid) for the cleanup of extracts from fatty samples.

  • Initial Extraction: Perform an initial extraction of your fatty sample (e.g., fish tissue, milk) using a suitable method like QuEChERS. The final extract should be in acetonitrile.

  • Water Addition: Transfer a known volume of the acetonitrile extract to a new centrifuge tube. Add deionized water to achieve a final water content of 10-20% by volume. Mix gently.

  • EMR—Lipid dSPE: Add the appropriate amount of EMR—Lipid dSPE sorbent to the extract-water mixture.

  • Vortex and Centrifuge: Vortex the tube immediately and then centrifuge to separate the sorbent from the supernatant.

  • Final Polish (Optional but Recommended): Transfer the supernatant to a tube containing an EMR—Lipid polish powder (e.g., anhydrous magnesium sulfate) to remove any residual water. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

Visualizations

The following diagrams illustrate key experimental workflows and troubleshooting logic to aid in understanding and optimizing the analysis of this compound.

GC_MS_Troubleshooting_Peak_Tailing start Poor this compound Peak Shape (Tailing) check_liner Check GC Inlet Liner start->check_liner replace_liner Replace with New, Deactivated Liner check_liner->replace_liner Dirty or Old check_column Check Analytical Column check_liner->check_column Clean and New replace_liner->check_column trim_column Trim 10-20 cm from Column Inlet check_column->trim_column Contaminated check_installation Verify Column Installation check_column->check_installation Looks Good trim_column->check_installation reinstall_column Reinstall Column Correctly check_installation->reinstall_column Incorrect leak_check Perform System Leak Check check_installation->leak_check Correct reinstall_column->leak_check fix_leaks Fix Leaks (Septum, Ferrules) leak_check->fix_leaks Leak Detected end Improved Peak Shape leak_check->end No Leaks fix_leaks->end

Caption: Troubleshooting workflow for poor this compound peak shape.

Improve_Detection_Limits start Goal: Improve this compound Detection Limits sample_prep Sample Preparation start->sample_prep gc_params GC Parameters start->gc_params ms_params MS Parameters start->ms_params increase_sample Increase Initial Sample Amount sample_prep->increase_sample concentrate_extract Concentrate Final Extract sample_prep->concentrate_extract cleanup Optimize Cleanup (e.g., EMR-Lipid) sample_prep->cleanup injection Injection Technique (PTV, LVI) gc_params->injection column Column Dimensions (Narrow Bore) gc_params->column inlet Inlet Maintenance (Deactivated Liner) gc_params->inlet acquisition Acquisition Mode (SIM/MRM) ms_params->acquisition tune Optimize MS Tune ms_params->tune source_temp Optimize Source/ Quad Temperatures ms_params->source_temp end Lower Detection Limits increase_sample->end concentrate_extract->end cleanup->end injection->end column->end inlet->end acquisition->end tune->end source_temp->end

Caption: Key areas for optimizing this compound detection limits.

Sample_Prep_Workflow start Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Cleanup Step centrifuge1->cleanup dspe dSPE Cleanup (PSA, C18, GCB) cleanup->dspe Non-fatty matrix emr_lipid EMR-Lipid Cleanup (for fatty matrices) cleanup->emr_lipid Fatty matrix centrifuge2 Centrifugation dspe->centrifuge2 emr_lipid->centrifuge2 final_extract Final Extract for GC-MS Analysis centrifuge2->final_extract

Caption: General sample preparation workflow for this compound analysis.

References

Technical Support Center: Reducing Matrix Effects in o,p'-DDT Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for o,p'-DDT analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound analysis?

A1: A matrix effect is the alteration of an analyte's analytical signal (enhancement or suppression) due to the presence of co-extracted, interfering compounds from the sample matrix.[1][2] In this compound analysis, these interferences can originate from complex sample types like soil, water, food products, or biological tissues.[1][3]

Matrix effects can lead to:

  • Inaccurate Quantification: Over or underestimation of the true this compound concentration.[1]

  • Poor Method Precision and Accuracy: Inconsistent and unreliable results.

  • Reduced Sensitivity: Difficulty in detecting low concentrations of this compound.

The phenomenon is particularly prevalent in sensitive techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). For instance, in GC analysis, non-volatile matrix components can accumulate in the inlet, masking active sites and leading to an enhancement of the chromatographic response. In LC-MS, co-eluting substances can interfere with the ionization of the target analyte, causing ion suppression.

Q2: My this compound signal is suppressed in LC-MS analysis. What are the potential causes and solutions?

A2: Signal suppression in LC-MS is a common manifestation of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the ion source.

Troubleshooting Steps:

  • Isolate the Problem: First, confirm the issue is matrix-related. Perform a direct infusion of your this compound standard into the mass spectrometer, bypassing the LC system. If a strong, stable signal is observed, the problem likely originates from the LC separation or the sample matrix. If the signal remains low, the issue may be with the mass spectrometer itself.

  • Improve Chromatographic Separation: Enhance the separation between this compound and interfering matrix components. This can be achieved by optimizing the LC gradient, changing the mobile phase composition, or using a different stationary phase.

  • Sample Dilution: A simple yet effective strategy is to dilute the final sample extract. This reduces the concentration of interfering matrix components, which can alleviate signal suppression. In some cases where the matrix effect is severe, dilution can paradoxically improve the limit of detection.

  • Optimize Sample Preparation: Employ a more rigorous cleanup step to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS method are designed for this purpose.

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression caused by the matrix.

  • Employ Internal Standards: Use an isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled this compound). Since the internal standard co-elutes and experiences similar matrix effects as the native analyte, it can effectively correct for signal variations.

Q3: Which sample preparation technique is best for reducing matrix effects in complex samples like soil or fish tissue?

A3: For complex matrices, a robust sample preparation method is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis, including this compound, in various food and environmental samples.

The QuEChERS approach involves two main steps:

  • Extraction: The sample is homogenized and extracted with a solvent, typically acetonitrile.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: The supernatant from the extraction is mixed with a combination of sorbents to remove specific matrix interferences.

Comparison of Common Sample Preparation Techniques:

TechniquePrincipleAdvantagesCommon Sorbents for this compound CleanupTypical Recoveries
QuEChERS Acetonitrile extraction followed by salting out and dSPE cleanup.Fast, simple, low solvent consumption, effective for a wide range of pesticides.Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB).70-120%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity, good for concentrating analytes from large sample volumes.C18, Florisil.81-111% for soil, 90-130% for water
Ultrasonic Assisted Extraction Uses ultrasonic waves to accelerate solvent extraction from solid samples.Faster than traditional methods like Soxhlet, good for solid matrices.Not a cleanup method, but an extraction technique often followed by SPE or dSPE.81-111% for soil
Q4: How do I choose between matrix-matched calibration and the standard addition method?

A4: Both matrix-matched calibration and standard addition are powerful techniques to counteract matrix effects, but they are suited for different experimental scenarios.

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is representative of your samples. It is the preferred method when you are analyzing a large number of samples from the same or very similar matrix types.

    • Advantage: More efficient for large sample batches.

    • Disadvantage: Requires a certified or well-characterized blank matrix, which may not always be available.

  • Standard Addition: This method involves adding known amounts of the analyte standard to aliquots of the actual sample. The concentration is then determined by extrapolating the calibration curve to zero response.

    • Advantage: Highly accurate as it corrects for matrix effects specific to each individual sample.

    • Disadvantage: Labor-intensive and time-consuming, as each sample requires its own calibration curve.

The following decision tree can help you choose the appropriate calibration strategy:

G start Start: Need to Quantify This compound in a Complex Matrix q1 Are you analyzing many samples from a similar matrix? start->q1 q2 Is a representative blank matrix available? q1->q2 Yes sa Use Standard Addition Method q1->sa No mmc Use Matrix-Matched Calibration q2->mmc Yes reassess Re-evaluate analysis goals. Consider alternative methods or sourcing a blank matrix. q2->reassess No G cluster_extraction Extraction Step cluster_cleanup dSPE Cleanup Step homogenize 1. Homogenize Sample (10-15g) add_solvent 2. Add Acetonitrile & Internal Std homogenize->add_solvent add_salts 3. Add Extraction Salts add_solvent->add_salts shake_extract 4. Shake (1 min) add_salts->shake_extract centrifuge_extract 5. Centrifuge shake_extract->centrifuge_extract transfer 6. Transfer Supernatant to dSPE Tube centrifuge_extract->transfer shake_cleanup 7. Shake (30 sec) transfer->shake_cleanup centrifuge_cleanup 8. Centrifuge shake_cleanup->centrifuge_cleanup final_extract Final Extract for Analysis centrifuge_cleanup->final_extract

References

Technical Support Center: Troubleshooting Poor Peak Shape of o,p'-DDT in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shapes encountered during the gas chromatography (GC) analysis of o,p'-DDT.

Frequently Asked Questions (FAQs)

Q1: What are the common peak shape problems for this compound?

Poor peak shape for this compound and related compounds typically manifests in three ways:

  • Peak Tailing: The latter half of the peak is elongated, often indicating active sites in the system that interact with the analyte.[1][2]

  • Peak Fronting: The first half of the peak is broad, which can be a sign of column overload.[1]

  • Split Peaks: A single compound appears as two or more merged peaks, suggesting issues with the injection technique or column integrity.[3]

Q2: Why is this compound prone to poor peak shape?

This compound is a thermally labile compound, meaning it can break down at high temperatures.[4] This degradation, combined with its potential to interact with active sites in the GC system, makes it particularly challenging. Key factors include:

  • Active Sites: Exposed silanol groups on glass liners, column surfaces, or contamination can adsorb or catalytically degrade DDT.

  • Inlet Temperature: High temperatures in the GC inlet can cause this compound to degrade into its metabolites, DDE and DDD, which can distort the peak shape or appear as separate peaks.

  • Matrix Effects: Non-volatile residues from the sample matrix can accumulate in the inlet and at the head of the column, creating new active sites.

Q3: My DDT degradation check is failing. What is the first thing I should do?

If your DDT degradation is above the acceptable limit (typically 15-20% as specified by methods like US EPA 8081B), the most common culprit is an active or contaminated inlet liner. The first and most effective troubleshooting step is to replace the inlet liner with a new, properly deactivated one.

In-Depth Troubleshooting Guides

Issue 1: this compound Peak is Tailing

Peak tailing is the most frequent issue and often points to unwanted chemical interactions within the GC system.

Question: My this compound peak has a noticeable tail. What are the potential causes and how do I fix them?

Answer:

Peak tailing for active compounds like this compound is typically caused by active sites in the sample flow path. Follow these steps to diagnose and resolve the issue, starting with the most likely cause.

Step-by-Step Troubleshooting for Peak Tailing:

  • Replace the Inlet Liner: The liner is the most common source of activity. Replace it with a new, high-quality, deactivated liner. Liners with glass wool can help trap non-volatile matrix components but can also be a source of activity if not properly deactivated.

  • Trim the GC Column: If a new liner doesn't solve the problem, active sites may have developed at the front of the analytical column due to the accumulation of non-volatile residues. Trim 15-20 cm from the inlet side of the column.

  • Check for Leaks: A leak in the system, especially around the septum or column fittings, can affect flow dynamics and contribute to peak distortion. Perform a leak check.

  • Verify Column Installation: Ensure the column is installed at the correct depth in both the inlet and detector. An improper cut can also cause tailing; make sure the column end is cut cleanly and at a 90° angle.

A logical workflow for troubleshooting peak tailing is presented below.

G cluster_0 cluster_1 Troubleshooting Workflow cluster_2 start Symptom: Peak Tailing step1 Step 1: Replace Inlet Liner start->step1 step2 Step 2: Trim Column Inlet (15-20 cm) step1->step2 Problem Persists end_node Problem Resolved step1->end_node Resolved step3 Step 3: Check for Leaks (Septum, Fittings) step2->step3 Problem Persists step2->end_node Resolved step4 Step 4: Verify Column Installation & Cut step3->step4 Problem Persists step3->end_node Resolved step4->end_node Resolved

A step-by-step workflow for troubleshooting peak tailing.
Issue 2: this compound Peak is Fronting

Question: My this compound peak is fronting. What does this indicate?

Answer:

Peak fronting is typically a sign of column overload. This means that the amount of analyte injected is saturating a portion of the stationary phase at the head of the column.

Solutions for Peak Fronting:

  • Reduce Injection Volume: Decrease the amount of sample being injected.

  • Dilute the Sample: If sensitivity allows, dilute your sample to a lower concentration.

  • Check Syringe Volume: Ensure the correct syringe is installed in the autosampler. Using a 10 µL syringe when the method is set for a 1 µL injection will lead to a significant overload.

  • Use a Higher Capacity Column: Consider using a column with a thicker stationary phase film, which can handle a higher mass of the analyte.

Issue 3: this compound Peak is Splitting

Question: My this compound peak appears as a split or shoulder peak. What could be the cause?

Answer:

Split peaks can be caused by several factors related to the injection process and column health.

  • Inlet Degradation: Severe activity in the inlet can cause this compound to degrade into o,p'-DDD or o,p'-DDE. If these degradation products are not fully separated from the parent peak, it can appear as a shouldered or split peak. The solution is to improve inlet inertness (see Issue 1).

  • Improper Column Cut or Installation: A jagged or angled column cut can create a turbulent flow path, causing the sample band to split as it enters the column. Re-cutting and properly installing the column is essential.

  • Solvent Mismatch (Splitless Injection): In splitless injection, if the polarity of the injection solvent does not match the polarity of the column's stationary phase, poor peak focusing can occur, leading to splitting. For example, injecting a nonpolar solvent like hexane onto a polar wax column can cause this issue. The initial oven temperature should also be at least 20°C below the solvent's boiling point to ensure proper focusing.

  • Column Contamination: Severe contamination at the head of the column can disrupt the sample band. Trimming the column is the recommended solution.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner Replacement)

This protocol outlines the standard procedure for replacing the GC inlet liner to address system activity.

  • Cool System: Cool the injector and oven to below 50°C.

  • Turn Off Gases: Turn off the carrier gas flow at the instrument.

  • Remove Column: Carefully loosen the column nut and remove the column from the injector.

  • Remove Inlet Nut and Septum: Unscrew the main inlet nut and remove the septum.

  • Remove Liner: Use clean forceps to carefully remove the old liner.

  • Inspect and Clean Inlet: Visually inspect the inside of the inlet for residue. If needed, clean it with a lint-free swab lightly dampened with methanol or acetone.

  • Install New Liner: Place a new, deactivated liner into the inlet.

  • Reassemble: Reinstall the septum and inlet nut. Reinstall the column to the correct depth.

  • Leak Check and Condition: Restore gas flow, heat the system to operating temperatures, and perform a leak check. Allow the system to condition for 20-30 minutes before analysis.

Protocol 2: System Inertness and DDT Degradation Check

This procedure is used to quantify the degradation of DDT in the GC system, which is a critical performance check.

  • Prepare Standard: Prepare a standard containing only p,p'-DDT at a known concentration (e.g., 100 ppb) in a suitable solvent like isooctane.

  • Analysis: Inject the standard onto the GC system using your analytical method.

  • Integration: Identify and integrate the peaks for p,p'-DDT and its primary degradation products, p,p'-DDE and p,p'-DDD.

  • Calculation: Calculate the percent degradation using the following formulas:

    • % Degradation (DDE) = [Area(DDE) / (Area(DDT) + Area(DDE) + Area(DDD))] * 100

    • % Degradation (DDD) = [Area(DDD) / (Area(DDT) + Area(DDE) + Area(DDD))] * 100

    • Total % Degradation = % Degradation (DDE) + % Degradation (DDD)

  • Acceptance Criteria: The total degradation should be below the limit specified by your method (e.g., <15% or <20%). If it fails, perform maintenance (starting with liner replacement) and repeat the check.

The relationship between inlet activity and DDT degradation is visualized below.

G cluster_0 Cause & Effect: Inlet Activity cluster_1 inlet High Temperature GC Inlet (>250°C) degradation Degradation Reaction inlet->degradation Provides Thermal Energy active_sites Active Sites (Exposed Silanols, Matrix Residue) active_sites->degradation Catalyzes Reaction ddt This compound (Analyte) ddt->degradation Is Degraded products Degradation Products (o,p'-DDE, o,p'-DDD) degradation->products peak_distortion Resulting Chromatographic Issues (Tailing, Split Peaks, Quantitation Error) products->peak_distortion

Relationship between inlet conditions and DDT degradation.

Data Presentation

The choice of inlet liner and temperature settings can dramatically impact the analysis of this compound. Below is a summary of typical performance data.

Table 1: Effect of Inlet Liner Type on p,p'-DDT Degradation

Liner TypeAverage % DDT DegradationPeak Shape Observation
Standard Deactivated Liner< 15%Symmetrical
Ultra Inert Deactivated Liner< 5%Excellent Symmetry
Old/Contaminated Liner> 30%Severe Tailing

Data is representative and may vary based on instrument condition and sample matrix.

Table 2: Impact of Inlet Temperature on p,p'-DDT Degradation

Inlet TemperatureAverage % DDT DegradationRecommendation
200°C5-8%Recommended for thermally labile compounds.
250°C10-15%Common setting, but may increase degradation.
280°C> 25%Not recommended; causes significant degradation.

These values assume a properly maintained and inert system.

References

Technical Support Center: o,p'-DDT Degradation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o,p'-DDT. It addresses common issues related to sample storage, degradation, and analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from p,p'-DDT?

A1: Dichlorodiphenyltrichloroethane (DDT) is an organochlorine insecticide. Commercial DDT is a mixture of related compounds, with p,p'-DDT being the most abundant and active isomer (around 77%).[1] this compound is a significant isomeric impurity, typically making up 15-21% of technical grade DDT.[1][2] The 'o,p'' (ortho, para') and 'p,p'' (para, para') designations refer to the positions of the chlorine atoms on the two phenyl rings. This compound is noted for having weak estrogenic activity.[3]

Q2: What are the primary degradation products of this compound?

A2: The primary and most studied degradation products of this compound are o,p'-DDD (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane) and o,p'-DDE (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene).[4] The formation pathway often depends on environmental conditions.

Q3: Under what conditions does this compound degrade?

A3: this compound degradation can be initiated by several factors:

  • Microbial Action: This is a major pathway. Under anaerobic (reducing) conditions, this compound is converted to o,p'-DDD through reductive dechlorination. Aerobic conditions can lead to the formation of o,p'-DDE via dehydrochlorination.

  • Photolysis: Sunlight can contribute to the breakdown of DDT compounds.

  • Thermal Degradation: High temperatures, particularly in a gas chromatograph (GC) injector, can cause this compound to break down into o,p'-DDE and o,p'-DDD.

  • Matrix Effects: Components within a sample matrix (e.g., soil, water, tissue) can catalyze or enhance the degradation of DDT during extraction and analysis.

Q4: How can I prevent this compound degradation during sample storage?

A4: While this compound is a persistent compound, degradation can occur during long-term storage. To minimize this, store samples in the dark at low temperatures (e.g., ≤ -20°C) to slow down chemical and microbial activity. For extracts, use amber glass vials with PTFE-lined caps to prevent photodegradation and sample contamination. Samples should be analyzed as soon as possible after collection and extraction.

Q5: What is the typical environmental persistence of this compound?

A5: Like its p,p' isomer, this compound is highly persistent. The half-life of DDT in soil can vary dramatically based on environmental conditions, ranging from 22 days to 30 years. In tropical climates, dissipation is much faster than in temperate regions.

Troubleshooting Guide for this compound Analysis

Q1: My chromatogram shows peaks for o,p'-DDE and o,p'-DDD, but I only injected an this compound standard. What is happening?

A1: This is a classic sign of in-system degradation, most likely occurring in the hot GC inlet. The high temperature causes the thermally labile this compound to break down.

  • Immediate Actions:

    • Check Injector Temperature: Lower the injector temperature in increments (e.g., 10-20°C) to find a balance between efficient volatilization and minimal degradation.

    • Replace the Inlet Liner: The liner is a common site for active sites that promote degradation. Replace it with a new, high-quality deactivated liner. Using a liner with glass wool can help trap non-volatile residues.

    • Run a Performance Standard: Inject a standard containing only p,p'-DDT (which is also thermally labile) to check for breakdown. According to some EPA methods, the combined degradation into DDE and DDD should be less than 20%.

Q2: My this compound peaks are tailing. How can I improve the peak shape?

A2: Peak tailing for active compounds like this compound often indicates interaction with active sites in the GC system or contamination.

  • Troubleshooting Steps:

    • System Activity: The issue is likely active silanol groups in the injector or column.

      • Inlet Liner: Replace the liner with a fresh, deactivated one. This is the most common solution.

      • Column Inlet: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues and active sites.

      • Septum: A leaking or cored septum can introduce contaminants. Replace it.

    • Column Contamination: Non-volatile residues from your sample matrix can build up at the head of the column. Trimming the column inlet should resolve this.

    • Method Parameters: Ensure the carrier gas flow rate is optimal for your column and gas type.

Q3: My recovery of this compound is low and inconsistent across different sample matrices. Why?

A3: This issue often points to matrix effects, where co-extracted substances from the sample interfere with the analysis.

  • Possible Causes & Solutions:

    • Matrix-Enhanced Degradation: Components in your sample extract can catalyze DDT degradation in the GC inlet, a phenomenon that won't be apparent when running clean solvent standards. Using isotopically labeled this compound as an internal standard can help monitor this on a per-sample basis for GC-MS analysis.

    • Ion Suppression/Enhancement (LC-MS): If using LC-MS, matrix components can affect the ionization efficiency of the target analyte.

    • Inefficient Extraction/Cleanup: The chosen extraction or cleanup method may not be suitable for all matrices. You may need to optimize your sample preparation.

    • Solution - Matrix-Matched Calibration: Prepare your calibration standards in a blank extract of the same matrix type as your samples. This helps to compensate for matrix effects, as the standards and samples will be affected similarly.

Quantitative Data Summary

Table 1: Degradation Rates of this compound Under Various Conditions

ConditionAnalyte(s)Half-Life / Degradation RateMatrix/SystemReference
PhytodegradationThis compound, p,p'-DDT1 to 3 daysAquatic plant (Elodea) and terrestrial plant (kudzu)
Microbial Degradation (Pure Culture)This compound60.24% degradation in 10 daysBacterium (Arthrobacter globiformis DC-1)
Environmental Persistence (Temperate)DDT (isomers)837 to 6,087 days (approx. 2-17 years)Soil
Environmental Persistence (Tropical)DDT (isomers)22 to 327 daysSoil
GC Inlet Degradation (Matrix-Enhanced)p,p'-DDTUp to 65% breakdown observedNatural water sample extracts

Table 2: Recovery of DDT Compounds Using Different Analytical Procedures

Method / Cleanup ProcedureAnalyte(s)Recovery (%)MatrixReference
Hexane-acetone extraction, alumina column cleanupp,p'-DDT and metabolites98%Animal Fat
Multi-residue method, GPC/adsorption chromatographyp,p'-DDT, this compound, metabolites96% - 99%Not specified
QuEChERS with EMR—Lipid cleanupp,p'-DDT~70-80%Avocado
QuEChERS with GPC cleanupp,p'-DDT~90-100%Avocado

Experimental Protocols

Protocol: Extraction and Cleanup of this compound from Soil Samples for GC Analysis

This protocol outlines a standard procedure for extracting this compound and related compounds from soil, followed by a cleanup step to remove interfering matrix components, minimizing degradation.

1. Materials and Reagents

  • Solvents: Acetone, Hexane, Dichloromethane (all pesticide residue grade)

  • Anhydrous sodium sulfate (baked at 400°C for 4 hours)

  • Florisil (activated by heating at 650°C for 4 hours, then deactivated with 1-2% deionized water)

  • Glassware: Beakers, Erlenmeyer flasks, graduated cylinders, funnels

  • Extraction equipment: Sonicator or shaker table

  • Cleanup: Glass chromatography column (1-2 cm ID)

  • Concentration: Rotary evaporator or nitrogen evaporator

2. Extraction Procedure

  • Weigh 10-20 g of homogenized soil into a beaker. If the sample is wet, mix it with an equal amount of anhydrous sodium sulfate until it is a free-flowing powder.

  • Add 50 mL of a 1:1 (v/v) mixture of hexane:acetone to the soil.

  • Place the sample in a sonicator bath for 15 minutes or on a shaker table for 1 hour.

  • Decant the solvent into a clean flask.

  • Repeat the extraction (steps 2-4) two more times, combining all solvent extracts.

  • Filter the combined extract through anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.

3. Florisil Column Cleanup

  • Prepare a chromatography column by placing a small plug of glass wool at the bottom and packing it with 10 g of activated Florisil, followed by 2 cm of anhydrous sodium sulfate.

  • Pre-rinse the column with 30 mL of hexane, ensuring the solvent level does not drop below the top of the sodium sulfate layer.

  • Quantitatively transfer the 2 mL concentrated sample extract onto the column.

  • Elute the column with 100 mL of a 94:6 (v/v) mixture of hexane:dichloromethane to collect DDT and its metabolites.

  • Collect the eluate in a clean flask.

  • Concentrate the cleaned extract to a final volume of 1 mL for GC analysis.

4. GC Analysis

  • Instrument: Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Use a deactivated liner. Set the temperature as low as possible while ensuring good peak shape (e.g., 220-250°C).

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute all compounds.

  • Detector: ECD at ~300-320°C or MS in selected ion monitoring (SIM) mode.

  • Quality Control: Regularly inject a DDT degradation check standard to monitor for thermal breakdown in the inlet.

Visualizations

DDT This compound DDD o,p'-DDD DDT->DDD Reductive Dechlorination (Anaerobic Conditions) DDE o,p'-DDE DDT->DDE Dehydrochlorination (Aerobic Conditions) Further Further Degradation Products DDD->Further DDE->Further

Caption: Primary degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collect 1. Sample Collection (Soil, Water, Tissue) Extract 2. Solvent Extraction (e.g., Hexane/Acetone) Collect->Extract Cleanup 3. Extract Cleanup (e.g., Florisil Column) Extract->Cleanup Concentrate 4. Concentration (to final volume) Cleanup->Concentrate GC 5. GC-ECD / GC-MS Analysis Concentrate->GC Data 6. Data Processing & Quantification GC->Data Report 7. Final Report Data->Report

Caption: General experimental workflow for this compound analysis.

Caption: Troubleshooting logic for common GC issues with this compound.

References

Technical Support Center: Optimizing o,p'-DDT Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of o,p'-DDT from fatty tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and efficiency of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from fatty tissues?

The primary challenge in analyzing pesticide residues like DDT in fatty samples is the high concentration of co-extracted lipids.[1] These lipids can interfere with the analysis, leading to experimental errors and potential damage to analytical instruments.[1] Due to its lipophilic nature, DDT has a strong affinity for fats, leading to its accumulation in adipose tissues.[1][2] Consequently, thorough sample preparation, including effective extraction and subsequent cleanup, is critical for accurate quantification.[1]

Q2: Which extraction methods are most effective for fatty tissues?

Several methods can be employed, each with distinct advantages and disadvantages. Commonly used techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is favored for its speed and simplicity. However, for fatty matrices, modifications such as adding C18 sorbent during the cleanup step are often necessary to effectively remove lipids.

  • Matrix Solid-Phase Dispersion (MSPD): MSPD is a highly effective technique that combines sample homogenization and extraction into a single step. It has been successfully applied for extracting DDT from animal fats with high recovery rates.

  • Liquid-Liquid Extraction (LLE) with Cleanup: LLE is a traditional and robust method that partitions the analyte between two immiscible solvents. For fatty tissues, this is typically followed by a cleanup step using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove lipids.

  • Supercritical Fluid Extraction (SFE): SFE is a green technology that uses supercritical fluids, most commonly CO2, as the extraction solvent. It offers advantages such as high selectivity, rapid extraction, and reduced organic solvent consumption.

Q3: How can I improve the recovery of this compound from my samples?

Low recovery of this compound can stem from several factors. To enhance recovery, consider the following:

  • Solvent Selection: The choice of extraction solvent is crucial. A mixture of polar and non-polar solvents, such as hexane and acetone, is often effective. Acetonitrile is also commonly used as it can efficiently extract a wide range of pesticides while minimizing the co-extraction of fats.

  • Thorough Homogenization: Ensure the sample is completely homogenized with the extraction solvent to maximize the surface area for extraction.

  • Multiple Extraction Steps: Performing the extraction multiple times with fresh solvent and combining the extracts can significantly improve recovery.

  • Cleanup Optimization: An efficient cleanup step is vital to remove interfering lipids. Techniques like SPE with sorbents like Florisil or silica, or GPC, are commonly employed. A novel cleanup procedure using an alumina column after hydrolysis of fat and protein has been shown to yield recoveries as high as 98%.

Q4: What are matrix effects and how can they be mitigated?

Matrix effects arise when co-extracted components from the sample interfere with the ionization of the target analyte in the mass spectrometer, causing signal enhancement or suppression. In fatty tissues, residual lipids are a primary source of matrix effects. To mitigate these effects:

  • Improve Cleanup: Enhance the cleanup procedure to remove as many interfering lipids as possible. This can be achieved through SPE or GPC.

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement.

  • Isotope Dilution: Use a stable isotope-labeled internal standard for this compound. This is one of the most effective ways to correct for matrix effects and variations in recovery.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound 1. Incomplete extraction from the fatty matrix. 2. Loss of analyte during solvent evaporation/concentration. 3. Inefficient cleanup step leading to analyte loss.1. Ensure thorough homogenization. Use a more effective solvent or solvent mixture (e.g., hexane/acetone). Consider increasing the extraction time or performing multiple extractions. 2. Use a gentle stream of nitrogen for evaporation and avoid complete dryness. Reconstitute the residue promptly. 3. Evaluate the SPE sorbent and elution solvent. Ensure the sorbent is properly conditioned. Consider alternative cleanup methods like GPC.
Poor Chromatographic Peak Shape (Tailing or Splitting) 1. Active sites in the GC inlet liner or column. 2. Contamination of the GC column with non-volatile matrix components. 3. Co-eluting interferences from the matrix.1. Use a deactivated inlet liner and replace it regularly. 2. Use a guard column to protect the analytical column. Trim the front end of the column if contamination is suspected. 3. Improve the sample cleanup procedure to remove interfering compounds. Optimize the GC temperature program for better separation.
Inconsistent Results/Poor Reproducibility 1. Non-homogenous sample. 2. Variability in the extraction or cleanup procedure. 3. Instrument instability.1. Ensure the fatty tissue is thoroughly homogenized before taking a subsample for analysis. 2. Standardize all steps of the protocol, including solvent volumes, shaking/vortexing times, and temperatures. 3. Perform regular instrument maintenance, including cleaning the injector port and detector. Run quality control standards to monitor instrument performance.
High Background/Interfering Peaks 1. Insufficient cleanup of the sample extract. 2. Contaminated solvents, reagents, or glassware. 3. Carryover from a previous injection.1. Optimize the cleanup step. Consider using a combination of sorbents in SPE (e.g., C18 and PSA). 2. Use high-purity solvents and thoroughly clean all glassware. Run a method blank to check for contamination. 3. Run a solvent blank after a high-concentration sample to check for carryover. Clean the syringe and injector port if necessary.

Data Presentation

Table 1: Recovery of DDTs using Matrix Solid-Phase Dispersion (MSPD)

AnalyteSpiking Level (µg/g)Recovery (%)Relative Standard Deviation (RSD, %)
p,p'-DDE0.1818
0.2817
0.4845
p,p'-DDD0.1827
0.2836
0.4854
p,p'-DDT0.1818
0.2826
0.4826
Data from a study on beef tallow and chicken fat samples.

Table 2: Comparison of Extraction Methods for this compound and its Metabolites

MethodAnalyteRecovery (%)
Modified LLE with Alumina Cleanupp,p'-DDT and metabolites98
Traditional LLEp,p'-DDT and metabolites84
Solid-Phase Extraction (SPE)This compound~50
Data compiled from various studies.

Experimental Protocols

Protocol 1: Modified QuEChERS for Fatty Tissues

This protocol is adapted for high-fat matrices like adipose tissue.

  • Sample Homogenization: Weigh 2-5 g of homogenized adipose tissue into a 50 mL centrifuge tube. Add an appropriate volume of water to hydrate the sample (e.g., for 2g of tissue, add 8 mL of water). Vortex for 1 minute.

  • Extraction and Partitioning: Add 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: The supernatant is ready for analysis by GC-MS or LC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE) with Florisil Cleanup

This is a traditional and robust method for fatty samples.

  • Sample Preparation: Homogenize 1-2 g of adipose tissue with anhydrous sodium sulfate (approx. 4:1 ratio) until a free-flowing powder is obtained.

  • Extraction: Perform a Soxhlet extraction for 6-8 hours with a 1:1 (v/v) mixture of hexane and acetone. Alternatively, perform a repeated liquid-liquid extraction by vigorously shaking the homogenized sample with the solvent mixture.

  • Concentration: Combine the extracts and concentrate them using a rotary evaporator.

  • Florisil Cleanup: Prepare a Florisil column and pre-elute with hexane. Load the concentrated extract onto the column. Elute the this compound with a suitable solvent or solvent gradient (e.g., increasing polarity with diethyl ether in hexane).

  • Final Concentration: Concentrate the collected fraction under a gentle stream of nitrogen.

  • Analysis: Reconstitute the residue in a suitable solvent for analysis.

Protocol 3: Matrix Solid-Phase Dispersion (MSPD)

This protocol is effective for animal fats.

  • Sample Preparation: In a mortar, mix 0.5 g of the fatty sample with 2 g of C18 sorbent and 2 g of anhydrous sodium sulfate until a homogeneous mixture is obtained.

  • Column Packing: Transfer the mixture into an empty SPE cartridge.

  • Elution: Place the cartridge on a vacuum manifold and elute the pesticides with 10 mL of acetonitrile, added in 5 portions of 2 mL.

  • Concentration: Concentrate the eluate to 0.5 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is ready for analysis.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Fatty Tissue Sample Homogenization Homogenization Sample->Homogenization QuEChERS QuEChERS Homogenization->QuEChERS Acetonitrile & Salts LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE Hexane/Acetone MSPD Matrix Solid-Phase Dispersion (MSPD) Homogenization->MSPD C18 Sorbent SFE Supercritical Fluid Extraction (SFE) Homogenization->SFE Supercritical CO2 dSPE Dispersive SPE (d-SPE) (PSA, C18, MgSO4) QuEChERS->dSPE SPE_Cleanup Solid-Phase Extraction (SPE) (Florisil, Silica) LLE->SPE_Cleanup GPC Gel Permeation Chromatography (GPC) LLE->GPC No_Cleanup Direct Analysis (for cleaner extracts) MSPD->No_Cleanup SFE->SPE_Cleanup Analysis GC-MS or LC-MS/MS dSPE->Analysis SPE_Cleanup->Analysis GPC->Analysis No_Cleanup->Analysis

Caption: A generalized workflow for this compound extraction from fatty tissues.

Troubleshooting_Guide Troubleshooting Decision Tree for this compound Extraction Start Start: Poor Result LowRecovery Low Recovery? Start->LowRecovery BadPeakShape Bad Peak Shape? LowRecovery->BadPeakShape No CheckExtraction Check Extraction: - Solvent Choice - Homogenization - Multiple Extractions LowRecovery->CheckExtraction Yes HighBackground High Background? BadPeakShape->HighBackground No ReplaceLiner Replace GC Inlet Liner BadPeakShape->ReplaceLiner Yes OptimizeCleanup Optimize Cleanup Procedure (e.g., add C18/PSA) HighBackground->OptimizeCleanup Yes End Problem Solved HighBackground->End No CheckCleanup Check Cleanup: - Sorbent Activity - Elution Volume CheckExtraction->CheckCleanup CheckEvaporation Check Evaporation: - Gentle N2 Stream - Avoid Dryness CheckCleanup->CheckEvaporation CheckEvaporation->End TrimColumn Trim Guard/Analytical Column ReplaceLiner->TrimColumn OptimizeTemp Optimize GC Temp Program TrimColumn->OptimizeTemp OptimizeTemp->End RunBlank Run Method Blank (Check Solvents/Glassware) OptimizeCleanup->RunBlank RunBlank->End

Caption: A decision tree for troubleshooting common extraction issues.

References

Technical Support Center: Minimizing Contamination in Trace-Level o,p'-DDT Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace-level analysis of o,p'-DDT.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound contamination in a laboratory setting?

A1: Contamination in trace-level this compound analysis can originate from various sources. These include cross-contamination from highly concentrated samples, contaminated solvents, reagents, and labware such as glassware and plastic containers.[1][2] Dust and particulates in the laboratory environment can also be a significant source of DDT contamination.[3] It is crucial to identify and mitigate these sources to ensure accurate and reliable results.

Q2: How can I prevent contamination from laboratory glassware?

A2: Glassware must be meticulously cleaned to prevent contamination.[4] A multi-step cleaning process is recommended, starting with a solvent rinse to remove organic residues, followed by washing with a detergent solution. For trace-level analysis, it is often necessary to perform an acid rinse and then bake the glassware at a high temperature (e.g., 450°C for 4 hours) to eliminate any remaining organic contaminants.

Q3: What grade of solvents and reagents should be used for trace-level this compound analysis?

A3: It is imperative to use high-purity, pesticide-grade or equivalent solvents and reagents for all analytical procedures. The purity of these materials should be verified before use, as even trace amounts of interfering compounds can significantly impact the analysis of this compound at low concentrations.

Q4: How can I test the purity of my solvents?

A4: A common method for testing solvent purity is to concentrate a large volume of the solvent (e.g., 300-400 mL) down to a small volume (e.g., 1 mL) and analyze the concentrate by gas chromatography with an electron capture detector (GC-ECD). The resulting chromatogram should not show any peaks that interfere with the this compound analysis.

Q5: What are field blanks and why are they important?

A5: Field blanks are samples of analyte-free media (e.g., clean sorbent tubes or solvent) that are handled and transported in the same manner as the actual samples. They are essential for assessing potential contamination that may be introduced during sample collection, transport, and handling outside of the laboratory.

Troubleshooting Guides

Issue 1: Unexpected peaks or high background noise in chromatograms.

This issue often points to contamination introduced during sample preparation or analysis.

Possible Cause Troubleshooting Step
Contaminated Glassware Re-clean all glassware using the rigorous protocol outlined in the "Experimental Protocols" section. Ensure a final rinse with high-purity solvent.
Impure Solvents or Reagents Test the purity of all solvents and reagents by analyzing a solvent blank. Replace any contaminated batches.
Contaminated GC System Bake out the GC column and clean the injection port. Replace the septum and liner if necessary.
Carryover from Previous Injection Inject a solvent blank after a high-concentration sample to check for carryover. If present, modify the wash steps in the autosampler sequence.
Issue 2: Poor reproducibility of results.

Inconsistent results can be a symptom of intermittent contamination or procedural variability.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample handling and preparation procedures. Ensure all analysts are following the exact same protocol.
Variable Contamination Levels Increase the frequency of blank sample analysis to monitor for sporadic contamination events.
Instrument Instability Check the stability of the GC system, including gas flows and temperatures, before starting an analytical sequence.

Quantitative Data Summary

The following table summarizes typical detection limits for DDT and its metabolites in various sample matrices. These values can serve as a benchmark for assessing the sensitivity of your analytical method.

Analyte Matrix Detection Method Limit of Detection (LOD) Limit of Quantification (LOQ)
p,p'-DDEWaterMA-HS-CT-LPME-GC-ECD20 ng/L-
This compoundWaterMA-HS-CT-LPME-GC-ECD30 ng/L-
p,p'-DDDWaterMA-HS-CT-LPME-GC-ECD30 ng/L-
p,p'-DDTWaterMA-HS-CT-LPME-GC-ECD30 ng/L-

MA-HS-CT-LPME-GC-ECD: Microwave-Assisted Headspace Controlled-Temperature Liquid-Phase Microextraction coupled with Gas Chromatography-Electron Capture Detection

The following table presents data on the concentration of p,p'-DDT found in various food items in studies conducted in Africa, highlighting the prevalence of this contaminant.

Food Item Mean p,p'-DDT Concentration (mg/kg)
Cereals0.056
Fruit0.034
Khat0.043
Meat and Fish0.174
Milk0.165
Vegetables0.193

Data from a systematic review and meta-analysis of DDT metabolites in food items in Africa.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace-Level Analysis

This protocol is designed to minimize organic contamination on laboratory glassware.

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent (e.g., acetone, hexane) to remove the bulk of any organic residues.

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent solution. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with warm tap water to remove all traces of detergent.

  • Acid Rinse (Optional but Recommended): Rinse the glassware with a 10% (v/v) hydrochloric acid solution, followed by another thorough tap water rinse. This step helps to remove any acid-soluble contaminants.

  • Deionized Water Rinse: Rinse at least three to four times with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane to facilitate drying and remove any remaining organic traces.

  • Drying/Baking: Dry the glassware in an oven. For ultra-trace analysis, bake the glassware at a high temperature (e.g., 450°C) for at least 4 hours to pyrolyze any residual organic matter.

Protocol 2: Solvent Purity Check

This protocol details a method to verify the purity of solvents used in trace-level analysis.

  • Concentration: In a clean Kuderna-Danish (K-D) concentrator, place 300-400 mL of the solvent to be tested.

  • Evaporation: Gently evaporate the solvent to a final volume of approximately 1 mL.

  • Solvent Exchange (if necessary): If the solvent is not suitable for the GC system (e.g., high boiling point), exchange it with a compatible solvent like hexane.

  • Analysis: Inject 1 µL of the concentrated solvent into the GC-ECD system using the same analytical method as for the samples.

  • Evaluation: Examine the chromatogram for any peaks that might interfere with the this compound analysis. The baseline should be clean, with no significant peaks at the retention time of the target analyte.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Corrective Actions cluster_3 Resolution start Unexpected Peaks or High Background Noise check_blanks Analyze Method and Solvent Blanks start->check_blanks inspect_gc Inspect GC System (Liner, Septum, Column) check_blanks->inspect_gc Blanks are Clean replace_reagents Replace Contaminated Solvents/Reagents check_blanks->replace_reagents Contamination Found review_procedures Review Sample Handling and Preparation Procedures inspect_gc->review_procedures GC System is Clean clean_gc Clean/Maintain GC System inspect_gc->clean_gc Contamination Found retrain_personnel Retrain on Standard Operating Procedures review_procedures->retrain_personnel reanalyze Re-analyze Samples replace_reagents->reanalyze clean_gc->reanalyze retrain_personnel->reanalyze end Contamination Source Identified and Eliminated reanalyze->end

Caption: Troubleshooting workflow for identifying and eliminating sources of contamination.

Sample_Preparation_Workflow cluster_0 Sample Collection & Storage cluster_1 Extraction cluster_2 Cleanup cluster_3 Concentration & Analysis sample_collection Collect Sample in Pre-Cleaned Container storage Store at <4°C, Protected from Light sample_collection->storage extraction Solvent Extraction (e.g., LLE, SPE) storage->extraction cleanup Column Chromatography (e.g., Florisil) extraction->cleanup concentration Concentrate Extract cleanup->concentration analysis GC-ECD/MS Analysis concentration->analysis

Caption: General experimental workflow for trace-level this compound analysis.

References

Technical Support Center: Addressing o,p'-DDT Instability in Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of o,p'-DDT in various laboratory solvents.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: The stability of this compound in solution is primarily affected by three main factors:

  • Light Exposure: UV radiation can induce photodegradation, leading to the transformation of this compound into other compounds.[1]

  • Temperature: Elevated temperatures accelerate the rate of thermal degradation. This is a critical factor during analytical procedures that involve heating steps, such as gas chromatography (GC).[2]

  • pH and Chemical Environment: Alkaline conditions (high pH) can promote the dehydrochlorination of this compound to its metabolite o,p'-DDE.[3] The presence of catalytic agents, such as certain metals (e.g., iron, palladium) or metal salts, can also significantly increase the degradation rate.[4][5]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: this compound is a non-polar compound and is highly soluble in most organic solvents. For stock solutions and general laboratory use, the following solvents are commonly used:

  • Non-polar solvents: Hexane, cyclohexane, and toluene are good choices for long-term storage as they are less likely to participate in degradation reactions.

  • Polar aprotic solvents: Acetonitrile and acetone are frequently used for analytical dilutions and extractions. However, their potential to act as photosensitizers should be considered.

  • Alcohols: Methanol and ethanol can also be used, but it is important to ensure they are free of any basic impurities.

For long-term storage, it is recommended to keep solutions in a dark, cool environment (approximately 4°C) in amber glass vials to minimize light exposure.

Q3: What are the main degradation products of this compound that I should be aware of?

A3: The two primary degradation products of this compound are:

  • o,p'-DDE (2,4'-Dichlorodiphenyldichloroethylene): Formed through the loss of a hydrogen and a chlorine atom (dehydrochlorination), often facilitated by alkaline conditions or heat.

  • o,p'-DDD (2,4'-Dichlorodiphenyldichloroethane): Formed through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process can be mediated by microorganisms or certain chemical reactions.

It is crucial to monitor for the appearance of these compounds in your experimental samples as they can indicate the degradation of the parent this compound.

Q4: How can I minimize this compound degradation during my analytical workflow?

A4: To minimize degradation during analysis, consider the following precautions:

  • Sample Preparation: Avoid high temperatures during extraction and concentration steps. Use techniques like solid-phase extraction (SPE) or QuEChERS where possible. If using methods like Soxhlet, carefully optimize the temperature and duration.

  • Gas Chromatography (GC) Analysis: Degradation can occur in the GC inlet, especially if it is contaminated or at too high a temperature. Regularly replace the GC liner and use deactivated liners. Optimize the inlet temperature to ensure volatilization without causing thermal breakdown.

  • Storage of Extracts: Analyze sample extracts as soon as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., 4°C) in the dark.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Observed Problem Potential Cause Recommended Solution
Low recovery of this compound in standards or samples. Degradation in Solution: The solvent may be contaminated, or the solution may have been exposed to light or high temperatures.Prepare fresh standards in high-purity solvent. Store all solutions in amber vials at ~4°C. Avoid leaving solutions on the benchtop for extended periods.
Adsorption to Surfaces: this compound is hydrophobic and can adsorb to plasticware.Use glassware for all sample and standard preparations. If plasticware is unavoidable, rinse it with the solvent to be used.
Appearance of unexpected peaks corresponding to o,p'-DDE or o,p'-DDD. Thermal Degradation: High temperatures in the GC inlet or during sample evaporation can cause degradation.Optimize the GC inlet temperature to the lowest possible value that allows for efficient vaporization. Use a gentle stream of nitrogen for solvent evaporation instead of high heat.
Chemical Degradation: The sample matrix or solvent may be alkaline.Check the pH of your sample extracts. If necessary, neutralize them before analysis. Ensure the solvents used are of high purity and free from basic contaminants.
Inconsistent results between replicate injections. Active Sites in GC System: Contamination in the GC inlet liner or the front of the analytical column can catalytically degrade this compound.Replace the GC inlet liner. Trim a small section (10-20 cm) from the front of the GC column.
Photodegradation in Autosampler: Clear autosampler vials can allow for light-induced degradation.Use amber autosampler vials to protect samples from light while they are awaiting injection.

Experimental Protocols

Protocol for Assessing this compound Stability in a Selected Solvent

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent under controlled conditions.

1. Materials:

  • This compound certified reference standard

  • High-purity solvent of interest (e.g., methanol, acetone, acetonitrile)

  • Amber glass vials with Teflon-lined caps

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph with an appropriate detector (e.g., ECD or MS)

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • UV lamp (optional, for photodegradation studies)

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 100 µg/mL).

  • Preparation of Test Solutions: Dilute the stock solution with the same solvent to a working concentration (e.g., 1 µg/mL) in several amber glass vials.

  • Initial Analysis (Time Zero): Immediately analyze one of the freshly prepared test solutions by GC to determine the initial concentration of this compound. This will serve as the time-zero reference.

  • Incubation:

    • Thermal Stability: Place the vials in a dark, temperature-controlled environment (e.g., 25°C, 40°C).

    • Photostability: Place the vials at a fixed distance from a UV lamp. Wrap control vials in aluminum foil to exclude light.

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubation and analyze its contents by GC.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point.

    • Monitor for the appearance and increase in the concentration of degradation products (o,p'-DDE and o,p'-DDD).

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

    • Calculate the half-life (t½) of this compound under the tested conditions.

Experimental Workflow for this compound Stability Testing

G Experimental Workflow for this compound Stability Testing A Prepare this compound Stock Solution B Prepare Replicate Test Solutions A->B C Analyze Initial Concentration (T=0) B->C D Incubate Under Test Conditions (e.g., Temperature, Light) B->D E Analyze at Defined Time Points D->E F Quantify this compound and Degradation Products E->F G Determine Degradation Rate and Half-Life F->G

A generalized workflow for conducting a stability study of this compound in a chosen solvent.

Chemical Information

Degradation Pathway of this compound

The primary degradation pathways of this compound involve dehydrochlorination and reductive dechlorination.

G Primary Degradation Pathways of this compound cluster_main DDT This compound DDE o,p'-DDE DDT->DDE Dehydrochlorination (+Alkali, +Heat) DDD o,p'-DDD DDT->DDD Reductive Dechlorination

The main degradation routes of this compound to o,p'-DDE and o,p'-DDD.

Quantitative Stability Data
Solvent Known Instability Factors Half-life (t½) Estimate Recommendations for Use
Methanol Can participate in photochemical reactions. Purity is critical to avoid basic impurities.Not well-documented; likely days to weeks in the dark at room temperature.Suitable for short-term use and as a component in reversed-phase HPLC mobile phases. Store cool and protected from light.
Acetone Can act as a photosensitizer, accelerating photodegradation.Potentially short (hours to days) under UV light. Longer in the dark.Use with caution for sample preparation where light exposure is possible. Preferable for use in dark conditions.
Acetonitrile Generally considered relatively inert but can contain impurities that may affect stability.Not well-documented; expected to be more stable than in protic or photosensitizing solvents.A good choice for analytical standards and HPLC mobile phases. Ensure high purity (HPLC or LC-MS grade).
Hexane/Cyclohexane Non-polar and non-protic, offering a more stable environment.Expected to be the longest among common lab solvents (weeks to months) when stored properly.Recommended for long-term storage of stock solutions.

Disclaimer: The stability of this compound can be significantly influenced by the purity of the solvent, storage conditions, and the presence of contaminants. It is highly recommended to perform in-house stability tests for critical applications.

References

Technical Support Center: Managing o,p'-DDT Adsorption to Laboratory Ware

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with o,p'-DDT. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound adsorption to laboratory ware, which can significantly impact experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound adsorption to labware a concern?

A1: this compound is a hydrophobic compound, meaning it has a strong affinity for surfaces, particularly plastics like polypropylene, and to a lesser extent, glass. This adsorption can lead to a significant loss of the analyte from your sample solution, resulting in inaccurate measurements, reduced recovery rates, and compromised experimental results. The issue is particularly critical when working with low concentration samples.

Q2: Which type of labware is more prone to this compound adsorption: plastic or glass?

A2: Plastic labware, especially polypropylene, is generally more susceptible to the adsorption of hydrophobic compounds like this compound compared to borosilicate glass. This is due to the non-polar nature of the plastic surface, which readily interacts with the non-polar this compound molecule. However, adsorption to glassware can still occur and should not be overlooked.

Q3: Can "low-binding" or "low-retention" plasticware eliminate this compound adsorption?

A3: While "low-binding" plasticware is treated to have a more hydrophilic surface to repel hydrophobic molecules, its effectiveness for this compound is not guaranteed. In some cases, these treated surfaces can paradoxically bind certain compounds more strongly. It is crucial to validate the performance of "low-binding" labware for your specific application.

Q4: What is silanization, and can it help reduce adsorption to glassware?

A4: Silanization is a chemical process that modifies the surface of glassware, making it more hydrophobic. This is achieved by reacting the surface silanol groups with a silanizing agent, such as dichlorodimethylsilane. A hydrophobic surface can repel aqueous solutions more effectively and, in the context of working with this compound in organic solvents, can reduce the active sites available for adsorption.

Troubleshooting Guide

Problem: Low or inconsistent recovery of this compound in my experimental samples.

Possible Cause: Adsorption of this compound to the surface of your labware (e.g., pipette tips, centrifuge tubes, vials, flasks).

Solutions:

  • Select Appropriate Labware:

    • Whenever possible, use borosilicate glassware instead of plastic.

    • If plasticware is necessary, consider using amber-colored polypropylene to protect the light-sensitive this compound, but be aware of the potential for adsorption. Conduct preliminary tests to quantify the extent of adsorption with your specific plasticware.

  • Properly Clean and Prepare Labware:

    • General Cleaning Protocol: Scrupulously clean all glassware before use. A recommended procedure involves rinsing with the last solvent used, followed by washing with a suitable laboratory detergent in hot water.[1] Rinse thoroughly with tap water and then with organic-free reagent water. Finally, dry the glassware in an oven.[1]

    • Solvent Rinsing: For removing organic residues like this compound, rinsing with a solvent in which DDT is highly soluble is effective. Good solvent choices include acetone, hexane, and methylene chloride.[1] Always follow a solvent rinse with a detergent wash to remove any residual solvent.[1]

    • For Persistent Contamination: In cases of significant contamination, a chromic acid cleaning solution can be used for glassware.[2] Exercise extreme caution and follow all safety protocols when working with chromic acid.

  • Surface Treatment of Glassware (Silanization):

    • To further minimize adsorption to glass surfaces, consider silanizing your glassware. This process creates a hydrophobic surface that can reduce analyte interaction.

Problem: Suspected contamination from plastic labware.

Possible Cause: Leaching of chemicals from polypropylene tubes can introduce interfering compounds into your samples.

Solutions:

  • Pre-rinse Plasticware: Before use, rinse polypropylene tubes and other plasticware with a high-purity solvent that is compatible with your analytical method. This can help remove leachable plasticizers and other potential contaminants.

  • Minimize Contact Time and Temperature: Reduce the time your this compound solutions are in contact with plastic surfaces. Avoid storing solutions in plastic containers for extended periods. Also, be aware that higher temperatures can increase the rate of leaching from plastics.

  • Run Blanks: Always include procedural blanks in your experimental runs. This will help you identify and quantify any contamination originating from your labware.

Experimental Protocols

Protocol 1: General Glassware Cleaning for Organochlorine Pesticide Analysis

This protocol is a general guideline for ensuring your glassware is free from contaminants that could interfere with this compound analysis.

Materials:

  • Laboratory detergent (e.g., Alconox)

  • Acetone (pesticide residue grade)

  • Hexane (pesticide residue grade)

  • Organic-free reagent water

  • Tap water

  • Oven

Procedure:

  • Initial Rinse: As soon as possible after use, rinse the glassware with the last solvent used in the experiment.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory detergent in hot water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware multiple times with hot tap water to remove all traces of the detergent.

  • Reagent Water Rinse: Rinse the glassware three to five times with organic-free reagent water.

  • Solvent Rinse (Optional but Recommended): Rinse the glassware with acetone, followed by hexane, to remove any remaining organic residues.

  • Drying: Place the glassware in an oven at a temperature appropriate for the glassware type (e.g., 130-180°C) for several hours until completely dry.

  • Storage: Once cool, cover the openings of the glassware with aluminum foil to prevent contamination during storage.

Protocol 2: Silanization of Glassware

This protocol describes how to make the surface of glassware hydrophobic to reduce the adsorption of this compound. Caution: Silanizing agents are hazardous. Perform this procedure in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials:

  • Dichlorodimethylsilane (or other suitable silanizing agent)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Glassware to be treated

  • Beakers or containers for the silanizing solution and rinses

  • Oven

Procedure:

  • Prepare Silanizing Solution: In a chemical fume hood, prepare a 2-5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene.

  • Treat Glassware:

    • Completely immerse the clean, dry glassware in the silanizing solution.

    • Allow the glassware to soak for at least 5-10 minutes.

    • Alternatively, for larger items, you can rinse the surfaces with the solution, ensuring complete coverage.

  • Rinse with Toluene: Remove the glassware from the silanizing solution and rinse it thoroughly with anhydrous toluene to remove excess silanizing agent.

  • Rinse with Methanol: Rinse the glassware with anhydrous methanol to quench any unreacted chlorosilanes.

  • Drying: Place the glassware in an oven at 100-120°C for at least one hour to cure the silane layer.

  • Conditioning: Before use, it is advisable to rinse the silanized glassware with the solvent that will be used in your experiment.

Data on this compound Adsorption

Currently, there is a lack of specific, publicly available quantitative data comparing the adsorption of this compound to different types of labware under various conditions. Researchers are strongly encouraged to perform internal validation studies to determine the extent of analyte loss in their specific experimental setups.

Visualizations

Below are diagrams illustrating key workflows for managing this compound adsorption.

LabwareSelectionWorkflow Workflow for Labware Selection for this compound Analysis start Start: Need to prepare This compound solution is_plastic_necessary Is plasticware absolutely necessary? start->is_plastic_necessary use_glassware Use borosilicate glassware is_plastic_necessary->use_glassware No consider_plastic_type Consider plastic type (e.g., polypropylene) is_plastic_necessary->consider_plastic_type Yes clean_glassware Clean glassware thoroughly use_glassware->clean_glassware pre_rinse_plastic Pre-rinse plasticware with high-purity solvent consider_plastic_type->pre_rinse_plastic validate_plastic Validate plasticware for This compound adsorption pre_rinse_plastic->validate_plastic is_adsorption_high Is adsorption significant? validate_plastic->is_adsorption_high find_alternative Find alternative labware or coating method is_adsorption_high->find_alternative Yes proceed_with_caution Proceed with caution, use internal standards is_adsorption_high->proceed_with_caution No end Proceed with experiment proceed_with_caution->end silanize_glassware Consider silanizing glassware clean_glassware->silanize_glassware silanize_glassware->end

Caption: Decision workflow for selecting appropriate labware for this compound analysis.

LabwareCleaningWorkflow Workflow for Cleaning Labware Contaminated with this compound start Start: Used labware contaminated with this compound initial_rinse Initial rinse with the last solvent used start->initial_rinse detergent_wash Thorough wash with laboratory detergent and hot water initial_rinse->detergent_wash tap_water_rinse Rinse multiple times with tap water detergent_wash->tap_water_rinse reagent_water_rinse Rinse 3-5 times with organic-free reagent water tap_water_rinse->reagent_water_rinse solvent_rinse Optional but recommended: Rinse with acetone, then hexane reagent_water_rinse->solvent_rinse dry_in_oven Dry completely in an oven solvent_rinse->dry_in_oven storage Store in a clean environment, covered with foil dry_in_oven->storage end Labware is ready for use storage->end

Caption: Step-by-step workflow for cleaning labware after use with this compound.

References

Technical Support Center: Optimization of QuEChERS for o,p'-DDT Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of o,p'-DDT.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound using the QuEChERS method.

Q1: Why am I experiencing low recovery of this compound?

A1: Low recovery of this compound, a nonpolar compound, can be attributed to several factors, particularly its high affinity for fatty matrices.[1]

  • Inadequate Extraction Efficiency: The choice of extraction solvent and the effectiveness of the salting-out step are crucial. Acetonitrile is a common extraction solvent in QuEChERS.[2] For highly lipophilic compounds like DDT in fatty matrices, multiple extractions may be necessary to improve recovery.[1]

  • Analyte Loss During Cleanup: The dispersive solid-phase extraction (d-SPE) cleanup step, while essential for removing matrix interferences, can also lead to the loss of the target analyte.[1]

    • Sorbent Selection: The type and amount of sorbent are critical. For fatty samples, C18 is often recommended to remove lipids.[1] However, using Graphitized Carbon Black (GCB) should be done with caution as it can reduce the recovery of planar analytes.

    • Elution: Incomplete elution from the d-SPE sorbents can also result in low recovery. Ensure the elution solvent and its volume are sufficient to fully recover this compound.

  • pH-Dependent Degradation: Although DDT is generally stable, some pesticides can be sensitive to pH. Buffered QuEChERS methods (e.g., AOAC 2007.01 or EN 15662) can help maintain a stable pH and prevent the degradation of pH-sensitive compounds.

Q2: My chromatograms show significant matrix interference. How can I resolve this?

A2: Matrix effects, which can manifest as signal enhancement or suppression, are a common challenge in QuEChERS, especially with complex matrices. Lipids are a primary source of interference when analyzing fatty tissues.

  • Optimize the d-SPE Cleanup Step:

    • For Fatty Matrices: Incorporate C18 sorbent into your d-SPE cleanup to specifically target and remove lipids. A common combination for fatty samples is Primary Secondary Amine (PSA) to remove fatty acids and sugars, and C18 to remove nonpolar interferences.

    • For Pigmented Matrices: If your sample has significant pigmentation (e.g., spinach), consider adding Graphitized Carbon Black (GCB) to the d-SPE mixture. However, be mindful of potential analyte loss with planar pesticides.

  • Improve Chromatographic Separation: Optimize the gas chromatography (GC) or liquid chromatography (LC) temperature program or gradient to better separate this compound from co-eluting matrix components.

  • Use Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated through cleanup, prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples.

Q3: I'm observing poor reproducibility in my results. What could be the cause?

A3: Poor reproducibility can stem from inconsistencies in the sample preparation and analytical workflow.

  • Inhomogeneous Samples: Ensure that the initial sample is thoroughly homogenized to guarantee that each subsample is representative.

  • Inconsistent Shaking/Vortexing: The duration and intensity of shaking during both the extraction and d-SPE steps should be consistent for all samples to ensure uniform extraction and cleanup.

  • Variable Water Content: The QuEChERS method is optimized for samples with high water content. For dry samples, it's crucial to rehydrate them before extraction to achieve consistent results.

  • Temperature Fluctuations: Temperature can affect extraction efficiency. Performing extractions at a consistent temperature is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method?

A1: QuEChERS is an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a sample preparation technique widely used for the analysis of pesticide residues in food and other complex matrices. The method involves two main steps: a salting-out extraction with a solvent (typically acetonitrile) and salts like magnesium sulfate, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Q2: Which version of the QuEChERS method should I use for this compound?

A2: There are several standard QuEChERS methods, including the original unbuffered method, the AOAC Official Method 2007.01, and the European EN 15662 method. The choice often depends on the specific matrix and the range of pesticides being analyzed. For this compound, which is not particularly pH-sensitive, any of these methods can be a good starting point. However, for fatty matrices, a modified procedure with enhanced lipid removal is often necessary.

Q3: What are the best d-SPE sorbents for this compound in a fatty matrix?

A3: For analyzing this compound in a fatty matrix, a combination of sorbents is recommended. Magnesium sulfate (MgSO₄) is used to remove excess water. Primary Secondary Amine (PSA) is effective for removing sugars, fatty acids, and organic acids. C18 is crucial for removing nonpolar interferences like lipids, which is particularly important for the lipophilic this compound.

Q4: How can I mitigate matrix effects for this compound analysis?

A4: Matrix effects occur when co-extracted components from the sample interfere with the analysis, leading to signal enhancement or suppression. To mitigate these effects, several strategies can be employed:

  • Effective Cleanup: Use the appropriate d-SPE sorbents to remove interfering compounds.

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, but this may also lower the analyte concentration below the detection limit.

  • Matrix-Matched Calibration: This is a highly effective method where calibration standards are prepared in a blank matrix extract to compensate for any signal alteration caused by the matrix.

Experimental Protocol: Modified QuEChERS for this compound in Fatty Tissues

This protocol is a modified version of the QuEChERS method, optimized for the extraction and cleanup of this compound from fatty matrices.

1. Sample Homogenization:

  • Weigh 15 g of the homogenized fatty tissue sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥1500 rcf for 1 minute.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

  • Add 50 mg of PSA, 50 mg of C18 sorbent, and 150 mg of anhydrous magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge to pellet the sorbent.

4. Analysis:

  • The supernatant is ready for analysis by GC-MS or LC-MS/MS.

Quantitative Data Summary

The following table summarizes recovery data for DDT and related compounds from various studies using modified QuEChERS methods in fatty matrices.

AnalyteMatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
p,p'-DDEBeef Tallow, Chicken Fat0.1818
p,p'-DDEBeef Tallow, Chicken Fat0.2817
p,p'-DDEBeef Tallow, Chicken Fat0.4845
p,p'-DDDBeef Tallow, Chicken Fat0.1827
p,p'-DDDBeef Tallow, Chicken Fat0.2836
p,p'-DDDBeef Tallow, Chicken Fat0.4854
p,p'-DDTBeef Tallow, Chicken Fat0.1818
p,p'-DDTBeef Tallow, Chicken Fat0.2826
p,p'-DDTBeef Tallow, Chicken Fat0.4826
¹⁴C-DDTFish TissueN/A792-9

Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step cluster_analysis Analysis Step start 1. Homogenize 15g Fatty Sample add_solvent 2. Add 15mL Acetonitrile (1% Acetic Acid) start->add_solvent add_salts 3. Add 6g MgSO4 + 1.5g NaOAc add_solvent->add_salts shake_extract 4. Shake Vigorously (1 min) add_salts->shake_extract centrifuge_extract 5. Centrifuge (>=1500 rcf, 1 min) shake_extract->centrifuge_extract transfer 6. Transfer 1mL Supernatant centrifuge_extract->transfer Collect Supernatant add_dspe 7. Add 150mg MgSO4, 50mg PSA, 50mg C18 transfer->add_dspe vortex_dspe 8. Vortex (30 sec) add_dspe->vortex_dspe centrifuge_dspe 9. Centrifuge vortex_dspe->centrifuge_dspe analysis 10. Analyze Supernatant by GC/LC-MS centrifuge_dspe->analysis Collect Supernatant

Caption: Experimental workflow for the modified QuEChERS method for this compound analysis in fatty matrices.

Troubleshooting_Guide issue Problem Encountered low_recovery Low Recovery of this compound issue->low_recovery matrix_interference High Matrix Interference issue->matrix_interference poor_reproducibility Poor Reproducibility issue->poor_reproducibility solution_lr1 Optimize Extraction: - Check solvent choice - Consider multiple extractions low_recovery->solution_lr1 Cause: Inefficient Extraction solution_lr2 Optimize d-SPE Cleanup: - Verify sorbent choice (use C18 for fats) - Check sorbent amount - Ensure complete elution low_recovery->solution_lr2 Cause: Analyte Loss During Cleanup solution_lr3 Check for Degradation: - Use buffered QuEChERS if pH is a concern low_recovery->solution_lr3 Cause: Analyte Degradation solution_mi1 Optimize d-SPE Cleanup: - Add C18 for lipids - Add GCB for pigments (with caution) matrix_interference->solution_mi1 Cause: Co-extracted Interferences solution_mi2 Improve Chromatography: - Optimize GC/LC method matrix_interference->solution_mi2 Cause: Inadequate Separation solution_mi3 Use Matrix-Matched Calibration matrix_interference->solution_mi3 Cause: Uncompensated Matrix Effects solution_pr1 Ensure Sample Homogeneity poor_reproducibility->solution_pr1 Cause: Inconsistent Subsamples solution_pr2 Standardize Shaking/Vortexing (Time and Intensity) poor_reproducibility->solution_pr2 Cause: Variable Procedure solution_pr3 Rehydrate Dry Samples poor_reproducibility->solution_pr3 Cause: Inconsistent Sample Hydration

Caption: Troubleshooting workflow for common issues in QuEChERS analysis of this compound.

References

Navigating the Chromatographic Challenge: A Technical Guide to Resolving o,p'-DDT and p,p'-DDT Co-elution

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth resource for researchers, scientists, and drug development professionals facing the analytical hurdle of co-eluting DDT isomers. This guide provides comprehensive troubleshooting strategies, detailed experimental protocols, and comparative data to achieve baseline separation of o,p'-DDT and p,p'-DDT.

The accurate quantification of dichlorodiphenyltrichloroethane (DDT) isomers is critical in environmental monitoring and toxicological studies due to their varying biological activities and prevalence. However, the similar physicochemical properties of the this compound and p,p'-DDT isomers often lead to their co-elution during chromatographic analysis, posing a significant challenge for analytical chemists. This technical support center offers a structured approach to troubleshoot and resolve this common issue, ensuring accurate and reliable results.

Understanding the Challenge: Why this compound and p,p'-DDT Co-elute

The co-elution of this compound and p,p'-DDT arises from their structural similarity. Both are isomers of DDT, differing only in the position of one chlorine atom on a phenyl ring. This subtle difference results in very similar boiling points and polarities, leading to nearly identical retention times on many common gas chromatography (GC) columns.

Separating these isomers is crucial because technical grade DDT is a mixture, primarily containing the insecticidally active p,p'-DDT (around 77%) and a significant amount of this compound (about 15-21%).[1] Furthermore, the isomers exhibit different toxicological profiles; for instance, this compound has been shown to have weak estrogenic activity.[1] Therefore, achieving baseline separation is essential for accurate risk assessment and understanding the environmental fate of DDT.

Troubleshooting Guide: Resolving Co-elution of this compound and p,p'-DDT

This guide addresses the common issues encountered during the GC analysis of DDT isomers and provides systematic solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Co-elution of this compound and p,p'-DDT Inappropriate GC Column: The stationary phase lacks the selectivity to resolve the isomers.Select an appropriate column: Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS) are widely used and effective. For enhanced separation, consider a more polar column or a longer column to increase the number of theoretical plates.
Suboptimal Temperature Program: The temperature ramp rate is too fast, not allowing for sufficient interaction with the stationary phase.Optimize the temperature program: Decrease the ramp rate, especially during the elution window of the DDT isomers. A slower ramp (e.g., 2-5 °C/min) can significantly improve resolution.[1]
Incorrect Carrier Gas Flow Rate: The flow rate is either too high or too low, leading to reduced column efficiency.Verify and adjust the carrier gas flow rate: Ensure the flow rate is optimal for the column's internal diameter and the carrier gas being used (e.g., Helium).
Peak Tailing for DDT isomers Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analytes, causing tailing.Perform system maintenance: Replace the injector liner with a deactivated one, trim the first few centimeters of the analytical column, and ensure the detector is clean.
Contaminated Syringe: A dirty syringe can introduce contaminants that interact with the analytes.Clean or replace the syringe: Regularly clean the syringe with an appropriate solvent or replace it if it's old or damaged.
Degradation of p,p'-DDT (formation of DDE and DDD) High Injector Temperature: Excessive heat in the injector can cause thermal degradation of p,p'-DDT.Optimize injector temperature: Lower the injector temperature to the lowest possible value that still ensures complete volatilization of the analytes (typically around 250 °C).
Active Sites in the Inlet: Non-deactivated surfaces in the inlet can catalyze the degradation of DDT.Use deactivated liners and gold seals: Employ high-quality deactivated inlet liners and gold-plated seals to minimize active sites.

Quantitative Data: GC Column Performance Comparison

The choice of the GC column is paramount in achieving the separation of this compound and p,p'-DDT. The following table summarizes the performance of different columns based on available data. Note: Absolute retention times can vary between instruments and methods; the key parameter is the difference in retention times (Δt_R) and the resulting resolution.

GC ColumnStationary PhaseDimensionsCarrier GasTemperature ProgramThis compound Retention Time (min)p,p'-DDT Retention Time (min)
HP-5MS 5% Phenyl Methylpolysiloxane30 m x 0.25 mm, 0.25 µmHelium55°C (1.5 min), 60°C/min to 150°C, 6°C/min to 200°C, hold 1.5 min~17.2~17.4
DB-CLP1 Proprietary30 m x 0.25 mm, 0.25 µmHelium100°C (1 min), 20°C/min to 180°C, 5°C/min to 270°C, 20°C/min to 320°C (2 min)4.884.92
DB-CLP2 Proprietary30 m x 0.25 mm, 0.25 µmHelium100°C (1 min), 20°C/min to 180°C, 5°C/min to 270°C, 20°C/min to 320°C (2 min)5.545.59

Data compiled from publicly available application notes and research articles. Actual retention times may vary.

Experimental Protocol: GC-MS/MS Analysis of DDT Isomers in Serum

This protocol provides a detailed methodology for the sensitive and selective analysis of this compound and p,p'-DDT in a complex biological matrix.

1. Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction Cleanup)

  • To 1 mL of serum, add an internal standard solution.

  • Perform a double liquid-liquid extraction using a mixture of n-hexane and dichloromethane.

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

  • Combine the organic layers and concentrate under a gentle stream of nitrogen.

  • Perform solid-phase extraction (SPE) cleanup using a Florisil® cartridge to remove interfering matrix components.

  • Elute the analytes with a suitable solvent mixture (e.g., hexane:acetone).

  • Evaporate the eluent to near dryness and reconstitute in a known volume of injection solvent (e.g., isooctane).

2. Instrumental Parameters

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injection: 1-2 µL, Splitless mode

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp 1: 25 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 min

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor Ions: Select at least two specific precursor-to-product ion transitions for each DDT isomer for accurate identification and quantification.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound and p,p'-DDT.

TroubleshootingWorkflow start Problem: Co-elution of this compound and p,p'-DDT check_column Is the GC column appropriate? start->check_column select_column Select a suitable column (e.g., HP-5MS, DB-5MS) check_column->select_column No check_temp_program Is the temperature program optimized? check_column->check_temp_program Yes select_column->check_temp_program optimize_temp Decrease temperature ramp rate (e.g., 2-5 °C/min) check_temp_program->optimize_temp No check_flow_rate Is the carrier gas flow rate optimal? check_temp_program->check_flow_rate Yes optimize_temp->check_flow_rate adjust_flow Verify and adjust flow rate check_flow_rate->adjust_flow No check_system_activity Are there signs of system activity (e.g., peak tailing)? check_flow_rate->check_system_activity Yes adjust_flow->check_system_activity perform_maintenance Perform system maintenance: - Replace liner - Trim column check_system_activity->perform_maintenance Yes resolution_achieved Resolution Achieved check_system_activity->resolution_achieved No perform_maintenance->resolution_achieved

References

Technical Support Center: Enhancing o,p'-DDT Detection Sensitivity in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals involved in the detection of o,p'-DDT in complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inefficient Extraction: The chosen solvent or method may not be effectively extracting this compound from the matrix.[1] Analyte Degradation: this compound can degrade during extraction or analysis, especially at high temperatures in a GC inlet.[2] Matrix-Induced Signal Suppression: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source.[3]Optimize Extraction: Test different solvents or solvent mixtures. Consider advanced extraction techniques like Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), or QuEChERS. Use Milder Conditions: If using thermal methods, lower the temperature. For GC analysis, use a deactivated liner and optimize inlet temperature. The use of isotopically labeled standards can help monitor for degradation. Improve Cleanup: Implement a robust cleanup step using Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) with sorbents like Florisil or graphitized carbon black (GCB) to remove interferences. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.
Poor Reproducibility / High Variability in Replicates Sample Heterogeneity: Complex solid matrices like soil or food can be non-uniform. Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or cleanup procedures between samples. Instrumental Instability: Fluctuations in GC or LC system performance, detector sensitivity, or injector precision.Homogenize Samples: Thoroughly mix, grind, and sieve samples to ensure uniformity before taking a subsample for analysis. Standardize Protocols: Strictly adhere to a validated standard operating procedure (SOP) for all samples to ensure consistency. Perform Instrument Maintenance: Regularly check for leaks, clean the injector port and detector, and ensure stable gas/solvent flows. Run quality control standards frequently to monitor instrument performance.
Significant Peak Tailing or Splitting (GC Analysis) Active Sites in the GC System: The injector liner, column, or even glass wool can have active sites that interact with DDT, causing poor peak shape. Column Contamination: Accumulation of non-volatile matrix components at the head of the analytical column. Inlet Temperature Too Low: Insufficient vaporization of the analyte in the inlet.Use Deactivated Components: Employ deactivated inlet liners and consider liners without glass wool. Perform Inlet Maintenance: Regularly replace the inlet liner and septum, especially when analyzing "dirty" samples. Trim the Column: Cut a small portion (10-20 cm) from the front of the analytical column to remove contaminants. Optimize Temperatures: Ensure the inlet temperature is sufficient for rapid volatilization of this compound without causing thermal degradation.
Extraneous Peaks / Contamination Contaminated Solvents or Reagents: Impurities in solvents, water, or reagents used for extraction and cleanup. Cross-Contamination: Carryover from highly concentrated samples or contaminated lab equipment (glassware, syringes). Environmental Contamination: Introduction of contaminants from the laboratory environment.Use High-Purity Reagents: Utilize pesticide-grade or MS-grade solvents and reagents. Thoroughly Clean Glassware: Meticulously clean all glassware and bake at high temperatures (e.g., 450°C for 4 hours) before use. Run Blanks: Regularly analyze method blanks, solvent blanks, and field blanks to identify and trace the source of contamination.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for this compound analysis, GC-MS/MS or LC-MS/MS?

A1: Both techniques can be used, but Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is generally preferred for this compound and other organochlorine pesticides. GC provides excellent separation for these nonpolar compounds. However, a major challenge with GC is the potential for thermal degradation of DDT into its metabolites, DDE and DDD, in the hot injector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) avoids the issue of thermal degradation but can suffer from lower ionization efficiency for nonpolar compounds like DDT, potentially leading to lower sensitivity compared to GC-MS/MS. Ultimately, the choice depends on the specific matrix, available instrumentation, and the need to analyze other compounds simultaneously.

Q2: What is the most effective sample preparation strategy for complex matrices like soil or fatty foods?

A2: For complex matrices, a multi-step approach involving extraction followed by a thorough cleanup is mandatory.

  • Extraction: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective and widely used for a variety of food and environmental matrices. It typically involves an extraction with acetonitrile followed by partitioning with salts. Other robust methods include Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE), which use elevated temperature and pressure to improve extraction efficiency.

  • Cleanup: After extraction, a cleanup step is crucial to remove co-extracted matrix components that can interfere with analysis. Dispersive Solid-Phase Extraction (d-SPE) , often a part of the QuEChERS workflow, uses sorbents like Primary Secondary Amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and Graphitized Carbon Black (GCB) to remove pigments and sterols. For highly complex matrices, traditional Solid-Phase Extraction (SPE) cartridges with sorbents like Florisil can also be very effective.

Q3: How can I minimize matrix effects that cause signal suppression or enhancement?

A3: Matrix effects occur when co-eluting components from the sample matrix affect the ionization efficiency of the target analyte, leading to inaccurate quantification. Several strategies can mitigate this:

  • Effective Cleanup: The most important step is to remove interfering matrix components using the cleanup techniques described in Q2.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract (a sample of the same matrix type known to be free of this compound). This ensures that the standards and samples experience similar matrix effects, which are then canceled out during quantification.

  • Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., ¹³C-o,p'-DDT). This is the most robust method, as the internal standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, effectively correcting for both matrix effects and recovery losses.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal. However, this will also reduce the analyte concentration, so it is only feasible if the initial concentration is sufficiently high.

Q4: My detection limits are not low enough. How can I enhance the sensitivity of my method?

A4: Enhancing sensitivity requires optimizing the entire analytical workflow:

  • Increase Sample Size: Start with a larger amount of the initial sample, if feasible.

  • Concentrate the Extract: Evaporate the solvent from the final extract to a smaller volume. This increases the analyte concentration. Be mindful of potential analyte loss due to volatility during this step.

  • Optimize Instrumental Parameters:

    • For GC-MS/MS: Use a highly inert GC system to prevent analyte loss. Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, which significantly increases sensitivity and selectivity compared to full scan mode.

    • For LC-MS/MS: Optimize mobile phase composition and electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the this compound signal.

  • Advanced Extraction Techniques: Techniques like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) can pre-concentrate analytes from a sample, leading to much lower detection limits.

Quantitative Data Summary

Table 1: Comparison of this compound Extraction Methods from Soil
Extraction Method Typical Recovery (%) Limit of Quantification (LOQ) Reference
Solvent Extraction (SE)72 - 120%0.0165 mg/kg
Microwave-Assisted Extraction (MAE)Generally higher yields than SENot Specified
Supercritical Fluid Extraction (SFE)Generally lower yields than SE/MAENot Specified
Ultrasonic Probe ExtractionSimilar to other methods but fasterNot Specified
Table 2: Performance of Analytical Instruments for DDT and Metabolites
Instrument Matrix Analyte Limit of Detection (LOD) / Quantification (LOQ) Reference
GC-MS (SIM mode)Bioremediated Soilo,p'-DDD5 ppb (w/v)
GC-MS/MSHen EggsThis compoundLOQ: 22.7 µg/kg
LC-MS/MSSurface WaterVarious PesticidesLOD: 0.4 - 6 ng/L
GC-ECDWaterThis compoundLOD: 30 ng/L
HPLC-DADHoneyDDTLOD: 4.0 µg/kg, LOQ: 8.0 µg/kg

Experimental Protocols

Protocol: QuEChERS Extraction and d-SPE Cleanup for this compound in Soil

This protocol provides a general framework for the extraction of this compound from soil, a challenging and complex matrix.

1. Sample Preparation and Extraction:

  • Homogenize the soil sample by sieving to remove large particles and mixing thoroughly.

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • If performing recovery studies, spike the sample with a known amount of this compound standard and an isotope-labeled internal standard. Let it equilibrate.

  • Add 10 mL of water (if the sample is dry) and vortex to create a slurry.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at >3000 rcf for 5 minutes. The top layer is the acetonitrile extract.

2. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube.

  • The d-SPE tube should contain cleanup sorbents. For soil, a common combination is 900 mg MgSO₄ (to remove residual water), 150 mg Primary Secondary Amine (PSA) (to remove organic acids), and 150 mg C18 (to remove nonpolar interferences).

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at >3000 rcf for 5 minutes.

3. Final Preparation and Analysis:

  • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the GC-MS/MS or LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample 1. Homogenize Soil Sample Weigh 2. Weigh 10g into Centrifuge Tube Sample->Weigh Spike 3. Spike with Standards Weigh->Spike Extract 4. Add Acetonitrile & QuEChERS Salts Spike->Extract Centrifuge1 5. Shake & Centrifuge Extract->Centrifuge1 Transfer 6. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer dSPE 7. Vortex with d-SPE Sorbents Transfer->dSPE Centrifuge2 8. Centrifuge dSPE->Centrifuge2 Filter 9. Filter Extract Centrifuge2->Filter Analysis 10. GC-MS/MS Analysis Filter->Analysis Data 11. Data Processing & Quantification Analysis->Data

Caption: Workflow for this compound analysis in soil using QuEChERS.

Troubleshooting_Tree Start Problem: Low or No this compound Signal CheckRecovery Is the internal standard recovery acceptable? Start->CheckRecovery CheckBlanks Are method blanks clean? CheckRecovery->CheckBlanks Yes ExtractionIssue Potential Extraction Issue: - Optimize solvent - Use MAE/PLE - Check pH CheckRecovery->ExtractionIssue No InstrumentIssue Potential Instrument Issue: - Signal suppression - Inlet degradation - Detector fault CheckBlanks->InstrumentIssue Yes ContaminationIssue Contamination Detected: - Check solvents/reagents - Clean glassware - Re-run blank CheckBlanks->ContaminationIssue No Success Problem Resolved ExtractionIssue->Success CleanupIssue Matrix Interference: - Improve cleanup (d-SPE/SPE) - Use matrix-matched standards - Dilute sample InstrumentIssue->CleanupIssue ContaminationIssue->Success CleanupIssue->Success

Caption: Decision tree for troubleshooting low this compound signal.

Matrix_Effects cluster_ideal cluster_real Analyte1 This compound Source1 Ion Source Analyte1->Source1 Signal1 Expected Signal Source1->Signal1 Analyte2 This compound Source2 Ion Source Analyte2->Source2 Matrix Matrix Components Matrix->Source2 Signal2 Suppressed Signal Source2->Signal2

Caption: Diagram illustrating matrix-induced signal suppression.

References

calibration curve issues for o,p'-DDT quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of o,p'-DDT.

Troubleshooting Guide

This guide addresses common problems encountered during the gas chromatographic (GC) analysis of this compound, a common method for its quantification.

Problem: Poor Calibration Curve Linearity (R² < 0.99)

A non-linear calibration curve can lead to inaccurate quantification. Several factors can contribute to this issue.

Potential CauseRecommended Action
Analyte Degradation This compound is thermally labile and can degrade in the hot GC inlet to its metabolites, DDE and DDD.[1][2] This degradation can be inconsistent across the concentration range, affecting linearity. Solution: Perform regular inlet maintenance, including replacing the liner with a deactivated one and changing the septum.[1][2] Consider using a liner with glass wool to trap non-volatile residues.[1]
Matrix Effects Co-extracted matrix components can enhance or suppress the analyte signal, leading to a non-linear response. This effect can be more pronounced at lower concentrations. Solution: Prepare matrix-matched calibration standards to compensate for these effects. Alternatively, if the DDT concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Detector Saturation At high concentrations, the detector response may no longer be linear. Solution: Extend the calibration range to lower concentrations or dilute the higher concentration standards.
Inappropriate Calibration Range The selected concentration range may not be linear for your specific instrument and method. Solution: Narrow the calibration range and ensure it brackets the expected sample concentrations. The range should typically be from 80% to 120% of the nominal concentration for assays.

Problem: Inconsistent or Poor Peak Shape (Tailing, Fronting, Splitting)

Distorted peak shapes can lead to inaccurate peak integration and, consequently, unreliable quantification.

Potential CauseRecommended Action
Active Sites in the GC System Exposed silanol groups in the liner, column, or contaminants can cause adsorption of DDT, leading to peak tailing. Solution: Replace the inlet liner with a new, deactivated one. Trim the first 10-20 cm of the analytical column to remove accumulated residues.
Column Contamination Buildup of non-volatile residues from the sample matrix at the head of the column can cause peak distortion. Solution: Regularly trim the analytical column. Improve sample cleanup procedures to remove matrix interferences.
Improper Method Parameters Incorrect flow rates, injection volumes, or temperature programs can affect peak shape. Solution: Optimize carrier gas flow rate and oven temperature program.
Column Overload Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects occur when components of the sample, other than the analyte of interest, alter the analytical signal. In the context of this compound analysis, co-extracted substances from the sample matrix (e.g., lipids, pigments) can either enhance or suppress the ionization of this compound in the GC inlet or mass spectrometer source. This can lead to an overestimation or underestimation of the true concentration. The extent of matrix effects can vary between different sample types and even between samples of the same type.

Q2: How can I minimize the thermal degradation of this compound in the GC inlet?

A2: The thermal degradation of this compound into p,p'-DDD and p,p'-DDE is a common issue. To minimize this:

  • Regular Inlet Maintenance: Frequently replace the inlet liner with a high-quality deactivated liner and replace the septum to prevent the introduction of contaminants.

  • Optimize Inlet Temperature: Use the lowest possible inlet temperature that still ensures complete vaporization of the analyte.

  • Use Analyte Protectants: The addition of analyte protectants to both sample extracts and calibration standards can help to mask active sites in the GC system, reducing degradation.

Q3: What are the typical validation parameters I should assess for my this compound quantification method?

A3: A robust method validation ensures the reliability and accuracy of your results. Key parameters to evaluate include:

  • Linearity: Assesses the relationship between the analyte concentration and the instrument response over a defined range. A correlation coefficient (R²) of >0.99 is generally desirable.

  • Accuracy: The closeness of the measured value to the true value, often determined by recovery studies in spiked samples. Acceptable mean recoveries are typically within 70-120%.

  • Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD). An RSD of ≤20% is often considered acceptable.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

Q4: What are the recommended sample preparation techniques for this compound analysis?

A4: The choice of sample preparation technique depends on the sample matrix. The goal is to efficiently extract this compound while minimizing co-extraction of interfering matrix components. Common techniques include:

  • Liquid-Liquid Extraction (LLE): A conventional method using immiscible solvents to partition the analyte.

  • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate the analyte from the sample matrix.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving a salting-out extraction and dispersive solid-phase extraction (dSPE) for cleanup.

Experimental Protocols

Protocol 1: Generic QuEChERS-based Extraction for Solid Samples

This protocol provides a general workflow for the extraction of this compound from solid matrices like soil or food products.

  • Sample Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (if the sample is dry) and vortex.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and add an internal standard.

    • The extract is now ready for GC analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

This protocol outlines typical instrumental parameters for the analysis of this compound.

  • Instrument: Gas chromatograph coupled to a tandem mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column suitable for pesticide analysis (e.g., HP-5ms, DB-17ms).

  • Injection: Pulsed splitless injection is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound should be monitored.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup GC_MS GC-MS/MS Analysis Cleanup->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Cal_Curve Calibration Curve Construction Data_Processing->Cal_Curve Quantification Quantification of this compound Cal_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart Start Poor Calibration Curve Linearity (R² < 0.99) Check_Degradation Check for Analyte Degradation Start->Check_Degradation Check_Matrix_Effects Evaluate Matrix Effects Check_Degradation->Check_Matrix_Effects No Inlet_Maintenance Perform Inlet Maintenance (New Liner, Septum) Check_Degradation->Inlet_Maintenance Yes Check_Range Verify Calibration Range Check_Matrix_Effects->Check_Range No Matrix_Matched_Cal Use Matrix-Matched Standards Check_Matrix_Effects->Matrix_Matched_Cal Yes Adjust_Range Adjust Concentration Range Check_Range->Adjust_Range Yes Reanalyze Re-analyze Calibration Curve Inlet_Maintenance->Reanalyze Matrix_Matched_Cal->Reanalyze Adjust_Range->Reanalyze

References

Technical Support Center: o,p'-DDT-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with o,p'-DDT-induced cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity studied?

This compound is a minor isomer of the well-known insecticide Dichlorodiphenyltrichloroethane (DDT). Although less prevalent than the major isomer p,p'-DDT, it is still environmentally significant and exhibits toxic effects.[1][2] It is studied to understand its mechanisms of toxicity, including its potential as an endocrine disruptor and its role in cellular damage.[3][4][5]

Q2: Which cell lines are commonly used to study this compound cytotoxicity?

Several cell lines have been used to investigate the cytotoxic effects of this compound, including:

  • PC12 cells: A rat pheochromocytoma cell line often used as a neuronal model.

  • Human endometrial stromal cells (ESCs): To study effects on the reproductive system.

  • HL-7702 cells: A human normal liver cell line.

  • T47D cells: A human breast cancer cell line used to investigate hormonal effects.

Q3: What are the typical concentrations of this compound used in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Published studies have used concentrations in the micromolar (µM) range. For example, in PC12 cells, concentrations ranging from 1x10⁻⁵ to 3.5x10⁻⁵ mol/L (10 to 35 µM) have been used.

Q4: What are the known mechanisms of this compound-induced cytotoxicity?

This compound-induced cytotoxicity is a multi-faceted process involving several key mechanisms:

  • Induction of Apoptosis: this compound is known to induce programmed cell death (apoptosis) in various cell lines.

  • Oxidative Stress: The compound can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in cellular damage.

  • Mitochondrial Dysfunction: It can affect the mitochondrial pathway of apoptosis.

  • Endocrine Disruption: this compound can interfere with hormone receptor signaling pathways, such as the estrogen and progesterone receptors.

Q5: Are there differences in the cytotoxic effects of this compound enantiomers?

Yes, studies have shown that the enantiomers of this compound can exhibit different levels of toxicity. For instance, R-(-)-o,p'-DDT has been found to be more cytotoxic than S-(+)-o,p'-DDT in PC12 cells, causing more significant cell death and oxidative stress. This highlights the importance of considering the stereochemistry of the compound in toxicological studies.

Troubleshooting Guides

Problem 1: Inconsistent or No Cytotoxicity Observed
Possible Cause Troubleshooting Steps
**Compound Instability or Degradation This compound can be sensitive to heat and light. Ensure proper storage of the compound. Prepare fresh dilutions for each experiment from a stock solution. Consider the stability of the compound in your cell culture medium over the duration of the experiment.
Sub-optimal Concentration or Incubation Time Perform a dose-response and time-course experiment. The IC50 value can vary significantly between cell lines and experimental conditions.
Cell Line Resistance or Insensitivity Ensure your cell line is sensitive to this compound-induced cytotoxicity. Passage number can affect cell line sensitivity; use cells within a consistent and low passage range.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a solvent control to check for any cytotoxic effects of the vehicle.
Experimental Error Double-check all calculations, dilutions, and cell seeding densities. Ensure proper mixing of the compound in the culture medium.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS.
Inconsistent Compound Distribution Mix the culture plate gently after adding the this compound solution to ensure even distribution.
Cell Clumping Ensure cells are properly trypsinized and resuspended to a single-cell suspension.
Contamination Check for any signs of bacterial or fungal contamination, which can affect cell viability and lead to inconsistent results.

Quantitative Data Summary

Table 1: Effects of this compound on PC12 Cells

ParameterConcentration (mol/L)EffectReference
LDH Leakage 3.5x10⁻⁵1.8-fold increase (rac-o,p'-DDT)
3.5x10⁻⁵R-(-)-o,p'-DDT induced higher LDH leakage than S-(+)-o,p'-DDT
MDA Production Not specifiedR-(-)-o,p'-DDT induced 1.4-fold more MDA than S-form
Apoptosis Not specifiedrac-o,p'-DDT: 14.4%
Not specifiedR-(-)-o,p'-DDT: 10.3%
Not specifiedS-(+)-o,p'-DDT: 7.2%
Not specifiedControl: 2.4%
Protein Expression (vs S-form) Not specifiedp53: 1.8-fold higher with R-(-)-o,p'-DDT
Not specifiedCaspase 3: 1.6-fold higher with R-(-)-o,p'-DDT

Table 2: Effects of p,p'-DDT on HL-7702 Cells

ParameterConcentration (µM)EffectReference
Apoptosis 3013.02% apoptosis (vs 4.6% in control)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on p,p'-DDT and can be used for this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: After incubation, collect both the floating and attached cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflow Visualization

G cluster_workflow Experimental Workflow for this compound Cytotoxicity Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cytotoxicity Assays Cytotoxicity Assays This compound Treatment->Cytotoxicity Assays MTT, LDH Apoptosis Assays Apoptosis Assays This compound Treatment->Apoptosis Assays Annexin V/PI Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis Mechanism Investigation Mechanism Investigation Apoptosis Assays->Mechanism Investigation Mechanism Investigation->Data Analysis Western Blot, ELISA, ROS assay

Caption: A general experimental workflow for investigating this compound-induced cytotoxicity.

G cluster_pathways Signaling Pathways in this compound-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway This compound This compound TNF Family TNF Family This compound->TNF Family Mitochondria Mitochondria This compound->Mitochondria ROS ROS This compound->ROS p53 p53 This compound->p53 NF-kB NF-kB This compound->NF-kB Caspase-8 Caspase-8 TNF Family->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Bcl-2 Family Bcl-2 Family Mitochondria->Bcl-2 Family Bax Bax Mitochondria->Bax Cytochrome c Cytochrome c Bax->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis ROS->Mitochondria p53->Bax NF-kB->Apoptosis

Caption: Key signaling pathways involved in this compound-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of o,p'-DDT and p,p'-DDT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two isomers of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT): o,p'-DDT and p,p'-DDT. While structurally similar, these isomers exhibit distinct toxicological and endocrine-disrupting profiles. This document summarizes key experimental findings, presents quantitative data for direct comparison, and outlines the methodologies of the cited experiments to support further research and drug development endeavors.

Executive Summary

p,p'-DDT, the primary component of technical grade DDT, is a potent insecticide that exerts its effects through the disruption of neuronal signaling. While it possesses weak to negligible direct estrogenic or androgenic activity, its persistent metabolite, p,p'-DDE, is a significant anti-androgen. In contrast, this compound, a minor isomer in technical DDT, is recognized for its estrogenic properties, acting as a xenoestrogen that can mimic the effects of endogenous estrogens. Furthermore, this compound has been shown to elicit biological responses through estrogen receptor-independent pathways, including the activation of mitogen-activated protein kinase (MAPK) signaling cascades.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the biological activities of this compound and p,p'-DDT, along with the primary metabolite of p,p,'-DDT, p,p,'-DDE, which is crucial for understanding its anti-androgenic effects.

Table 1: Comparative Receptor Binding Affinities

CompoundReceptorSpeciesAssay TypeIC50KiRelative Binding Affinity (RBA) vs. Estradiol
This compound Estrogen Receptor (ER)HumanCompetitive Binding-~1000-fold weaker than Estradiol[1]Weak[2]
p,p'-DDT Estrogen Receptor (ER)HumanCompetitive Binding-~1000-fold weaker than Estradiol[1]Inactive[2]
This compound Androgen Receptor (AR)HumanTranscriptional Activation>10⁻⁶ M (antagonist)[3]--
p,p'-DDT Androgen Receptor (AR)HumanTranscriptional Activation>10⁻⁶ M (antagonist)--
p,p'-DDE Androgen Receptor (AR)RatCompetitive Binding5 µM3.5 µM-

Table 2: Comparative Effects on MCF-7 Breast Cancer Cell Proliferation

CompoundEffectConcentration for Maximum EffectNotes
This compound Induction of cell proliferation10⁻⁶ MThe R-(-)-o,p'-DDT enantiomer showed a significantly higher relative proliferative effect (89.4%) compared to the S-(+)-o,p'-DDT enantiomer (27.9%).
p,p'-DDT Pro-proliferative effects0.0008-5 µMGenerally considered to have weaker estrogenic activity in this assay compared to this compound.
p,p'-DDE Increased proliferation in the presence of sex steroids0.1 to 10 µMOpposes the growth-inhibitory effects of androgens in hormone-responsive breast cancer cells.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound and p,p'-DDT stem from their differential interactions with cellular signaling pathways.

This compound: Estrogenic and Estrogen-Receptor Independent Pathways

This compound primarily acts as a xenoestrogen by binding to estrogen receptors (ERα and ERβ), albeit with a lower affinity than the endogenous ligand, 17β-estradiol. This binding can initiate the classical estrogen signaling cascade, leading to the transcription of estrogen-responsive genes and subsequent physiological effects, such as the proliferation of estrogen-sensitive cells.

Interestingly, research has revealed that this compound can also induce cellular responses through ER-independent mechanisms. One notable pathway involves the activation of the p38 mitogen-activated protein kinase (MAPK). This activation can lead to the phosphorylation and potentiation of transcriptional coactivators like CREB-binding protein (CBP), ultimately altering gene expression profiles in a manner distinct from that of estradiol.

o_p_DDT_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/β) This compound->ER MKK3_6 MKK3/6 This compound->MKK3_6 ERE Estrogen Response Element (ERE) ER->ERE p38_MAPK p38 MAPK CBP CBP p38_MAPK->CBP MKK3_6->p38_MAPK CBP_p Phosphorylated CBP CBP->CBP_p Gene_Expression_ER Altered Gene Expression (Estrogenic) ERE->Gene_Expression_ER HRE HIF-1 Response Element (HRE) Gene_Expression_MAPK Altered Gene Expression (e.g., VEGFA) HRE->Gene_Expression_MAPK CBP_p->HRE

This compound Signaling Pathways
p,p'-DDT and p,p'-DDE: Anti-Androgenic Pathway

The primary biological activity of p,p'-DDT in vertebrates is mediated by its metabolite, p,p'-DDE. p,p'-DDE is a potent antagonist of the androgen receptor (AR). It competitively binds to the AR, preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This inhibition blocks the normal downstream signaling cascade, which includes the translocation of the AR to the nucleus, its binding to androgen response elements (AREs) on DNA, and the subsequent transcription of androgen-regulated genes. This anti-androgenic activity can disrupt male reproductive development and function.

p_p_DDE_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR p_p_DDE p,p'-DDE p_p_DDE->AR ARE Androgen Response Element (ARE) AR->ARE Blocked_Expression Inhibition of Gene Expression AR->Blocked_Expression Gene_Expression Androgen-Regulated Gene Expression ARE->Gene_Expression

p,p'-DDE Anti-Androgenic Pathway

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Competitive Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Receptor_Binding_Assay cluster_workflow Competitive Receptor Binding Assay Workflow A Prepare Receptor (e.g., from rat uterine cytosol for ER or prostate cytosol for AR) B Incubate Receptor with a fixed concentration of Radiolabeled Ligand (e.g., [³H]-Estradiol for ER, [³H]-DHT for AR) A->B C Add increasing concentrations of Test Compound (this compound or p,p'-DDT) B->C D Incubate to reach equilibrium C->D E Separate Receptor-Bound and Unbound Ligand (e.g., using hydroxylapatite or filtration) D->E F Quantify Radioactivity of Bound Ligand (e.g., using a scintillation counter) E->F G Plot % Inhibition vs. Log[Test Compound] to determine IC50 F->G H Calculate Ki using the Cheng-Prusoff equation G->H

Competitive Receptor Binding Assay Workflow

Detailed Steps:

  • Receptor Preparation: A source of the target receptor is prepared. For estrogen receptor binding assays, uterine cytosol from ovariectomized rats is commonly used. For androgen receptor assays, prostate cytosol from male rats can be utilized. The protein concentration of the cytosol is determined.

  • Incubation: The receptor preparation is incubated with a fixed, low concentration of a high-affinity radiolabeled ligand (e.g., [³H]-estradiol for ER, [³H]-dihydrotestosterone for AR).

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or p,p'-DDT) are added to the incubation mixture. A set of control tubes containing only the radiolabeled ligand and receptor (total binding) and another set with a large excess of unlabeled natural ligand (non-specific binding) are also prepared.

  • Equilibration: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C for 18-24 hours) to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of specific binding of the radiolabeled ligand is plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the radiolabeled ligand.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay is used to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Detailed Steps:

  • Cell Culture: MCF-7 cells are maintained in a growth medium containing phenol red (a weak estrogen) and fetal bovine serum (FBS). Prior to the assay, the cells are switched to a medium without phenol red and with charcoal-stripped FBS to remove any endogenous estrogens.

  • Cell Seeding: A known number of cells (e.g., 2 x 10⁴ cells/well) are seeded into 96-well plates and allowed to attach for 24 hours.

  • Treatment: The medium is then replaced with fresh medium containing various concentrations of the test compound (this compound or p,p'-DDT). A positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO) are also included.

  • Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell proliferation can be quantified using various methods:

    • MTT Assay: Measures the metabolic activity of the cells, which is proportional to the number of viable cells.

    • Sulforhodamine B (SRB) Assay: Stains total cellular protein, providing an estimate of cell number.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The results are typically expressed as a percentage of the maximal proliferation induced by the positive control (17β-estradiol). The EC50 (the concentration of the test compound that produces 50% of the maximal response) can be determined from the dose-response curve.

Conclusion

The isomers this compound and p,p'-DDT exhibit markedly different biological activities. This compound acts as a xenoestrogen, capable of binding to estrogen receptors and activating both ER-dependent and ER-independent signaling pathways. In contrast, the primary endocrine-disrupting effect of p,p'-DDT is mediated through its persistent metabolite, p,p'-DDE, which is a potent anti-androgen. These differences in their mechanisms of action are critical for understanding their respective toxicological profiles and for assessing their potential risks to human and environmental health. The experimental data and protocols provided in this guide offer a foundation for further investigation into the complex biological effects of these compounds.

References

Advancing o,p'-DDT Analysis: A Comparative Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of a newly validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method with the traditional Gas Chromatography-Electron Capture Detection (GC-ECD) for the analysis of o,p'-DDT, providing researchers, scientists, and drug development professionals with the data and protocols to make informed decisions on method selection.

This guide presents a comprehensive validation of a new analytical method for the quantification of this compound, a significant isomer of the persistent organic pollutant dichlorodiphenyltrichloroethane (DDT). The performance of a highly sensitive and selective Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method is objectively compared against the well-established Gas Chromatography-Electron Capture Detection (GC-ECD) technique. This comparison is supported by experimental data and detailed methodologies to assist researchers in choosing the most suitable approach for their specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate and reliable quantification of this compound in various matrices. This section provides a summary of the key performance parameters for the GC-MS/MS and GC-ECD methods.

Performance ParameterGC-MS/MS MethodGC-ECD MethodReference(s)
Limit of Detection (LOD) 0.6 - 8.3 µg/kg0.2 - 0.5 µg/kg[1][2]
Limit of Quantification (LOQ) 2 - 25 µg/kg0.6 - 1.5 µg/kg[1][2]
**Linearity (R²) **> 0.990.98 - 1.00[3]
Recovery (%) 73 - 112%79.7 - 119.1%
Precision (RSD) 1.4 - 17.9%5.6 - 15.4%
Selectivity High (based on mass transitions)Moderate (potential for interferences)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in method implementation.

Sample Preparation: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Cleanup

A combined LLE and SPE cleanup procedure is a robust method for extracting and purifying this compound from complex matrices such as serum or tissue.

Protocol:

  • Internal Standard Spiking: To 1 mL of the sample (e.g., serum), add an appropriate internal standard solution.

  • Liquid-Liquid Extraction: Perform a double liquid-liquid extraction using a mixture of petroleum ether and diethyl ether.

  • Vortex and Centrifuge: Vigorously vortex the mixture and then centrifuge to achieve phase separation.

  • Concentration: Combine the organic supernatants and concentrate them under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup: The concentrated extract is then passed through a silica or Florisil SPE cartridge for cleanup.

  • Elution and Reconstitution: Elute the analytes from the SPE cartridge, evaporate the eluent to near dryness, and reconstitute the residue in a suitable injection solvent (e.g., hexane).

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis

This method offers high selectivity and sensitivity for the quantification of this compound.

Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 7000A Triple Quadrupole MS or equivalent.

  • Column: HP-5MS (30m x 0.25mm i.d., 0.25µm film thickness).

  • Injection: 1-2 µL, Splitless mode.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 55°C, hold for 1.5 min.

    • Ramp 1: 60°C/min to 150°C.

    • Ramp 2: 6°C/min to 200°C.

    • Ramp 3: 280°C/min to 280°C, hold for 1.5 min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor Ions: Select at least two specific precursor-to-product ion transitions for this compound for accurate identification and quantification. For this compound, a precursor ion of m/z 354 can produce product ions of m/z 165 and 199.

Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis

GC-ECD is a widely used and cost-effective technique for the analysis of halogenated compounds like this compound.

Instrumental Parameters:

  • Gas Chromatograph: Equipped with an Electron Capture Detector.

  • Column: A non-polar or semi-polar capillary column suitable for pesticide analysis (e.g., DB-5 or equivalent).

  • Injection: Splitless injection is commonly used for trace analysis.

  • Temperatures:

    • Injector: Typically 250°C.

    • Detector: Typically 300°C.

  • Carrier Gas: Nitrogen or Argon/Methane.

  • Oven Temperature Program: A temperature program similar to the GC-MS/MS method can be adapted to achieve optimal separation of DDT isomers.

Visualizing the Workflow

To better illustrate the processes involved in the validation and application of these analytical methods, the following diagrams have been generated.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_Scope Define Scope & Purpose Set_Criteria Set Performance Criteria Define_Scope->Set_Criteria Linearity Linearity & Range Set_Criteria->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Specificity Specificity / Selectivity LOD_LOQ->Specificity Robustness Robustness Specificity->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of a new analytical method.

Experimental_Workflow_o_p_DDT_Analysis Sample_Collection Sample Collection (e.g., Serum, Tissue, Soil) Extraction Liquid-Liquid Extraction (Petroleum Ether / Diethyl Ether) Sample_Collection->Extraction Cleanup Solid-Phase Extraction Cleanup (Silica or Florisil Cartridge) Extraction->Cleanup Concentration Concentration & Solvent Exchange (Nitrogen Evaporation) Cleanup->Concentration Analysis Instrumental Analysis Concentration->Analysis GC_MSMS GC-MS/MS Analysis->GC_MSMS GC_ECD GC-ECD Analysis->GC_ECD Data_Processing Data Processing & Quantification GC_MSMS->Data_Processing GC_ECD->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Caption: Experimental workflow for this compound analysis.

Conclusion

The newly validated GC-MS/MS method demonstrates excellent performance for the analysis of this compound, offering high selectivity and sensitivity, which is particularly advantageous for complex matrices where interferences can be a significant issue. While the traditional GC-ECD method remains a viable and cost-effective option, especially for routine monitoring where high sample throughput is required, the potential for co-eluting interferences necessitates careful validation and quality control. The choice between these methods will ultimately depend on the specific requirements of the study, including the complexity of the sample matrix, the required level of sensitivity and selectivity, and budgetary considerations. This guide provides the necessary data and protocols to support an informed decision-making process for researchers in the field.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of o,p'-DDT Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of analytical measurements are paramount. This guide provides a comprehensive comparison of methodologies for the measurement of o,p'-Dichlorodiphenyltrichloroethane (o,p'-DDT), a significant isomer of DDT, and explores the landscape of inter-laboratory cross-validation to ensure data reliability.

Executive Summary

The reliable quantification of this compound across different laboratories is crucial for environmental monitoring, food safety, and toxicological studies. Inter-laboratory comparison studies, often utilizing Certified Reference Materials (CRMs), are the gold standard for assessing the proficiency and comparability of analytical methods. This guide delves into the common analytical techniques, presents available data from such studies, and outlines the typical experimental workflow for conducting a cross-validation study.

Data Presentation: A Benchmark for this compound Measurement

A cornerstone of inter-laboratory validation is the analysis of a common, well-characterized material. The National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1946, a fish tissue homogenate, has been used in an extensive intercomparison exercise involving 30 laboratories to establish certified values for various organic contaminants, including DDT and its isomers.[1][2]

While the detailed results from all participating laboratories for this compound are not publicly itemized, the certified mass fraction value for this compound in SRM 1946 serves as a critical benchmark for any laboratory's performance.

Table 1: Certified Mass Fraction of this compound in NIST SRM 1946

AnalyteCertified Mass Fraction (ng/g)
This compound (2,4'-DDT)1.65 ± 0.13

The uncertainty cited is an expanded uncertainty about the mean, calculated as U = k uc, where uc is the combined standard uncertainty and k is a coverage factor of 2.[2]

A comprehensive inter-laboratory comparison would typically present data in a format similar to the conceptual table below, allowing for a direct assessment of accuracy (proximity to the certified value) and precision (reproducibility of measurements) for each participating laboratory.

Table 2: Conceptual Layout for Inter-Laboratory Comparison of this compound Measurements in a Certified Reference Material

Laboratory IDAnalytical MethodReported Mean (ng/g)Standard DeviationAccuracy (% Deviation from Certified Value)
Lab 1GC-MSDataDataCalculation
Lab 2GC-ECDDataDataCalculation
Lab 3GC-MS/MSDataDataCalculation
...............
Lab NGC-MSDataDataCalculation

Experimental Protocols: The Foundation of Reliable Measurement

The following sections detail the typical methodologies employed in the analysis of this compound, as derived from the protocols used in the certification of reference materials and other validation studies.

1. Sample Preparation and Extraction

  • Matrix: The choice of extraction technique is highly dependent on the sample matrix (e.g., biological tissue, soil, water). For fish tissue, as in SRM 1946, a common approach involves homogenization of the frozen tissue.[2]

  • Extraction:

    • Soxhlet Extraction: A classical and robust method involving the continuous extraction of the sample with an organic solvent (e.g., dichloromethane or a hexane/acetone mixture) for an extended period (e.g., 16 hours).[3]

    • Pressurized Fluid Extraction (PFE): A more modern and faster technique that uses elevated temperatures and pressures to extract the analytes with organic solvents.

  • Internal Standards: To ensure accurate quantification, isotopically labeled internal standards (e.g., ¹³C-labeled 4,4'-DDT, 4,4'-DDT-d8) are added to the sample prior to extraction.

2. Cleanup and Fractionation

  • Lipid Removal: For high-fat matrices like fish tissue, the removal of lipids is essential to prevent interference with the analytical instrumentation. Size-Exclusion Chromatography (SEC) is a common technique for this purpose.

  • Fractionation: Solid-Phase Extraction (SPE) using materials like silica or Florisil is employed to separate the analytes of interest from other co-extracted compounds. The eluate containing the DDT isomers is then concentrated for instrumental analysis.

3. Instrumental Analysis

The two most prevalent techniques for the quantification of this compound are Gas Chromatography coupled with either an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS).

  • Gas Chromatography-Electron Capture Detection (GC-ECD):

    • Principle: GC-ECD is highly sensitive to halogenated compounds like DDT. It is a cost-effective and widely used technique for routine analysis of organochlorine pesticides.

    • Limitations: A significant drawback of GC-ECD is its potential for false positives due to co-eluting, non-target compounds that also have an affinity for electrons. This can lead to an overestimation of the analyte concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: GC-MS provides greater selectivity and is considered a more definitive identification technique. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

    • Modes of Operation:

      • Electron Impact (EI): A standard ionization technique.

      • Negative Chemical Ionization (NCI): Offers enhanced sensitivity for certain electronegative compounds.

    • Tandem Mass Spectrometry (GC-MS/MS): This technique further enhances selectivity by isolating a specific ion for the target analyte and then fragmenting it to produce characteristic product ions. This "multiple reaction monitoring" (MRM) significantly reduces background noise and interferences, leading to lower detection limits and higher accuracy.

Table 3: Comparison of Analytical Techniques for this compound Measurement

FeatureGC-ECDGC-MSGC-MS/MS
Selectivity LowerHighVery High
Sensitivity Very HighHighVery High
Confirmation of Identity Based on retention timeBased on mass spectrumBased on precursor/product ion transitions
Susceptibility to Matrix Interference HighModerateLow
Cost LowerModerateHigher

Workflow for an Inter-Laboratory Cross-Validation Study

The process of conducting an inter-laboratory comparison to establish certified values for a reference material or to assess laboratory proficiency is a structured and rigorous undertaking. The diagram below illustrates a typical workflow.

G cluster_0 Coordinating Body (e.g., NIST) cluster_1 Participating Laboratories A Preparation & Homogenization of Reference Material B Homogeneity & Stability Testing A->B C Distribution of Samples to Participating Labs B->C F Receipt of Reference Material C->F D Collection & Statistical Analysis of Results E Certification of Analyte Concentrations D->E I Publication of Comparison Guide & Certified Reference Material E->I Dissemination of Certified Values & Report G Analysis using In-House Methods F->G H Reporting of Results to Coordinating Body G->H H->D

Workflow of an Inter-Laboratory Comparison Study.

Conclusion

The cross-validation of this compound measurements between laboratories is essential for generating comparable and reliable data. The use of Certified Reference Materials like NIST SRM 1946 provides a valuable tool for benchmarking laboratory performance. While GC-ECD is a sensitive and cost-effective technique, GC-MS and particularly GC-MS/MS offer superior selectivity and are less prone to matrix interferences, making them the preferred methods for confirmatory analysis and research applications where high accuracy is critical. By adhering to standardized and validated experimental protocols, researchers can contribute to a more consistent and accurate understanding of the prevalence and impact of this compound in various environmental and biological systems.

References

A Comparative Analysis of o,p'-DDT's Effects on MCF-7 and HepG2 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The organochlorine pesticide o,p'-DDT, a known endocrine disruptor, exhibits distinct cytotoxic and mechanistic effects in different cell lines, reflecting their unique physiological characteristics. This guide provides a comparative overview of the impact of this compound on the human breast adenocarcinoma cell line, MCF-7, and the human liver hepatocellular carcinoma cell line, HepG2. The data presented herein is curated from multiple studies to offer a comprehensive resource for researchers investigating the cellular mechanisms of this environmental contaminant.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on MCF-7 and HepG2 cells, focusing on key toxicological endpoints.

Table 1: Cytotoxicity and Proliferation

Cell LineParameterCompoundConcentrationEffectCitation
MCF-7 Cell ProliferationR-(-)-o,p'-DDT10⁻⁶ M89.4% relative proliferative effect[1]
Cell ProliferationS-(+)-o,p'-DDT10⁻⁵ M27.9% relative proliferative effect[1]
ApoptosisThis compound10⁻⁶ MReduced rate of apoptosis
HepG2 Cell Viabilityp,p'-DDTStarting from 40 µMToxic[2]
Cell Viabilityp,p'-DDE50 µM~36% decrease in cell viability[3]
Cell Viabilityp,p'-DDE100 µM~54% decrease in cell viability
ApoptosisThis compoundNot SpecifiedInduction of mitochondria-dependent apoptosis

Table 2: Gene and Protein Expression

Cell LineTargetCompoundConcentrationFold Change/EffectCitation
MCF-7 pS2 mRNAR-(-)-o,p'-DDT10⁻⁶ M2.31-fold increase
pS2 mRNAS-(+)-o,p'-DDT10⁻⁵ M1.65-fold increase
ERα mRNAR-(-)-o,p'-DDT10⁻⁶ M49% down-regulation
ERβ mRNAR-(-)-o,p'-DDT10⁻⁶ M40% down-regulation
VEGFAThis compound10 µMUp-regulation (ER-independent)
HepG2 CYP3A4 mRNAThis compoundNot SpecifiedDose-dependent increase
CYP3A4 Promoter ActivityThis compound10 µM~22% increase in luciferase activity
Androgen ReceptorThis compound> 10⁻⁶ MAntagonistic activity
BaxThis compoundNot SpecifiedIncreased protein levels
Bcl-2This compoundNot SpecifiedDecreased protein levels
Cytochrome cThis compoundNot SpecifiedIncreased protein levels
Activated Caspase-9This compoundNot SpecifiedIncreased protein levels
Activated Caspase-3This compoundNot SpecifiedIncreased protein levels

Signaling Pathways

The mechanisms of this compound-induced cellular changes differ significantly between MCF-7 and HepG2 cells, primarily due to their distinct receptor expression and metabolic capabilities.

MCF-7: Estrogen Receptor and MAPK Signaling

In the estrogen receptor-positive MCF-7 cell line, this compound primarily acts as a xenoestrogen. It binds to estrogen receptors (ERα and ERβ), initiating a signaling cascade that leads to cell proliferation and the expression of estrogen-responsive genes like pS2. However, studies have also revealed ER-independent mechanisms involving the activation of mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, this compound has been shown to activate the p38 MAPK pathway, leading to the upregulation of genes such as vascular endothelial growth factor A (VEGFA).

MCF7_Signaling cluster_ER_dependent ER-Dependent Pathway cluster_ER_independent ER-Independent Pathway This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER MAPK_pathway p38 MAPK Pathway This compound->MAPK_pathway ERE Estrogen Response Element ER->ERE pS2 pS2 Gene Expression ERE->pS2 Proliferation Cell Proliferation ERE->Proliferation CBP CBP MAPK_pathway->CBP HRE HIF-1 Response Element (HRE) CBP->HRE VEGFA VEGFA Gene Expression HRE->VEGFA HepG2_Signaling cluster_AR Androgen Receptor Pathway cluster_PXR PXR Pathway cluster_Apoptosis Oxidative Stress & Apoptosis This compound This compound AR Androgen Receptor This compound->AR Antagonism PXR Pregnane X Receptor This compound->PXR ROS Reactive Oxygen Species (ROS) This compound->ROS CYP3A4 CYP3A4 Gene Expression PXR->CYP3A4 Mitochondria Mitochondria ROS->Mitochondria Bcl2 Bcl-2 Mitochondria->Bcl2 Bax Bax Mitochondria->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Cell_Culture Cell Culture (MCF-7 & HepG2) Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT AnnexinV Apoptosis (Annexin V/PI Staining) Treatment->AnnexinV qPCR Gene Expression (qPCR) Treatment->qPCR Cytotoxicity Cytotoxicity Comparison (IC50) MTT->Cytotoxicity Apoptosis_Analysis Apoptosis Rate Comparison AnnexinV->Apoptosis_Analysis Gene_Expression_Analysis Differential Gene Expression qPCR->Gene_Expression_Analysis Comparative_Effects Comparative Effects of this compound on MCF-7 vs. HepG2 Cytotoxicity->Comparative_Effects Apoptosis_Analysis->Comparative_Effects Pathway_Analysis Signaling Pathway Elucidation Gene_Expression_Analysis->Pathway_Analysis Pathway_Analysis->Comparative_Effects

References

o,p'-DDT vs. its metabolites (o,p'-DDE, o,p'-DDD) toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Toxicity of o,p'-DDT and its Metabolites, o,p'-DDE and o,p'-DDD

This guide provides a detailed comparison of the toxicological profiles of the insecticide o,p'-dichlorodiphenyltrichloroethane (this compound) and its primary metabolites, o,p'-dichlorodiphenyldichloroethylene (o,p'-DDE) and o,p'-dichlorodiphenyldichloroethane (o,p'-DDD). Technical grade DDT is a mixture of isomers, with p,p'-DDT being the main component (65-80%) and this compound present as a significant impurity (15-21%)[1][2]. This document focuses on the o,p' isomers, which exhibit distinct toxicological properties, particularly concerning endocrine disruption. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Section 1: Comparative Toxicity Data

The toxicity of this compound and its metabolites varies significantly across different toxicological endpoints. While this compound is known for its weak estrogenic activity, its metabolites exhibit different profiles, including antiandrogenic and cytotoxic effects. The following tables summarize key quantitative data from experimental studies.

Acute Oral Toxicity

Acute toxicity data, typically represented by the LD50 (the dose required to kill 50% of a test population), indicates the immediate toxic potential of a substance.

CompoundSpeciesLD50 (mg/kg)Reference
o,p'-DDE Mouse810 - 880[3]
o,p'-DDD Rat, Mouse~400 to >4,000[3]
Technical DDT Rat113[4]
Endocrine Disruption Activity

The primary toxicological concern for this compound and its metabolites is their ability to interfere with the endocrine system. They primarily interact with estrogen receptors (ER) and androgen receptors (AR).

Table 2: Estrogenic and Antiandrogenic Activity

CompoundTarget ReceptorActivity TypeAssay SystemEndpointResultReference
This compound Estrogen Receptor (ER)AgonistHuman ER in yeast/cellsBinding Affinity~1000-fold lower than 17β-estradiol
o,p'-DDE Estrogen Receptor (ER)AgonistHuman ER in cells/yeastTranscriptional ActivationMinimal estrogenic activity
o,p'-DDD Estrogen Receptor (ER)AgonistHuman ER in cells/yeastTranscriptional ActivationMinimal estrogenic activity
This compound Androgen Receptor (AR)AntagonistHepG2 cells (human)Transcriptional InhibitionAntagonistic at >10⁻⁶ M
o,p'-DDE Androgen Receptor (AR)AntagonistHepG2 cells (human)Transcriptional InhibitionAntagonistic at >10⁻⁶ M
o,p'-DDD Androgen Receptor (AR)AntagonistHepG2 cells (human)Transcriptional InhibitionAntagonistic at >10⁻⁶ M
Cytotoxicity

In vitro studies using various cell lines have been employed to assess the direct cytotoxic effects of these compounds.

Table 3: In Vitro Cytotoxicity

CompoundCell LineAssayEndpointResultReference
o,p'-DDD H295R (Human Adrenocortical)Cell ViabilityIC50 (24h)76.56 µM
o,p'-DDE H295R (Human Adrenocortical)Cell ViabilityViability Reduction84.63% reduction at 300 µM (24h)
R-(-)-o,p'-DDT PC 12 (Neuron)Apoptosis AssayApoptosis Rate10.3% apoptosis
S-(+)-o,p'-DDT PC 12 (Neuron)Apoptosis AssayApoptosis Rate7.2% apoptosis
p,p'-DDT HL-7702 (Human Liver)MTT AssayCell ViabilityDepleted cell viability at >10 µM

Section 2: Mechanisms of Action & Associated Pathways

The toxicity of this compound and its metabolites is driven by their interaction with cellular signaling pathways, primarily steroid hormone receptors.

Metabolic Transformation of DDT

DDT is metabolized in the environment and within organisms into more persistent and sometimes more toxic compounds like DDE and DDD. The transformation from DDT to DDE is a key metabolic step.

G DDT This compound DDD o,p'-DDD (Reductive Dechlorination) DDT->DDD Anaerobic Metabolism DDE o,p'-DDE (Dehydrochlorination) DDT->DDE Aerobic Metabolism DDD->DDE Dehydrogenase Conversion Excretion Further Metabolism & Excretion Products (e.g., DDA) DDD->Excretion DDE->Excretion

Caption: Metabolic pathways of this compound to its primary metabolites, o,p'-DDD and o,p'-DDE.

Endocrine Disruption Pathways

This compound and its metabolites primarily exert their toxic effects by interfering with the estrogen and androgen signaling pathways. This compound acts as a weak estrogen receptor agonist, while all three compounds can act as androgen receptor antagonists.

G cluster_ER Estrogen Receptor (ER) Pathway cluster_AR Androgen Receptor (AR) Pathway opDDT This compound ER Estrogen Receptor (ERα / ERβ) opDDT->ER Binds & Activates (Weak Agonist) ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to DNA ER_Response Estrogenic Response (e.g., Uterine Growth) ERE->ER_Response Alters Gene Transcription Compounds This compound o,p'-DDE o,p'-DDD AR Androgen Receptor (AR) Compounds->AR Binds & Inhibits (Antagonist) AR_Response Androgenic Response (Blocked) AR->AR_Response Inhibition of Gene Transcription EndogenousAndrogen Endogenous Androgen (e.g., DHT) EndogenousAndrogen->AR Normal Binding

Caption: Mechanisms of endocrine disruption by this compound and its metabolites via ER and AR pathways.

Section 3: Experimental Protocols

This section details the methodologies used in the studies cited, providing a framework for understanding and replicating the presented data.

Androgen Receptor-Dependent Transcriptional Activity Assay

This assay is used to determine if a chemical can act as an agonist or antagonist of the androgen receptor.

  • Objective: To measure the ability of this compound, o,p'-DDE, and o,p'-DDD to inhibit androgen-induced gene expression.

  • Cell Line: HepG2 human hepatoma cells were used.

  • Transfection: Cells were transiently transfected with a human androgen receptor (hAR) expression vector and an androgen-responsive reporter plasmid (e.g., MMTV-luciferase).

  • Treatment: Transfected cells were exposed to various concentrations of the test compounds (e.g., 10⁻⁸ M to 10⁻⁵ M) in the presence of a fixed concentration of an androgen, such as dihydrotestosterone (DHT, e.g., 10⁻⁷ M), to assess antagonism. To test for agonistic activity, cells were exposed to the compounds alone.

  • Endpoint Measurement: After an incubation period (e.g., 24 hours), cells were lysed, and the activity of the reporter gene product (e.g., luciferase) was measured using a luminometer.

  • Data Analysis: A decrease in reporter gene activity in the presence of DHT indicated an antagonistic effect. Results are often expressed as a percentage of the maximal response induced by DHT alone.

  • Reference: This protocol is based on the methodology described in studies assessing androgen receptor antagonism.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To quantify the cytotoxic effects of DDT and its metabolites on cultured cells.

  • Cell Line: Human cell lines such as HL-7702 (liver) or H295R (adrenocortical) were used.

  • Treatment: Cells were seeded in 96-well plates and allowed to attach. They were then treated with various concentrations of the test compounds (e.g., 10 µM to 1000 µM) for a specified duration (e.g., 24 or 48 hours).

  • Procedure:

    • After treatment, the culture medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells were incubated for several hours (e.g., 4 hours) to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.

    • The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).

  • Endpoint Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability was calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

  • Reference: This protocol is based on methodologies described in cytotoxicity studies.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis (programmed cell death) versus necrosis or viable cells.

  • Objective: To determine if cell death induced by a compound occurs via apoptosis.

  • Cell Line: PC 12 (pheochromocytoma, neuronal model) cells were used.

  • Treatment: Cells were exposed to enantiomers of this compound for a set period (e.g., 24 hours).

  • Staining: After treatment, cells were harvested and stained with a kit containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Analysis: The stained cell population was analyzed using a flow cytometer. The instrument distinguishes between:

    • Viable cells (Annexin V-negative, PI-negative).

    • Early apoptotic cells (Annexin V-positive, PI-negative).

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

  • Endpoint Measurement: The percentage of cells in each quadrant of the flow cytometry plot is quantified.

  • Reference: This protocol is based on the methodology used to assess enantioselective apoptosis.

References

Comparative Analysis of o,p'-DDT Uptake and Bioaccumulation Across Diverse Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Technical-grade Dichlorodiphenyltrichloroethane (DDT), a persistent organochlorine pesticide, is a mixture of several isomers, primarily p,p'-DDT and, to a lesser extent, o,p'-DDT (typically 15-21%).[1] While the focus has often been on the more abundant p,p'-DDT, the this compound isomer is of significant toxicological interest due to its distinct bioaccumulation patterns and estrogenic properties.[2] Understanding the comparative uptake, metabolism, and accumulation of this compound across different biological kingdoms is crucial for assessing its environmental fate and risks to ecosystems and human health. This guide provides a comparative overview of this compound uptake in various species, supported by experimental data and detailed methodologies.

Quantitative Data on this compound Uptake and Accumulation

The following table summarizes key quantitative findings on the bioaccumulation and biotransformation of this compound and related compounds in various species. These values highlight the significant inter-species variability in uptake and metabolic pathways.

Species CategorySpeciesTissue/MatrixUptake Metric & ValueKey Findings & Metabolites
Aquatic Plants Duckweed (Spirodela oligorrhiza)Whole Plant50-66% of initial DDT transformed or bound after 6 days.Demonstrated the greatest potential for transformation among the plants tested.[3] Major metabolite: o,p'-DDD.[3]
Elodea (Elodea canadensis)Whole Plant31-48% of initial DDT transformed or bound after 6 days.Intermediate capacity for phytotransformation.[3] Major metabolite: o,p'-DDD.
Parrot Feather (Myriophyllum aquaticum)Whole PlantLower transformation capacity than duckweed and elodea.Primarily accumulated DDT with less transformation.
Aquatic Invertebrates Brine Shrimp (Artemia nauplii)Whole BodyBioconcentration Factor (BCF): 128 BCF for this compound was significantly higher than for p,p'-DDE (41) and p,p'-DDD (54).
Benthic Polychaete (Nereis succinea)Whole Body86% of accumulated DDT metabolized.Extensive biotransformation primarily to DDD; less than 2% transformed to DDE.
Fish Japanese Medaka (Oryzias latipes)Whole BodyTrophic Magnification Factor (TMF): 12.3 This compound was found to be more difficult to metabolize to o,p'-DDE compared to p,p'-DDT.
Chinese Anchovy (Thrissa kammalensis)Whole BodyTotal DDT: 223 ± 42 ng/g ww In biota, o,p'-DDD was the dominant o,p'-isomer (80.5 ± 17.3%).
Japanese Spanish Mackerel (Scomberomrus niphonius)Whole BodyTotal DDT: 242 ± 70 ng/g ww Similar to anchovy, o,p'-DDD was the dominant o,p'-isomer.
Mammals RatsAdipose Tissue, BloodAdipose:Blood Ratio: ~280:1 Demonstrates high lipophilicity and preferential storage in fat.
HumansAdipose Tissue, Liver, BrainHighest concentrations found in fat, followed by liver and brain.This compound is readily absorbed via the oral route and distributed via the circulatory system.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment of xenobiotic uptake. Below are protocols representative of the studies cited in this guide.

Protocol 1: Aquatic Plant Phytotransformation Assay

This protocol is adapted from studies investigating DDT uptake in axenically cultivated aquatic plants.

  • Plant Culture: Grow axenic cultures of aquatic plants (e.g., Spirodela oligorrhiza, Elodea canadensis) in a suitable sterile culture medium under controlled light and temperature conditions.

  • Exposure: Introduce a known quantity of plant biomass into a fresh culture medium spiked with a precise concentration of this compound (typically dissolved in a carrier solvent like acetone).

  • Incubation: Incubate the plant cultures for a defined period (e.g., 6 days), collecting aliquots of the aqueous medium at regular intervals (e.g., 0, 1, 2, 4, 6 days).

  • Sample Collection: At the end of the incubation period, harvest the plant biomass. Separate the aqueous medium from the plant material via filtration or decantation.

  • Extraction:

    • Water Samples: Perform liquid-liquid extraction on the collected medium aliquots using a nonpolar solvent (e.g., hexane/dichloromethane).

    • Plant Samples: Homogenize the plant tissue and perform a solvent extraction (e.g., using an accelerated solvent extractor with acetone/hexane) to isolate this compound and its metabolites.

  • Analysis: Concentrate the extracts and analyze them using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS) to quantify the concentrations of this compound and its primary metabolites (o,p'-DDD, o,p'-DDE).

  • Data Interpretation: Calculate the decay kinetics of this compound from the medium and determine the percentage of the initial compound that was accumulated, transformed, or bound as non-extractable residue in the plant tissue.

Protocol 2: Aquatic Fauna Bioaccumulation and Trophic Transfer Study

This protocol describes a laboratory-controlled experiment to assess the bioaccumulation and metabolism of this compound in aquatic organisms like fish.

  • Acclimation: Acclimate the test species (e.g., Japanese Medaka, Oryzias latipes) in laboratory tanks with clean, dechlorinated water under controlled conditions (temperature, photoperiod, pH) for at least two weeks.

  • Exposure: Expose the organisms to this compound through a controlled diet. Prepare feed spiked with a known concentration of this compound. A control group receives an unspiked diet. The exposure duration can range from several days to weeks (e.g., 28 days).

  • Sample Collection: At specified time points during and after the exposure period, collect whole-body samples from both the treatment and control groups.

  • Homogenization and Extraction: Homogenize the whole-body tissue samples. Perform a lipid determination on a subsample. Extract the remaining homogenate using a suitable solvent mixture (e.g., dichloromethane/hexane) and a clean-up procedure (e.g., gel permeation chromatography followed by silica gel chromatography) to remove lipids and other interferences.

  • Chemical Analysis: Analyze the cleaned extracts via GC-MS or a similar high-resolution analytical technique to quantify parent this compound and its metabolites.

  • Data Calculation:

    • Bioaccumulation Factor (BAF): Calculate as the concentration in the organism divided by the concentration in the food.

    • Trophic Magnification Factor (TMF): In field studies involving multiple trophic levels, TMF is calculated from the slope of the linear regression of lipid-normalized concentrations against the trophic level of the species sampled. A TMF value greater than 1 indicates biomagnification.

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex experimental processes and metabolic transformations.

G cluster_prep Phase 1: Preparation & Exposure cluster_sampling Phase 2: Sampling & Processing cluster_analysis Phase 3: Analysis & Interpretation acclimation Test Species Acclimation exposure Controlled Exposure (Spiked Water/Diet) acclimation->exposure control Control Group (Unspiked Medium) acclimation->control sampling Periodic Sampling (Biota, Water, Sediment) exposure->sampling homogenization Sample Homogenization & Lipid Determination sampling->homogenization extraction Solvent Extraction & Sample Clean-up homogenization->extraction analysis Instrumental Analysis (e.g., GC-MS) extraction->analysis quantification Quantification of This compound & Metabolites analysis->quantification calculation Data Calculation (BCF, BAF, TMF) quantification->calculation conclusion Comparative Assessment calculation->conclusion

Caption: Generalized workflow for a bioaccumulation study of this compound.

G DDT This compound DDE o,p'-DDE DDT->DDE Dehydrochlorination (e.g., in insects, some vertebrates) DDD o,p'-DDD DDT->DDD Reductive Dechlorination (e.g., in plants, some invertebrates) Excreted Further Metabolites (e.g., DDA) & Excretion DDE->Excreted Metabolism DDD->Excreted Metabolism

Caption: Primary metabolic pathways of this compound in various organisms.

References

Unraveling the Molecular Mechanisms of o,p'-DDT: A Comparative Guide to its Gene Expression Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms underlying o,p'-DDT-induced gene expression. We delve into the signaling pathways, present comparative experimental data, and offer detailed protocols for key assays, providing a valuable resource for investigating the molecular toxicology of this persistent organic pollutant and its alternatives.

The environmental contaminant o,p'-dichlorodiphenyltrichloroethane (this compound), a component of technical grade DDT, is a well-documented endocrine-disrupting chemical. Its ability to modulate gene expression is central to its toxicological effects. This guide dissects the multifaceted mechanisms through which this compound exerts its influence, encompassing both classical estrogen receptor (ER)-dependent and non-classical ER-independent signaling cascades.

Estrogen Receptor-Dependent Signaling: Mimicking Endogenous Hormones

This compound is a xenoestrogen, meaning it can mimic the effects of endogenous estrogens by binding to and activating estrogen receptors (ERα and ERβ). This interaction initiates a cascade of events leading to the transcription of estrogen-responsive genes, which can have profound physiological consequences.

Comparative Analysis of Estrogenic Activity

The estrogenic potency of this compound has been compared to the endogenous estrogen 17β-estradiol (E2) and the synthetic estrogen ethynylestradiol (EE). While this compound generally exhibits weaker binding affinity for ERs compared to E2, it can still elicit significant estrogenic responses.

CompoundCell Line/ModelTarget Gene/ResponseDose/ConcentrationObserved EffectReference
This compound MCF-7 (human breast cancer)Progesterone Receptor (PR) mRNA10⁻⁶ MUp-regulation, similar to E2[1]
ERα protein10⁻⁶ MSlight down-regulation[1]
Immature C57BL/6 mice and Sprague-Dawley ratsUterine gene expression1-300 mg/kgElicited estrogenic effects at high doses[2]
17β-Estradiol (E2) MCF-7 (human breast cancer)Progesterone Receptor (PR) mRNANot specifiedUp-regulation[1]
Ethynylestradiol (EE) Immature C57BL/6 mice and Sprague-Dawley ratsUterine gene expressionNot specifiedUsed as a positive control for estrogenic effects[2]

Estrogen Receptor-Independent Signaling: A Web of Complexity

Beyond its direct interaction with ERs, this compound triggers a complex network of ER-independent signaling pathways, highlighting its diverse and potent cellular effects. These pathways often involve the activation of kinase cascades and transcription factors that are crucial regulators of cellular processes.

PI3K/Akt and MAPK Signaling Pathways

In murine macrophages (RAW 264.7), this compound has been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and carcinogenesis. This induction is independent of ERs and is mediated by the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38. This cascade ultimately leads to the activation of the transcription factors AP-1 and CREB.

PI3K_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt ERK ERK Akt->ERK MAPK Activation JNK JNK Akt->JNK MAPK Activation p38 p38 Akt->p38 MAPK Activation AP1 AP1 ERK->AP1 CREB CREB ERK->CREB JNK->AP1 JNK->CREB p38->AP1 p38->CREB COX-2 Gene COX-2 Gene AP1->COX-2 Gene Transcription CREB->COX-2 Gene Transcription COX-2 mRNA COX-2 mRNA COX-2 Gene->COX-2 mRNA

Crosstalk with Coactivators and Hypoxia-Inducible Factor (HIF-1)

In human breast cancer cells (MCF-7), this compound can upregulate the expression of vascular endothelial growth factor A (VEGFA), a key regulator of angiogenesis, in an ER-independent manner. This effect is mediated through the p38 MAPK pathway and involves the transcriptional coactivator CREB-binding protein (CBP), which enhances the activity of the Hypoxia-Inducible Factor-1 (HIF-1) response element (HRE) in the VEGFA promoter.

VEGFA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p38 p38 This compound->p38 CBP CBP p38->CBP HRE HIF-1 Response Element CBP->HRE Coactivation VEGFA Gene VEGFA Gene HRE->VEGFA Gene Transcription VEGFA mRNA VEGFA mRNA VEGFA Gene->VEGFA mRNA

Inhibition of Protein Kinase A (PKA) Signaling

In contrast to the activating effects on kinase pathways, low concentrations of this compound have been shown to inhibit the expression of several ovarian genes and the synthesis of prostaglandin E2 (PGE2) in rat ovarian granulosa cells. This inhibitory effect is independent of both classical ERs and the G protein-coupled estrogen receptor 30 (GPR30). Instead, this compound appears to directly interfere with the catalytic subunit of Protein Kinase A (PKA), a key signaling molecule in the regulation of ovarian function.

Gene/ProductCell/Tissue ModelThis compound Concentration/DoseObserved EffectReference
Progesterone Receptor (PR) mRNARat Ovarian Granulosa Cells0.1 - 1 mg/kg (in vivo)Decreased expression
SULT1E1 mRNARat Ovarian Granulosa Cells0.5 - 1 mg/kg (in vivo)Decreased expression
COX-2 mRNARat Ovarian Granulosa Cells0.5 - 1 mg/kg (in vivo)Decreased expression
EREG mRNARat Ovarian Granulosa Cells0.5 - 1 mg/kg (in vivo)Decreased expression
RUNX1 mRNARat Ovarian Granulosa Cells0.5 - 1 mg/kg (in vivo)Decreased expression
p21 mRNARat Ovarian Granulosa Cells0.5 - 1 mg/kg (in vivo)Decreased expression
Prostaglandin E2 (PGE2)Rat Ovarian Granulosa Cells10⁻¹¹ M (in vitro)Decreased production
0.5 - 1 mg/kg (in vivo)Decreased levels
PKA activityRat Ovarian Granulosa Cells10⁻¹¹ - 10⁻⁸ M (in vitro)Decreased activity
0.1 - 1 mg/kg (in vivo)Decreased activity

Comparison with Alternative Compounds

Understanding the mechanisms of this compound is facilitated by comparing its effects with other compounds that modulate similar signaling pathways.

CompoundMechanism of ActionRelevance for Comparison
17β-Estradiol (E2) Endogenous estrogen, potent ER agonist.Gold standard for assessing estrogenic activity.
Ethynylestradiol (EE) Synthetic estrogen, potent ER agonist.A synthetic positive control for estrogenic responses.
ICI 182,780 (Fulvestrant) Pure ER antagonist.Used to confirm ER-independent mechanisms.
Bisphenol A (BPA) Xenoestrogen with ER binding affinity.A common environmental endocrine disruptor for comparative studies.
p-tert-Octylphenol (OCT) Xenoestrogen with ER binding affinity.Another environmental estrogen for comparative analysis.
Coumestrol Phytoestrogen with ER binding affinity.A naturally occurring estrogenic compound for comparison.
Phorbol 12-myristate 13-acetate (PMA) Activator of Protein Kinase C (PKC) and MAPK pathways.Can be used to dissect ER-independent signaling.
Forskolin Activator of adenylyl cyclase, leading to increased cAMP and PKA activation.Useful for studying the PKA pathway and the inhibitory effect of this compound.
SB203580 Specific inhibitor of p38 MAPK.Can be used to confirm the role of the p38 pathway in this compound-induced gene expression.
LY294002 Specific inhibitor of PI3K.Can be used to validate the involvement of the PI3K/Akt pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Culture and Treatment
  • MCF-7 Cells: Cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments investigating estrogenic effects, cells are often grown in phenol red-free medium with charcoal-stripped FBS to reduce background estrogenic activity. Cells are typically treated with this compound or other compounds for 24-48 hours before analysis.

  • RAW 264.7 Cells: Maintained in DMEM with 10% FBS and antibiotics. Cells are plated and allowed to adhere before treatment with this compound for various time points depending on the endpoint being measured.

  • Rat Ovarian Granulosa Cells: Isolated from immature female rats and cultured in a serum-free medium. Cells are treated with this compound at very low concentrations (picomolar to nanomolar range) for 24-48 hours.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_quantification Quantification Cell_Culture Cell Culture (e.g., MCF-7, RAW 264.7) Plating Plating and Adherence Cell_Culture->Plating Hormone_Deprivation Hormone Deprivation (for ER studies) Plating->Hormone_Deprivation Treatment Treatment with This compound or Alternatives Hormone_Deprivation->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Lysis Protein Lysis Treatment->Protein_Lysis Chromatin_IP Chromatin Immunoprecipitation Treatment->Chromatin_IP Luciferase_Assay Luciferase Reporter Assay Treatment->Luciferase_Assay For promoter activity studies qPCR Quantitative PCR RNA_Isolation->qPCR Western_Blot Western Blot Protein_Lysis->Western_Blot Chromatin_IP->qPCR

Quantitative Real-Time PCR (qPCR)
  • RNA Isolation: Total RNA is extracted from treated and control cells using commercially available kits.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using reverse transcriptase.

  • qPCR Reaction: The qPCR reaction is performed using a thermal cycler with a reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a stable housekeeping gene.

Luciferase Reporter Assay
  • Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a specific promoter or response element (e.g., ERE, HRE).

  • Treatment: After transfection, cells are treated with this compound or other compounds.

  • Cell Lysis: Cells are lysed to release the luciferase enzyme.

  • Luminescence Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the promoter activity.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Proteins are cross-linked to DNA in intact cells using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by qPCR to quantify the amount of a specific DNA sequence associated with the protein of interest.

This guide provides a foundational understanding of the complex mechanisms by which this compound influences gene expression. The provided data and protocols serve as a valuable resource for researchers investigating the molecular toxicology of this and other environmental contaminants. Further research is warranted to fully elucidate the intricate signaling networks and to identify additional alternative compounds that can be used to probe these pathways.

References

A Comparative Guide to o,p'-DDT Analysis: GC-ECD vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of o,p'-dichlorodiphenyltrichloroethane (o,p'-DDT), a persistent organochlorine pesticide, is of paramount importance. The two most common analytical techniques for this purpose are Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for specific analytical needs.

At a Glance: Performance Comparison

The choice between GC-ECD and GC-MS for this compound analysis hinges on a trade-off between sensitivity and selectivity. While GC-ECD offers exceptional sensitivity for halogenated compounds like this compound, GC-MS provides unparalleled selectivity and confirmation of the analyte's identity.

Performance MetricGC-ECDGC-MSKey Considerations
Limit of Detection (LOD) Generally lower (more sensitive)Higher than GC-ECD, but can be improved with specific acquisition modes (e.g., SIM, MS/MS)GC-ECD's sensitivity is a significant advantage for trace-level analysis.
Limit of Quantification (LOQ) Generally lowerHigher than GC-ECDFor accurate quantification at very low concentrations, GC-ECD is often preferred.
Selectivity Lower; susceptible to matrix interferencesHigh; provides structural information for definitive identificationGC-MS is superior in complex matrices where co-eluting compounds can lead to false positives with GC-ECD.[1][2]
Confirmation of Identity Based on retention time onlyBased on mass spectrum, providing a "fingerprint" of the moleculeGC-MS is the gold standard for confirmatory analysis.[3][4]
Linearity Good, but can have a narrower linear range compared to MSTypically offers a wider linear dynamic rangeBoth methods demonstrate good linearity, but GC-MS may require fewer dilutions for samples with varying concentrations.
Cost Lower initial instrument cost and operational expensesHigher initial instrument cost and maintenanceBudgetary constraints can be a deciding factor.
Ease of Use Relatively simpler to operateMore complex instrumentation and data analysisRequires more specialized training and expertise.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of this compound and related compounds using GC-ECD and GC-MS. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
This compoundGC-ECD30 ng/L-95.5 - 101.3[5]
This compoundGC-MS/MS0.6 - 8.3 µg/kg2 - 25 µg/kg73 - 112
p,p'-DDTGC-ECD0.027 - 0.098 µg/kg-70.0 - 127
p,p'-DDTGC-NCI-MS1.5x10⁻⁴ - 2.4x10⁻³ µg/kg-73.0 - 122
p,p'-DDTGC-MS7 - 19 ng/g-95.74 - 130.67

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of this compound in environmental samples using both GC-ECD and GC-MS.

Sample Preparation (General Protocol for Soil/Sediment)
  • Extraction: A known weight of the sample (e.g., 10 g) is mixed with a drying agent like anhydrous sodium sulfate. The mixture is then subjected to Soxhlet extraction for several hours using a suitable solvent mixture, such as acetone and n-hexane.

  • Cleanup: The raw extract often contains interfering compounds from the sample matrix. Cleanup is essential to remove these interferences. This is commonly achieved using solid-phase extraction (SPE) with cartridges containing materials like Florisil or silica gel. The extract is passed through the cartridge, and different solvent mixtures are used to elute the target analytes while retaining the interferences.

  • Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen to enhance sensitivity before injection into the GC.

GC-ECD Analysis Protocol
  • Gas Chromatograph: Agilent 8890B GC system or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Column: DB-5 or HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, and finally ramp at 20°C/min to 320°C and hold for 2 min.

  • Detector: Electron Capture Detector (ECD).

  • Detector Temperature: 300°C.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890A GC system or equivalent, coupled to a mass spectrometer.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Column: HP-5MS or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 150°C, then ramp at 3°C/min to 270°C and hold for 12 min.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 270-300°C.

Visualizing the Workflow and Principles

To better illustrate the analytical process and the fundamental differences between the two detection methods, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_data Data Analysis Sample Environmental Sample (e.g., Soil, Water) Extraction Extraction (e.g., Soxhlet, LLE) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation ECD GC-ECD GC_Separation->ECD MS GC-MS GC_Separation->MS Data_ECD Quantification (Retention Time) ECD->Data_ECD Data_MS Identification & Quantification (Mass Spectrum) MS->Data_MS

Figure 1. Experimental workflow for this compound analysis.

detector_comparison cluster_ecd GC-ECD Principle cluster_ms GC-MS Principle ecd_source Radioactive Source (⁶³Ni) emits beta particles ecd_current Creates a constant standing current ecd_source->ecd_current ecd_analyte Electronegative Analyte (this compound) enters ecd_current->ecd_analyte ecd_capture Analyte captures electrons ecd_analyte->ecd_capture ecd_signal Decrease in current is measured as a signal ecd_capture->ecd_signal ms_source Electron Ionization (EI) Source ms_analyte Analyte (this compound) is bombarded with electrons ms_source->ms_analyte ms_fragment Creates molecular and fragment ions ms_analyte->ms_fragment ms_analyzer Ions are separated by mass-to-charge ratio (m/z) ms_fragment->ms_analyzer ms_detector Detector counts ions at each m/z ms_analyzer->ms_detector ms_spectrum Mass spectrum is generated ms_detector->ms_spectrum

References

A Comparative Guide to Biomarkers for o,p'-DDT-Induced Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key biomarkers used to validate and quantify oxidative stress induced by ortho,para-dichlorodiphenyltrichloroethane (o,p'-DDT), an isomer of the persistent organic pollutant DDT. The information presented herein is supported by experimental data from peer-reviewed studies, offering a resource for designing and interpreting toxicological and pharmacological research.

Introduction to this compound and Oxidative Stress

This compound is a well-documented endocrine-disrupting chemical that can induce a state of oxidative stress within biological systems. This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. The resulting cellular damage is implicated in a variety of pathologies. Accurate and reliable measurement of oxidative stress is therefore crucial for understanding the toxicological profile of this compound and for the development of potential therapeutic interventions. This guide compares several key biomarkers for this purpose.

Data Presentation: Comparison of Key Oxidative Stress Biomarkers

The following table summarizes quantitative data on the changes observed in various biomarkers following exposure to this compound or its racemic mixture. These biomarkers are categorized into direct measures of ROS, markers of oxidative damage, and components of the antioxidant defense system.

Biomarker CategoryBiomarkerExperimental ModelThis compound ConcentrationObserved EffectReference
Reactive Oxygen Species (ROS) ROSHuman Peripheral Blood Mononuclear Cells (PBMC)60 and 80 µg/mLSignificant increase in ROS levels. A 19-fold increment for DDT-treated cells.[1][1]
Oxidative Damage Malondialdehyde (MDA) - Lipid Peroxidation MarkerPC12 Cells3.5 x 10⁻⁵ mol/LSignificant increase in MDA production. R-(-)-o,p'-DDT induced 1.4-fold more MDA than the S-(+)-enantiomer.[2][2]
Protein Carbonyl (PC)Human SerumNot specified for this compound, but for organochlorine pesticides in generalHigher concentrations in leukemia patients exposed to organochlorine pesticides.[3]
Antioxidant Defense System Superoxide Dismutase (SOD)PC12 Cells3.5 x 10⁻⁵ mol/LRacemic this compound caused a 2.3-fold increase in SOD activity. Enantioselective effects were observed: S-(+)-o,p'-DDT significantly increased SOD activity, while R-(-)-o,p'-DDT significantly decreased it.
Catalase (CAT)Rat Testis50 and 100 mg/kg (p,p'-DDT)Decreased CAT activity.
Glutathione Peroxidase (GPx)Human Endometrial Stromal Cells100 and 1,000 pg/mL (p,p'-DDT)Significant reduction in GPx expression.
Glutathione Reductase (GR)Rat Testis50 and 100 mg/kg (p,p'-DDT)Decreased GR activity.
Glutathione S-Transferase (GST)Rat Testis50 and 100 mg/kg (p,p'-DDT)Decreased GST activity.
Reduced Glutathione (GSH)Rat Testis50 and 100 mg/kg (p,p'-DDT)Decreased GSH levels.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental conditions and model system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe.

Materials:

  • Cells of interest (e.g., PC12, HCT116)

  • 24-well plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • DCFH-DA stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • This compound treatment solution

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed approximately 2 x 10⁵ cells per well in a 24-well plate and incubate overnight at 37°C.

  • Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • DCFH-DA Staining:

    • Prepare a fresh DCFH-DA working solution (e.g., 10 µM in pre-warmed DMEM).

    • Remove the treatment medium and wash the cells once with DMEM.

    • Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Imaging and Quantification:

    • Add 500 µL of PBS to each well.

    • Immediately acquire fluorescent images using a fluorescence microscope (excitation ~485 nm, emission ~530 nm).

    • For quantification, measure the fluorescence intensity using a microplate reader at the same wavelengths.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This protocol describes the measurement of MDA, a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

Materials:

  • Cell or tissue homogenates

  • MDA Lysis Buffer

  • Butylated hydroxytoluene (BHT)

  • Phosphotungstic acid solution

  • TBA solution

  • 1-Butanol

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize tissue (10 mg) or cells (2 x 10⁶) on ice in 300 µL of MDA Lysis Buffer containing 3 µL of BHT (100x).

    • Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

  • MDA-TBA Adduct Formation:

    • Add 600 µL of the TBA solution to each vial containing the standard and sample.

    • Incubate at 95°C for 60 minutes.

    • Cool the samples in an ice bath for 10 minutes.

  • Extraction and Measurement:

    • For enhanced sensitivity, add 300 µL of 1-butanol to extract the MDA-TBA adduct. Vortex and centrifuge to separate the layers.

    • Transfer 200 µL of the supernatant (or the butanol layer) to a 96-well plate.

    • Measure the absorbance at 532 nm or fluorescence at Ex/Em = 530/550 nm.

  • Quantification: Calculate the MDA concentration based on a standard curve prepared with known concentrations of MDA.

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

Materials:

  • Cell or tissue homogenate

  • Extraction buffer (e.g., 50mM phosphate buffer, pH 7.4, 1mM EDTA, 1 g PVP, 0.5% Triton X-100)

  • Reaction mixture (50 mM phosphate buffer, pH 7.8, 14.3 mM methionine, 82.5 µM NBT, 2.2 µM riboflavin)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize the sample in ice-cold extraction buffer.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C. The supernatant is the enzyme extract.

  • Assay Reaction:

    • In a test tube, mix the enzyme extract with the O₂⁻-generating reaction mixture.

    • Expose the tubes to a light source to initiate the photochemical reaction. A parallel reaction without the enzyme extract serves as a control.

  • Measurement:

    • After a defined incubation period (e.g., 10 minutes), stop the reaction by turning off the light.

    • Measure the absorbance at 560 nm.

  • Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

Catalase (CAT) Activity Assay

This protocol measures the decomposition of hydrogen peroxide (H₂O₂).

Materials:

  • Cell or tissue homogenate (prepared as for SOD assay)

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, mix the enzyme extract with phosphate buffer.

  • Initiation and Measurement:

    • Add H₂O₂ solution to initiate the reaction.

    • Immediately measure the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes) due to the consumption of H₂O₂.

  • Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition using its molar extinction coefficient.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways implicated in this compound-induced oxidative stress and a general experimental workflow for biomarker validation.

o_p_DDT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Induces ER Estrogen Receptor (ER) PI3K PI3K ER->PI3K Activates AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates IκB IκB IKK->IκB Phosphorylates (Degradation) NFκB_IκB NF-κB-IκB Complex NFκB_active Active NF-κB NFκB_IκB->NFκB_active Releases Gene_Expression Gene Expression (Inflammation, Apoptosis) NFκB_active->Gene_Expression Translocates & Regulates ROS->NFκB_IκB Activates

Caption: this compound-induced signaling pathway leading to oxidative stress and downstream effects.

Experimental_Workflow start Start: Select Experimental Model (e.g., Cell line, Animal model) treatment This compound Exposure (Dose- and time-response) start->treatment sample_prep Sample Preparation (Cell lysis, Tissue homogenization) treatment->sample_prep biomarker_analysis Biomarker Analysis sample_prep->biomarker_analysis ros ROS Measurement (e.g., DCFH-DA assay) biomarker_analysis->ros damage Oxidative Damage Assessment (e.g., MDA assay) biomarker_analysis->damage antioxidant Antioxidant Enzyme Assays (e.g., SOD, CAT, GPx) biomarker_analysis->antioxidant data_analysis Data Analysis and Comparison ros->data_analysis damage->data_analysis antioxidant->data_analysis conclusion Conclusion: Biomarker Validation and Mechanistic Insights data_analysis->conclusion

References

Comparative Genomics of o,p'-DDT Exposed Organisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the genomic and transcriptomic responses to o,p'-DDT exposure across various species, supported by experimental data and detailed methodologies.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the genomic effects of this compound, a known endocrine disruptor.[1][2][3] By summarizing key experimental findings, this document aims to facilitate a deeper understanding of the molecular mechanisms underlying this compound toxicity and to support further research in this area.

Quantitative Data Summary: Differential Gene Expression

Exposure to this compound elicits diverse transcriptomic responses across different species and tissues. The following tables summarize key findings from comparative genomic studies, highlighting both conserved and species-specific gene expression changes.

Table 1: Comparative Differential Gene Expression in Rodent Uterine Tissue Exposed to this compound and Ethynylestradiol (EE)

GeneOrganismFold Change (this compound)Fold Change (EE)Functional Annotation
Cyp1a1MouseXenobiotic metabolism, breast cancer susceptibility[4]
Cyp17a1RatSteroidogenesis
Carbonic anhydrase 2MousepH regulation, ion transport
Carbonic anhydrase 2RatpH regulation, ion transport
Igf1MouseGrowth and development
Zfpm2MousePuberty development[4]
Ccdc85aMousePuberty development

Data synthesized from studies comparing the uterine physiological and gene expression responses to this compound and the synthetic estrogen ethynylestradiol (EE) in immature C57BL/6 mice and Sprague-Dawley rats. A study found that 1,256 genes were differentially expressed by both this compound and EE in both species, with 559 showing similar temporal expression profiles, suggesting that this compound can elicit estrogenic effects at high doses. However, 51 genes exhibited species-specific uterine expression in response to this compound.

Table 2: Differential Gene Expression in Various Organisms Exposed to DDT Compounds

OrganismTissueDDT CompoundKey Upregulated GenesKey Downregulated Genes
Drosophila melanogasterWhole bodyp,p'-DDTCyp6g1, other P450s-
Japanese Medaka (Oryzias latipes)Embryop,p'-DDTrarα1, wntp53
Japanese Medaka (Oryzias latipes)Adult Liverp,p'-DDT-p53, rarα1, wnt
Murine Macrophages (RAW 264.7)-This compoundCox-2-
Trichoderma hamatum (Fungus)Myceliump,p'-DDTGenes related to metabolism and resistance-

This table highlights the diversity of genomic responses to DDT exposure across different species and developmental stages. For instance, in Drosophila, resistance to DDT is associated with the upregulation of cytochrome P450 genes. In Japanese Medaka, the response to DDT is stage-dependent, with genes being upregulated in embryos and downregulated in the adult liver. In murine macrophages, this compound induces the expression of Cox-2, a key enzyme in inflammation and carcinogenesis.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparative genomic analysis of this compound exposure.

Rodent Uterotrophic Assay and Microarray Analysis

This protocol outlines a typical procedure for assessing the uterotrophic and transcriptomic effects of this compound in immature female rodents.

Animals and Treatment:

  • Immature (e.g., 20-day-old) female C57BL/6 mice or Sprague-Dawley rats are ovariectomized to remove endogenous estrogen sources.

  • After a recovery period, animals are orally gavaged with this compound (e.g., 300 mg/kg), a positive control such as ethynylestradiol (EE) (e.g., 100 µg/kg), or a vehicle control for a specified period (e.g., 3 days).

Tissue Collection and Uterine Wet Weight Measurement:

  • At the end of the treatment period, animals are euthanized, and the uteri are excised.

  • Uterine wet weight is measured to assess the uterotrophic response.

RNA Extraction and Microarray Hybridization:

  • Total RNA is extracted from uterine tissue using standard methods (e.g., Trizol reagent).

  • RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • cDNA is synthesized from the RNA and labeled with fluorescent dyes (e.g., Cy3, Cy5).

  • Labeled cDNA is hybridized to a custom cDNA microarray or a commercial microarray platform (e.g., Agilent).

Data Analysis:

  • Microarray slides are scanned to detect fluorescence intensity.

  • Data are normalized to account for technical variations.

  • Differentially expressed genes are identified using statistical analysis (e.g., t-test, ANOVA) with a defined fold-change and p-value cutoff.

  • Gene ontology and pathway analysis are performed to identify enriched biological functions and pathways among the differentially expressed genes.

RNA-Sequencing (RNA-Seq) for Transcriptomic Profiling

This protocol describes a general workflow for RNA-Seq analysis to investigate global gene expression changes in response to this compound exposure.

Sample Preparation and RNA Extraction:

  • Organisms (e.g., fish, insects, or cell cultures) are exposed to this compound or a control vehicle.

  • Tissues of interest are collected, and total RNA is extracted.

  • RNA integrity is assessed using an Agilent Bioanalyzer or a similar instrument.

Library Preparation and Sequencing:

  • An RNA-Seq library is prepared from high-quality RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis Pipeline:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are differentially expressed between the this compound-exposed and control groups.

  • Functional Annotation and Pathway Analysis: Differentially expressed genes are further analyzed for their associated biological functions and pathways using databases like GO and KEGG.

Visualizations: Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the comparative genomics of this compound exposure.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds HSP Heat Shock Proteins ER->HSP ER_DDT ER-DDT Complex ER->ER_DDT ERE Estrogen Response Element (ERE) ER_DDT->ERE Binds to Gene Target Gene ERE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Estrogenic signaling pathway activated by this compound.

G cluster_exposure Experimental Setup cluster_analysis Genomic Analysis cluster_comparison Comparative Analysis OrganismA Organism A RNA_extraction RNA Extraction OrganismA->RNA_extraction OrganismB Organism B OrganismB->RNA_extraction ControlA Control A ControlA->RNA_extraction ControlB Control B ControlB->RNA_extraction DDT_exposure This compound Exposure DDT_exposure->OrganismA DDT_exposure->OrganismB RNA_Seq RNA-Sequencing RNA_extraction->RNA_Seq Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics DEG_A DEGs in Organism A Bioinformatics->DEG_A DEG_B DEGs in Organism B Bioinformatics->DEG_B Comparison Comparative Analysis (Conserved vs. Specific) DEG_A->Comparison DEG_B->Comparison

Caption: Workflow for comparative transcriptomic analysis.

G cluster_mechanisms Molecular Mechanisms cluster_effects Genomic Effects cluster_outcomes Physiological Outcomes Exposure This compound Exposure ER_Binding Estrogen Receptor Binding Exposure->ER_Binding Other_Pathways Other Signaling Pathways (e.g., PKA, MAPK) Exposure->Other_Pathways Epigenetic_Mods Epigenetic Modifications (e.g., DNA Methylation) Exposure->Epigenetic_Mods Gene_Expression Altered Gene Expression ER_Binding->Gene_Expression Other_Pathways->Gene_Expression Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption Developmental_Effects Developmental Effects Gene_Expression->Developmental_Effects Reproductive_Toxicity Reproductive Toxicity Epigenetic_Mods->Reproductive_Toxicity Endocrine_Disruption->Reproductive_Toxicity

Caption: Logical relationship of this compound exposure and effects.

References

Safety Operating Guide

Proper Disposal of O,P'-DDT: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of O,P'-Dichlorodiphenyltrichloroethane (O,P'-DDT) are critical for ensuring laboratory safety and environmental protection. As a persistent organic pollutant (POP) and a suspected carcinogen, this compound requires stringent handling and disposal protocols in accordance with hazardous waste regulations.[1] This guide provides essential safety information, operational procedures, and disposal plans tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that is toxic if swallowed and may cause skin sensitization.[1] Prolonged or repeated exposure can lead to organ damage.[1] Therefore, adherence to strict safety measures is paramount.

Personal Protective Equipment (PPE):

  • Gloves: Mandatorily use chemical-resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Protective Clothing: A lab coat is necessary to prevent skin contact.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a properly fitted respirator is required.[1]

Handling Procedures:

  • All personal contact, including inhalation, must be avoided.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent the generation of dust during handling.

  • Thoroughly wash hands, arms, and face after handling, even when gloves have been worn.

Spill Management Protocol

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and contamination.

Spill Kit Materials:

  • Spill kit appropriate for solid chemical spills.

  • Absorbent material (e.g., vermiculite, sand).

  • Scoop or dustpan.

  • Labeled, sealable hazardous waste container.

  • Full PPE, including respiratory protection if necessary.

Procedure:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill zone.

  • Assess the Spill: Determine the extent of the spill. For large spills, contact your institution's emergency response team.

  • Containment: For solid spills, carefully scoop the material to avoid creating dust. For liquid spills, use an absorbent material to contain the spill.

  • Cleanup: Place all contaminated materials, including used absorbent and cleaning tools, into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area. This involves wiping the area with a towel wetted with an appropriate solvent, followed by a second wipe with a clean, solvent-wetted towel.

  • Reporting: Report the spill to your laboratory supervisor and your institution's environmental health and safety (EHS) department.

This compound Waste Disposal Protocol

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) and must be handled as hazardous waste. The recommended and, in most cases, the only acceptable disposal method for organochlorine pesticides like DDT is high-temperature incineration.

Quantitative Data on Disposal Methods

Disposal MethodTechnologyKey ParametersDestruction and Removal Efficiency (DRE)Reference
Incineration Hazardous Waste IncineratorTemperature: ≥ 1100°C (for wastes with >1% halogenated organic substances) Residence Time: ≥ 2 seconds>99.99%
Hazardous Waste IncineratorTemperature: 1000°C Residence Time: 2 seconds>99.99%
Cement KilnTemperature: 950–1050°C (at kiln inlet)99.9999%
Step-by-Step Disposal Plan

Disposal of this compound waste from a laboratory setting involves careful preparation for pickup by a licensed hazardous waste disposal service.

1. Containerization:

  • Inspect and Seal: Check the waste container for any leaks or damage. Ensure it is securely sealed. If the original container is compromised, it should be wrapped in heavy plastic and taped.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound (Dichlorodiphenyltrichloroethane)". If the original label is missing or obscured, create a new one with all necessary information.

2. Segregation and Storage:

  • Segregate this compound waste from other laboratory waste streams.

  • Store the sealed and labeled container in a designated, secure, and well-ventilated hazardous waste storage area. This area must be locked to prevent unauthorized access.

3. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Provide them with the details of the waste, including its nature and quantity.

  • Follow their instructions for scheduling a pickup.

4. Transportation:

  • When preparing for transport, keep the waste in its original, labeled container.

  • Secure the container within the transport vehicle to prevent shifting or spilling.

  • Do not transport hazardous waste in the passenger compartment of a vehicle.

Visualizing the Disposal Workflow

The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.

cluster_0 This compound Spill Management Spill Spill Occurs Evacuate 1. Evacuate & Secure Area Spill->Evacuate Assess 2. Assess Spill Evacuate->Assess Contain 3. Contain Spill Assess->Contain Cleanup 4. Cleanup & Containerize Waste Contain->Cleanup Decontaminate 5. Decontaminate Area Cleanup->Decontaminate Report 6. Report to Supervisor & EHS Decontaminate->Report

Caption: Workflow for this compound spill management in a laboratory setting.

cluster_1 This compound Waste Disposal Workflow Generate Generate this compound Waste Containerize 1. Inspect, Seal & Label Container Generate->Containerize Segregate 2. Segregate & Store in Designated Area Containerize->Segregate Arrange 3. Contact EHS/Licensed Disposal Service Segregate->Arrange Transport 4. Prepare for Transport Arrange->Transport Dispose 5. Disposal via High-Temp Incineration Transport->Dispose

Caption: Step-by-step workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.